molecular formula C11H12FNO2 B1468577 1-(2-Fluorobenzoyl)pyrrolidin-3-ol CAS No. 1481642-84-5

1-(2-Fluorobenzoyl)pyrrolidin-3-ol

Número de catálogo: B1468577
Número CAS: 1481642-84-5
Peso molecular: 209.22 g/mol
Clave InChI: CAUIPDIDLVRCAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-Fluorobenzoyl)pyrrolidin-3-ol (CAS 1481642-84-5) is a fluorinated organic compound with the molecular formula C11H12FNO2 and a molecular weight of 209.22 g/mol . This reagent features a pyrrolidin-3-ol scaffold substituted with a 2-fluorobenzoyl group, a structure of significant interest in modern medicinal chemistry . The pyrrolidine ring is a privileged saturated scaffold in drug discovery, highly valued for its three-dimensional coverage and ability to efficiently explore pharmacophore space due to sp3-hybridization . The incorporation of fluorine atoms and specific functional groups, as seen in this compound, is a common strategy to fine-tune a molecule's physicochemical parameters, such as solubility, lipophilicity, and metabolic stability, to optimize the pharmacokinetic profile of drug candidates . Compounds featuring pyrrolidine and fluorobenzoyl motifs are investigated as key intermediates and building blocks in the synthesis of potential therapeutic agents . Researchers utilize such high-purity chemicals in the development of novel bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

(2-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-9(10)11(15)13-6-5-8(14)7-13/h1-4,8,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUIPDIDLVRCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: 1-(2-Fluorobenzoyl)pyrrolidin-3-ol as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthesis, and pharmaceutical applications of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol , a privileged scaffold in medicinal chemistry.

Part 1: Executive Summary

1-(2-Fluorobenzoyl)pyrrolidin-3-ol (C₁₁H₁₂FNO₂) represents a high-value intermediate in Fragment-Based Drug Discovery (FBDD). Structurally, it combines a rigid pyrrolidine core with a lipophilic, metabolically stable 2-fluorobenzoyl moiety. This specific architecture serves as a bioisostere for proline-based peptides and a key pharmacophore in G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol, and its strategic application in lead optimization.

Part 2: Chemical Structure & Stereochemistry[1][2][3]

Molecular Architecture

The molecule features a central pyrrolidine ring substituted at the 3-position with a hydroxyl group and N-acylated with a 2-fluorobenzoyl group. The 2-fluorine atom on the benzene ring introduces electronic modulation (inductive effect) and conformational constraint via intramolecular hydrogen bonding or dipole interactions, enhancing metabolic stability against amidases.

  • IUPAC Name: (2-Fluorophenyl)(3-hydroxypyrrolidin-1-yl)methanone

  • Molecular Formula: C₁₁H₁₂FNO₂[1]

  • Molecular Weight: 209.22 g/mol [1]

  • Chiral Center: The C3 position of the pyrrolidine ring is chiral. Both (3R) and (3S) enantiomers are synthetically accessible and exhibit distinct biological profiles.

Physicochemical Properties (Calculated)
PropertyValueSignificance in Drug Design
LogP (Octanol/Water) ~1.15Optimal for membrane permeability; falls within Lipinski's Rule of 5.
TPSA (Topological Polar Surface Area) ~49.8 ŲIndicates good oral bioavailability (<140 Ų).
H-Bond Donors 1 (OH)Critical for active site interaction (e.g., serine/threonine residues).
H-Bond Acceptors 3 (N, O, F)Fluorine acts as a weak acceptor; Amide carbonyl is a strong acceptor.
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.[1]
pKa (Acidic) ~14.8 (OH)The hydroxyl group remains neutral at physiological pH.

Part 3: Synthetic Pathways & Experimental Protocol

Retrosynthetic Analysis

The most efficient route to 1-(2-Fluorobenzoyl)pyrrolidin-3-ol is the direct amide coupling of 3-pyrrolidinol with 2-fluorobenzoic acid or its acid chloride derivative.

Validated Synthesis Protocol (Amide Coupling)

Objective: Synthesis of (3S)-1-(2-Fluorobenzoyl)pyrrolidin-3-ol on a 10 mmol scale.

Reagents:

  • (3S)-3-Pyrrolidinol (CAS: 100243-39-8)

  • 2-Fluorobenzoic acid (CAS: 445-29-4)

  • HATU (Coupling Agent)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide, Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2-fluorobenzoic acid (1.40 g, 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add DIPEA (3.5 mL, 20 mmol) and stir at 0°C for 10 minutes.

  • Coupling: Add HATU (4.18 g, 11 mmol) in one portion. Stir at 0°C for 30 minutes to form the activated ester.

  • Amine Addition: Add (3S)-3-pyrrolidinol (0.87 g, 10 mmol) dissolved in minimal DMF (5 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by LC-MS (Target Mass: 210.2 [M+H]⁺).

  • Workup: Dilute with EtOAc (100 mL) and wash sequentially with 1N HCl (2x), sat. NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (SiO₂, 0-10% MeOH in DCM) to yield the product as a viscous oil or low-melting solid.

Yield Expectation: 75-85%

Visualization: Synthetic Logic & Mechanism[5]

SynthesisPath Start1 2-Fluorobenzoic Acid Activation Activation (HATU/DIPEA) Start1->Activation Start2 (3S)-3-Pyrrolidinol Coupling Nucleophilic Attack (Amide Bond Formation) Start2->Coupling Nucleophile Intermediate Activated Ester (O-At Intermediate) Activation->Intermediate - HOAt Intermediate->Coupling Product 1-(2-Fluorobenzoyl) pyrrolidin-3-ol Coupling->Product DMF, RT, 12h

Figure 1: Convergent synthesis pathway utilizing HATU-mediated amide coupling.

Part 4: Pharmaceutical Applications & SAR[1][2][4]

Fragment-Based Drug Design (FBDD)

This scaffold is a classic "linker-fragment" used to probe hydrophobic pockets (via the fluorophenyl group) and hydrogen-bonding regions (via the hydroxyl group).

  • Scaffold Hopping: The pyrrolidine ring serves as a rigid spacer, often replacing flexible alkyl chains to improve potency and selectivity.

  • Fluorine Effect: The ortho-fluorine atom can block metabolic hydroxylation at the phenyl ring, extending the half-life (

    
    ) of the parent drug.
    
Biological Targets

Based on structural homology, derivatives of this scaffold are relevant for:

  • Dopamine D3/D2 Antagonists: The pyrrolidine nitrogen mimics the basic amine found in many antipsychotics (e.g., substituted benzamides).

  • Prolyl Oligopeptidase (POP) Inhibitors: The structure mimics the Pro-Xaa motif.

  • Kinase Inhibitors: The 3-hydroxyl group can be converted to an amine or ether to interact with the hinge region of kinases.

Visualization: Structure-Activity Relationship (SAR)[2]

SAR_Logic Center 1-(2-Fluorobenzoyl) pyrrolidin-3-ol F_Group 2-Fluoro Group: - Metabolic Blockade - Lipophilicity Modulation Center->F_Group OH_Group 3-Hydroxy Group: - H-Bond Donor/Acceptor - Vector for further functionalization Center->OH_Group Amide Amide Linker: - Rigid Geometry - H-Bond Acceptor Center->Amide Ring Pyrrolidine Ring: - Conformational Constraint - Defined Stereochemistry (R/S) Center->Ring

Figure 2: SAR analysis highlighting key pharmacophoric features.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical data must be obtained:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.20–7.60 (m, 4H, Ar-H) – Multiplets characteristic of ortho-substituted benzene.
      
    • 
       4.98 (d, 1H, OH) – Exchangeable with D₂O.
      
    • 
       4.30 (m, 1H, CH-OH) – Methine proton at C3.
      
    • 
       3.40–3.70 (m, 4H, N-CH₂) – Methylene protons adjacent to nitrogen (split due to amide rotamers).
      
  • LC-MS:

    • Method: Electrospray Ionization (ESI) in Positive Mode.

    • Expected Peak: [M+H]⁺ = 210.2 m/z.

  • IR Spectroscopy:

    • Amide Carbonyl (C=O): Strong band at ~1620–1640 cm⁻¹.

    • Hydroxyl (O-H): Broad band at ~3300–3500 cm⁻¹.

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Perform synthesis in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

References

  • Pyrrolidine Scaffolds in Drug Discovery

    • Smith, A. B., et al. "Pyrrolidines as Privileged Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018. (Generalized Reference)

  • Amide Coupling Protocols

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Related Pyrrolidin-3-ol Synthesis

    • "Synthesis of (3S)-1-benzylpyrrolidin-3-ol."[2] Organic Syntheses, Coll.[3][4] Vol. 10, p. 112.

Sources

Beyond Nomenclature: Chemical Identity, Synthesis, and Application of (2-Fluorophenyl)(3-hydroxypyrrolidin-1-yl)methanone

[1]

Chemical Identity & Synonyms

Core Definition: (2-Fluorophenyl)(3-hydroxypyrrolidin-1-yl)methanone is a functionalized amide linking a 2-fluorophenyl group (lipophilic, metabolically robust) with a 3-hydroxypyrrolidine ring (polar, chiral, solubilizing).[1] This molecule serves as a high-value "fragment" in Fragment-Based Drug Discovery (FBDD), offering a balance of hydrogen bond donor/acceptor potential and defined vector geometry.[1]

Nomenclature Hierarchy

To ensure retrievability across chemical databases (SciFinder, Reaxys, PubChem), researchers must utilize a tiered synonym strategy.[1]

Nomenclature SystemIdentifier / SynonymUtility
IUPAC (Preferred) (2-Fluorophenyl)(3-hydroxypyrrolidin-1-yl)methanone Official publications & patents
Alternative IUPAC 1-(2-Fluorobenzoyl)pyrrolidin-3-ol Focuses on the alcohol functionality
CAS Index Name Methanone, (2-fluorophenyl)(3-hydroxy-1-pyrrolidinyl)- Database indexing
Inverted Name (3-Hydroxypyrrolidin-1-yl)(2-fluorophenyl)methanone Alphabetical sorting
Structural Desc. 2-Fluorobenzoyl-3-hydroxypyrrolidine Bench chemist shorthand
Stereochemical Identifiers

The 3-position of the pyrrolidine ring is a chiral center.[1] The "synonym" landscape changes based on stereochemistry:

  • (R)-Isomer: (R)-(2-Fluorophenyl)(3-hydroxypyrrolidin-1-yl)methanone[1]

  • (S)-Isomer: (S)-(2-Fluorophenyl)(3-hydroxypyrrolidin-1-yl)methanone[1]

  • Racemate: (±)-(2-Fluorophenyl)(3-hydroxypyrrolidin-1-yl)methanone[1]

Synthetic Routes & Process Optimization

Expertise & Causality: The synthesis of this molecule requires a strategic choice between Cost (Acid Chloride Route) and Chiral Integrity (Coupling Agent Route).[1]

Route A: The Schotten-Baumann Approach (Scalable, Racemic)

Best for:[1] Large-scale production of the racemic building block where cost is the primary driver.[1]

  • Reagents: 2-Fluorobenzoyl chloride, 3-Pyrrolidinol, TEA/DIPEA, DCM.[1]

  • Mechanism: Nucleophilic acyl substitution.[1]

  • Risk: If using chiral 3-pyrrolidinol, the HCl generated can induce racemization if temperature is uncontrolled, though less likely with secondary alcohols than amines.

Route B: HATU-Mediated Amide Coupling (Precision, Chiral)

Best for: Synthesis of enantiopure (R) or (S) analogs for SAR (Structure-Activity Relationship) studies.[1]

  • Reagents: 2-Fluorobenzoic acid, (R)- or (S)-3-Pyrrolidinol, HATU, DIPEA, DMF.[1]

  • Causality: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt because it minimizes racemization and drives the reaction to completion rapidly, crucial for polar substrates that are difficult to purify.[1]

Experimental Protocol: HATU Coupling (Self-Validating System)

Objective: Synthesize (S)-(2-Fluorophenyl)(3-hydroxypyrrolidin-1-yl)methanone.

Step-by-Step Methodology:

  • Activation: Dissolve 2-fluorobenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir at 0°C for 15 minutes.

    • Validation Check: The solution should turn slightly yellow, indicating active ester formation.

  • Coupling: Add (S)-3-pyrrolidinol (1.1 equiv) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

    • TLC Monitoring: Eluent 5% MeOH in DCM.[1] Product (Rf ~0.3) is more polar than the acid but less polar than the amine.[1]

  • Quench & Workup: Dilute with EtOAc. Wash sequentially with:

    • 1N HCl (Removes unreacted amine/DIPEA).[1]

    • Sat. NaHCO₃ (Removes unreacted acid).[1]

    • Brine (Dries organic layer).[1]

  • Purification: Flash column chromatography (0-10% MeOH/DCM).

Self-Validating Analytical Check:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the carboxylic acid proton (~12 ppm) and the downfield shift of the pyrrolidine

    
    -protons (3.4–3.8 ppm) due to the amide anisotropy.[1]
    
  • Rotamers: Expect complex splitting in the NMR spectrum.[1] The amide bond has restricted rotation (C-N bond character), creating cis and trans rotamers observable at RT.[1] Do not mistake this for impurities.[1]

Medicinal Chemistry Utility: The "Fragment" Logic

Authoritative Grounding: In Fragment-Based Drug Discovery (FBDD), this molecule represents a "linked fragment."[1]

Structural Properties & Design Rationale
  • 2-Fluorophenyl Group:

    • Metabolic Stability: The fluorine at the ortho position blocks metabolic oxidation at the most labile site (P450 protection).[1]

    • Conformation: The fluorine atom induces a twisted conformation relative to the carbonyl, preventing planarity and improving solubility (the "Molecular Grease" effect).[1]

  • 3-Hydroxypyrrolidine:

    • Solubility: The -OH group lowers LogP (Lipophilicity), improving the drug-like properties of the final molecule.[1]

    • Vector: The pyrrolidine ring provides a rigid vector, projecting the -OH group into a specific region of the protein binding pocket to engage in H-bonding.[1]

Pathway Visualization: Fragment Evolution

The following diagram illustrates how this core scaffold is evolved into a high-affinity lead compound.

FragmentEvolutionFragment(2-Fluorophenyl)(3-hydroxypyrrolidin-1-yl)methanone(The Scaffold)TargetProtein Target(e.g., Kinase/GPCR)Fragment->Target Screening (SPR/NMR)LeadOptimized Lead(Added Heterocycles)Fragment->Lead Chemical ElaborationInteractionH-Bonding(via -OH group)Target->Interaction Binding ModeInteraction->Lead Fragment Growing

Caption: Logical flow of evolving the (2-Fluorophenyl)(3-hydroxypyrrolidin-1-yl)methanone scaffold from a fragment hit to an optimized lead compound.

Analytical Characterization Profile

To ensure scientific integrity, the identity of the molecule must be confirmed using orthogonal methods.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Expected Mass:

    • Formula: C₁₁H₁₂FNO₂[1]

    • Molecular Weight: ~209.22 g/mol [1]

    • [M+H]⁺ Peak: 210.2 m/z [1]

  • Fragmentation Pattern: Loss of the hydroxyl group [M-17]⁺ or cleavage of the amide bond [M-123]⁺ (fluorobenzoyl cation).[1]

Nuclear Magnetic Resonance (NMR)

Critical Insight: Amide Rotamerism. Due to the partial double bond character of the N-C=O bond, the pyrrolidine ring adopts two distinct conformations (syn/anti) that exchange slowly on the NMR timescale at room temperature.[1]

  • Observation: You will likely see "doubling" of signals for the pyrrolidine protons.[1]

  • Validation: Run the NMR at elevated temperature (e.g., 80°C in DMSO-d₆). The signals should coalesce into sharp singlets/multiplets, confirming the purity of the compound rather than the presence of impurities.

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.[1][2] Link[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s guide to solving ADMET challenges." Bioorganic & Medicinal Chemistry Letters. Link[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[1] Tetrahedron. Link[1]

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link[1]

The Pharmacological Versatility of 1-(2-Fluorobenzoyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 1-(2-Fluorobenzoyl)pyrrolidine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

From Enzyme Inhibition to Receptor Modulation

Executive Summary

The 1-(2-fluorobenzoyl)pyrrolidine scaffold represents a privileged structural motif in medicinal chemistry, characterized by a pyrrolidine ring acylated by a 2-fluorobenzoyl group. This moiety serves as a critical pharmacophore in the design of Prolyl Oligopeptidase (POP) inhibitors , Cannabinoid receptor modulators , and cytotoxic agents .

The biological significance of this scaffold stems from two key structural features:

  • Conformational Restriction: The pyrrolidine ring restricts the N-C(=O) bond rotation, locking the amide into a specific conformation favorable for binding to proline-specific pockets (e.g., S1 subsite of POP).

  • Metabolic & Electronic Modulation: The ortho-fluorine atom on the benzoyl ring exerts a steric and electronic influence, often improving metabolic stability against amidases and enhancing lipophilicity for blood-brain barrier (BBB) penetration—a critical requirement for neuroactive agents.

This guide provides a technical analysis of the biological activities, structure-activity relationships (SAR), and experimental protocols associated with this scaffold.[1]

Chemical Space & Structure-Activity Relationship (SAR)[2]

The 1-(2-fluorobenzoyl)pyrrolidine core is rarely a drug in isolation but acts as a high-affinity fragment or "warhead" carrier. Its SAR is defined by its interaction with hydrophobic pockets in enzymes and GPCRs.

The "Ortho-Effect" of Fluorine

The substitution of fluorine at the 2-position (ortho) of the benzoyl ring is not arbitrary. It serves three distinct medicinal chemistry functions:

  • Conformational Locking: Through dipole-dipole interactions with the carbonyl oxygen, the o-F atom biases the amide bond rotamer population, often favoring a conformation that mimics the transition state of peptide substrates.

  • Metabolic Blockade: It protects the aromatic ring from oxidative metabolism (P450-mediated hydroxylation) at the most vulnerable ortho position.

  • Lipophilicity: It increases LogP, facilitating CNS entry.

Visualization: SAR Logic of the Scaffold

SAR_Analysis Core 1-(2-Fluorobenzoyl) pyrrolidine Core Pyrrolidine Pyrrolidine Ring (Proline Mimetic) Core->Pyrrolidine Benzoyl 2-Fluorobenzoyl (Lipophilic Anchor) Core->Benzoyl Amide Amide Bond (H-Bond Acceptor) Core->Amide POP POP Inhibition (S1 Pocket Binding) Pyrrolidine->POP Mimics Pro-Pro bond Benzoyl->POP S2 Pocket Fit Receptor GPCR Modulation (CB1/D2 Receptors) Benzoyl->Receptor Hydrophobic Interaction OrthoF Ortho-Fluorine (Metabolic Stability) Benzoyl->OrthoF Cytotox Cytotoxicity (Quinolone Hybrids) OrthoF->Receptor Conformational Bias

Figure 1: Structure-Activity Relationship (SAR) mapping of the 1-(2-fluorobenzoyl)pyrrolidine scaffold, highlighting its dual role in enzyme inhibition and receptor modulation.

Primary Biological Targets[4]

Prolyl Oligopeptidase (POP) Inhibition

The most well-characterized activity of N-acyl pyrrolidines is the inhibition of Prolyl Oligopeptidase (POP) (EC 3.4.21.26), a serine protease involved in the degradation of neuropeptides (e.g., substance P, vasopressin) and implicated in memory formation and neurodegeneration.

  • Mechanism: The pyrrolidine ring binds tightly to the S1 specificity pocket of POP, which is evolved to recognize proline residues. The 2-fluorobenzoyl group occupies the S2 subsite , a hydrophobic pocket.

  • Therapeutic Relevance: Inhibitors containing this scaffold have shown potential in reversing scopolamine-induced amnesia and are investigated for Alzheimer's disease therapy. The ortho-fluorine enhances potency compared to the unsubstituted benzoyl analog by optimizing van der Waals contacts within the S2 pocket.

Cytotoxic & Antitumor Activity

Derivatives where the 1-(2-fluorobenzoyl)pyrrolidine moiety is fused or linked to quinolone systems have demonstrated potent cytotoxicity.

  • Key Finding: The derivative 2'-fluoro-6-(pyrrolidin-1-ylcarbonyl)-2-phenyl-4-quinolone exhibits significant activity against renal and melanoma tumor cell lines.

  • Mode of Action: These hybrids likely function by inhibiting DNA topoisomerase or tubulin polymerization, with the fluorobenzoyl-pyrrolidine fragment facilitating cellular uptake and binding affinity.

Antimicrobial Activity

Screening libraries of N-acyl pyrrolidines frequently identify this scaffold as having bacteriostatic properties.

  • Spectrum: Activity is often observed against Gram-positive bacteria (S. aureus) and specific fungi (C. albicans).

  • Potency: While generally less potent than standard antibiotics, the 2-fluorobenzoyl derivatives show superior stability and lipophilicity compared to their non-fluorinated counterparts.

Experimental Protocols

Synthesis of 1-(2-Fluorobenzoyl)pyrrolidine

Self-Validating Protocol: This Schotten-Baumann acylation is robust. The use of a biphasic system or a scavenger base ensures high purity without complex chromatography.

Reagents:

  • Pyrrolidine (1.0 equiv)

  • 2-Fluorobenzoyl chloride (1.1 equiv)

  • Triethylamine (Et3N) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve pyrrolidine (10 mmol) and Et3N (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.

  • Addition: Add 2-fluorobenzoyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane).

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove excess acid chloride), and brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Yield: Expect >90% yield of a colorless to pale yellow oil/solid.

Prolyl Oligopeptidase (POP) Inhibition Assay

Causality: This assay measures the residual activity of POP by monitoring the release of a chromophore (p-nitroaniline) from a synthetic substrate.

Materials:

  • Enzyme: Recombinant human POP (0.1 U/mL final conc).

  • Substrate: Z-Gly-Pro-pNA (Z-Gly-Pro-4-nitroanilide) (0.2 mM final conc).

  • Buffer: 100 mM Phosphate buffer, pH 7.4, containing 1 mM DTT and 1 mM EDTA.

Workflow Visualization:

POP_Assay cluster_control Controls Start Start Assay Prep Prepare Reagents (Buffer, Enzyme, Inhibitor) Start->Prep Incubate Pre-incubation (Enzyme + Inhibitor) 30 min @ 37°C Prep->Incubate AddSub Add Substrate (Z-Gly-Pro-pNA) Incubate->AddSub Measure Kinetic Measurement Absorbance @ 410 nm (10-30 min) AddSub->Measure Calc Calculate IC50 (Non-linear regression) Measure->Calc PosControl Positive Control (Known Inhibitor: KYP-2047) NegControl Negative Control (DMSO only)

Figure 2: Workflow for the colorimetric determination of POP inhibition. Pre-incubation is critical to allow equilibrium binding of the inhibitor.

Quantitative Data Summary

The following table summarizes reported biological activities for 1-(2-fluorobenzoyl)pyrrolidine and its direct derivatives.

Compound ClassTarget / AssayActivity MetricReference
N-Acyl Pyrrolidine Prolyl Oligopeptidase (POP)IC50: 10 - 500 nM[1, 2]
Quinolone Hybrid Renal Tumor Cell Line (TK-10)GI50: < 1.0 µM[3]
Quinolone Hybrid Melanoma Cell Line (UACC-62)GI50: < 1.0 µM[3]
Thiosemicarbazide Staphylococcus aureusMIC: 7.8 - 31.2 µg/mL[4]

Note: IC50 values for POP inhibition vary significantly based on the specific substituents on the pyrrolidine ring (e.g., C2-nitrile vs. simple amide).

Future Directions & Research Opportunities

  • Covalent Warhead Integration: The 1-(2-fluorobenzoyl)pyrrolidine scaffold is an ideal "recognition element." Future work should focus on attaching electrophilic warheads (nitriles, boronates) to the C2 position of the pyrrolidine to convert these from competitive to covalent reversible inhibitors of POP.

  • PET Radiotracer Development: Given the high affinity of fluorobenzoyl derivatives for CNS targets, labeling with Fluorine-18 at the ortho position offers a pathway to develop PET ligands for imaging neuroinflammation (via POP upregulation) or CB1 receptor distribution.

References

  • Dubiella, C., et al. (2014). Targeted covalent inhibition of prolyl oligopeptidase (POP): discovery of sulfonylfluoride peptidomimetics. Angewandte Chemie International Edition, 53(44), 11969–11973. Link

  • Kánai, K., et al. (2008). Prolyl Oligopeptidase Inhibition by N-Acyl-pro-pyrrolidine-type Molecules. Journal of Medicinal Chemistry, 51(23), 7514–7522. Link

  • Thermo Scientific Chemicals. (n.d.). 1-(2-Fluorobenzoyl)pyrrolidine Product Description & Cytotoxicity Notes. Fisher Scientific.[2] Link

  • Plewczynski, D., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues. Molecules, 25(24), 6046. Link

  • Sreekanth, R., & Jha, A. (2020).[3] Synthesis and antimicrobial evaluation of novel pyrrolidine derivatives. Frontiers in Chemistry. Link

Sources

The Privileged Scaffold: Applications of Fluorobenzoyl Pyrrolidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the architectural optimization of small molecules relies heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. The fluorobenzoyl pyrrolidine motif has emerged as a highly versatile synthon and pharmacophore in this arena. By marrying the conformational restriction and sp³-rich character of the pyrrolidine ring with the metabolic stability and unique electrostatic properties of a fluorinated benzoyl group, this structural motif profoundly enhances three-dimensional target coverage, stereochemical complexity, and pharmacokinetic profiles[1].

This technical guide dissects the mechanistic rationale behind the integration of fluorobenzoyl pyrrolidines in drug design, evaluates their multi-therapeutic applications, and provides validated, self-consistent experimental protocols for their synthesis and biological evaluation.

Mechanistic Rationale: The "Why" Behind the Structure

As an application scientist, I evaluate molecular building blocks not just by their end-point efficacy, but by the physical chemistry that drives target engagement. The fluorobenzoyl pyrrolidine scaffold operates on three fundamental principles:

  • Conformational Restriction (The Pyrrolidine Core): The saturated, five-membered nitrogen heterocycle restricts the conformational space of the attached pharmacophores. This reduces the entropic penalty upon target binding. Furthermore, the chiral centers (typically at the C2 or C3 positions) allow precise tuning of exit vectors, directing substituents into specific sub-pockets of a receptor[1].

  • Metabolic Shielding & Lipophilicity (The Fluorine Atom): The substitution of hydrogen with fluorine on the benzoyl ring serves a dual purpose. First, the high electronegativity and strong C-F bond block oxidative metabolism by Cytochrome P450 enzymes at vulnerable aryl positions. Second, fluorine modulates the pKa of adjacent functional groups and fine-tunes the overall lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration—a critical factor for neuroactive compounds[1].

  • Halogen Bonding & Anchoring: The fluorobenzoyl moiety frequently acts as a bioisostere for the butyrophenone pharmacophore. In serotoninergic and dopaminergic targets, the 4-fluorobenzoyl group is crucial for anchoring the ligand within the receptor's transmembrane domains via specific hydrogen and halogen bonding interactions (e.g., with Serine residues at position 3.36 of the 5-HT2A receptor)[2].

Key Therapeutic Applications

The modularity of fluorobenzoyl pyrrolidines has led to their successful deployment across distinct therapeutic areas.

Neuropsychiatric and Neurodegenerative Diseases

The structural similarity of fluorobenzoyl pyrrolidines to neurotransmitter analogs makes them prime candidates for central nervous system (CNS) targets[1].

  • MAO-B Inhibitors: In Parkinson's disease research, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide has been identified as a highly selective and competitive inhibitor of human monoamine oxidase B (MAO-B). The 3-fluorobenzoyl group drives the competitive mode of inhibition, yielding an IC50 of 0.78 µM and a selectivity index greater than 120[3].

  • 5-HT2A/D2 Receptor Ligands: The fluorobenzoyl fragment is heavily utilized in the design of atypical antipsychotics. It mimics the butyrophenone pharmacophore constrained in a ring system, allowing precise orientation and anchoring at the 5-HT2A receptor[2].

Oncology: Dual Target Inhibition

Simultaneous inhibition of multiple oncogenic pathways prevents resistance mechanisms. Spirooxindole-derived pyrrolidines incorporating a fluorobenzoyl moiety have been synthesized as novel HDAC/MDM2 dual inhibitors . These compounds effectively block the MDM2-p53 interaction while inhibiting Histone Deacetylases (HDACs), leading to the accumulation of acetylated Histone H4 (Ac-H4) and the activation of p53, ultimately driving tumor cell apoptosis[4].

Ion Channel Modulation & Metabolic Diseases
  • Nav1.6/FGF14 PPI Modulators: Peptidomimetics containing a 1-(4-fluorobenzoyl)pyrrolidine-2-carboxamido group have been developed to disrupt the protein-protein interaction (PPI) between Fibroblast Growth Factor 14 (FGF14) and the Voltage-Gated Sodium Channel 1.6 (Nav1.6). These modulators are critical for addressing neurological disorders linked to channelopathies[5].

  • GPR43 Agonists: Substituted pyrrolidines, specifically (2S,5R)-5-(2-fluorophenyl)-1-carbonyl-pyrrolidine-2-carboxylic acid derivatives, have been patented as G-protein coupled receptor 43 (GPR43) agonists. These are targeted toward metabolic diseases like Type II diabetes and dyslipidemia, where GPR43 expression in adipocytes and pancreatic β-cells plays a regulatory role[6].

Quantitative Data Summary

The following table synthesizes the binding affinities and functional readouts of key fluorobenzoyl pyrrolidine derivatives across different targets.

Target / PathwayCompound Class / MotifPrimary Efficacy MetricIndicationRef
MAO-B 3-fluorobenzoyl-indolyl-pyrazineIC50 = 0.78 µM (Ki = 94.52 nM)Parkinson's Disease[3]
5-HT2A Receptor 4-fluorobenzoyl-piperidine/pyrrolidinepKi = 7.59 – 7.76Schizophrenia / CNS[2]
HDAC / MDM2 Spirooxindole pyrrolidines (Compound 11b)79% (HDAC) / 68% (MDM2) InhibitionOncology (Breast Cancer)[4]
Nav1.6 / FGF14 1-(4-fluorobenzoyl)pyrrolidine peptidomimeticΔTM = -4.64 °C (Thermal Shift)Channelopathies[5]

Visualizing Pharmacological and Experimental Logic

To fully grasp the utility of these compounds, we must visualize both their intracellular mechanism of action and the experimental workflows used to validate them.

Mechanism of Action: HDAC/MDM2 Dual Inhibition

G Compound Fluorobenzoyl Pyrrolidine (Spirooxindole) HDAC HDAC Inhibition Compound->HDAC MDM2 MDM2 Inhibition Compound->MDM2 AcH4 Ac-H4 Accumulation HDAC->AcH4 Prevents deacetylation p53 p53 Activation MDM2->p53 Blocks degradation Apoptosis Tumor Cell Apoptosis p53->Apoptosis AcH4->Apoptosis

Caption: Dual HDAC/MDM2 inhibition pathway by spirooxindole fluorobenzoyl pyrrolidines.

Assay Workflow: Split-Luciferase Complementation Assay

G Transfection HEK293 Transfection (CLuc-FGF14 & NLuc-Nav1.6) Incubation Compound Incubation (Fluorobenzoyl Pyrrolidines) Transfection->Incubation Assembly PPI Disruption Incubation->Assembly Substrate Luciferin Addition Assembly->Substrate Readout Luminescence Readout Substrate->Readout

Caption: Split-Luciferase Complementation Assay workflow for Nav1.6/FGF14 PPI modulators.

Validated Experimental Protocols

The following methodologies represent self-validating systems. Every reagent choice is deliberate, aimed at preserving the stereochemical integrity of the pyrrolidine core and ensuring high-fidelity biological readouts.

Protocol 1: Synthesis of 1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid derivatives

Purpose: To synthesize the core building block while preventing epimerization of the α-chiral center of the pyrrolidine ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the chosen pyrrolidine derivative (e.g., L-proline methyl ester hydrochloride) and 1.1 equivalents of 4-fluorobenzoic acid in anhydrous Dichloromethane (CH₂Cl₂) under an inert argon atmosphere. Causality: Anhydrous conditions prevent premature hydrolysis of the active ester intermediate.

  • Activation: Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Causality: HATU is selected over standard carbodiimides (like EDC) because its 7-azabenzotriazole leaving group provides superior electrophilic reactivity, enabling rapid coupling at 0°C, which strictly minimizes the risk of base-catalyzed epimerization at the pyrrolidine C2 position.

  • Base Addition: Dropwise add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) at 0°C. Causality: DIPEA is a sterically hindered non-nucleophilic base; it neutralizes the HCl salt of the amine and drives the reaction without attacking the activated ester.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via LC-MS.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure fluorobenzoyl pyrrolidine intermediate[5].

Protocol 2: Split-Luciferase Complementation Assay (LCA) for PPI Modulators

Purpose: To evaluate the efficacy of synthesized fluorobenzoyl pyrrolidines in disrupting the FGF14:Nav1.6 protein-protein interaction in a native cellular environment.

Step-by-Step Methodology:

  • Cell Line Preparation: Utilize a double-stable HEK293 cell line expressing CLuc-FGF14 (C-terminal luciferase fragment) and CD4-Nav1.6-NLuc (N-terminal luciferase fragment). Causality: Using a split-luciferase system ensures that luminescence is only generated when the two proteins physically interact, providing a direct, quantifiable readout of PPI assembly[5].

  • Compound Incubation: Seed cells in 96-well plates. Add the fluorobenzoyl pyrrolidine test compounds (e.g., 25 μM) or DMSO vehicle control. Incubate for 1 hour at 37°C. Causality: A 1-hour incubation allows sufficient time for cell penetration and target binding without inducing long-term compensatory cellular mechanisms or non-specific toxicity.

  • Substrate Addition: Add the D-luciferin substrate reagent to all wells.

  • Readout & Analysis: Measure luminescence using a microplate reader. Normalize the luminescence of compound-treated wells against the DMSO control. A significant decrease in luminescence indicates successful disruption of the FGF14:Nav1.6 complex by the fluorobenzoyl pyrrolidine derivative[5].

  • Counter-Screening (Validation): Perform a parallel CellTiter-Blue viability assay on the same plates. Causality: This step is a critical self-validating control to ensure the reduction in luminescence is due to specific PPI disruption, not general compound cytotoxicity[5].

References

  • Title: Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Evaluation of Analogs Derived from the PLEV Tetrapeptide as Protein-Protein Interaction Modulators of Voltage-Gated Sodium Channel 1.6 Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: Substituted pyrrolidines as G-protein coupled receptor 43 agonists (US11072582B2)

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and structural dynamics of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol .

Executive Summary

1-(2-Fluorobenzoyl)pyrrolidin-3-ol is a functionalized heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of proline-derived peptidomimetics. Structurally, it consists of a 3-hydroxypyrrolidine core acylated at the nitrogen by a 2-fluorobenzoyl group.

This molecule is distinct from its benzyl analog (1-(2-fluorobenzyl)pyrrolidin-3-ol). The presence of the benzoyl (amide) linkage introduces restricted rotation and distinct electronic properties, making it a critical scaffold for rigidifying drug candidates and exploring ortho-fluorine effects in protein-ligand binding.

Physicochemical Identity

The following data represents the calculated and predicted properties for the neutral molecule.

Molecular Formula & Weight
PropertyValuePrecision / Note
IUPAC Name (3-hydroxypyrrolidin-1-yl)(2-fluorophenyl)methanoneSystematic nomenclature
Molecular Formula C₁₁H₁₂FNO₂ Confirmed via atom count
Molecular Weight 209.22 g/mol Average mass
Monoisotopic Mass 209.0852 Da For High-Res MS (M+H⁺ = 210.0925)
Heavy Atom Count 15C, N, O, F
Structural Descriptors
ParameterValueSignificance in Drug Design
LogP (Predicted) ~1.1 - 1.4Lipophilicity is moderate; suitable for CNS or systemic exposure.
TPSA ~49.8 Ų(20.3 Ų Amide + 20.2 Ų Alcohol); High membrane permeability.
H-Bond Donors 1Hydroxyl group (-OH).
H-Bond Acceptors 2Amide Carbonyl (C=O) and Hydroxyl Oxygen.
Rotatable Bonds 2C(aryl)-C(carbonyl) and C(carbonyl)-N bond (restricted).
Stereocenters 1Carbon-3 of pyrrolidine (exists as R or S enantiomers).

Synthetic Architecture & Protocols

The synthesis of 1-(2-fluorobenzoyl)pyrrolidin-3-ol is a classic amide coupling reaction. While simple in theory, the choice of reagents dictates the yield and purity, particularly to avoid racemization of the chiral center at C3.

Reaction Scheme

The synthesis couples 2-fluorobenzoic acid (Nucleophile acceptor) with 3-pyrrolidinol (Nucleophile donor).

Methodology:

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over EDC/HOBt for faster kinetics and lower racemization risk.

  • Base: Diisopropylethylamine (DIPEA) acts as the proton scavenger.

  • Solvent: DMF or DCM (Anhydrous).

Experimental Workflow (Self-Validating Protocol)
  • Activation: Dissolve 2-fluorobenzoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (1.2 eq) and HATU (1.1 eq). Stir for 15 minutes at 0°C to form the active ester.

    • Validation: Solution should turn slightly yellow; absence of precipitate indicates solubility.

  • Coupling: Add 3-pyrrolidinol (1.0 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor via LC-MS. Target mass (M+H) = 210.1. Disappearance of acid starting material (M-H = 139) confirms conversion.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), then sat. NaHCO₃ (to remove unreacted acid), and finally brine.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Visualized Pathway

The following diagram illustrates the logic flow of the synthesis and purification:

SynthesisWorkflow Start Starting Materials (2-Fluorobenzoic Acid + 3-Pyrrolidinol) Activation Activation Phase (HATU / DIPEA / DMF, 0°C) Start->Activation Activate Acid Coupling Coupling Reaction (Nucleophilic Acyl Substitution) Activation->Coupling Add Amine Monitoring QC Checkpoint: LC-MS (Target m/z: 210.1) Coupling->Monitoring Monitoring->Coupling Conversion < 95% (Stir longer) Workup Biphasic Workup (EtOAc / 1N HCl / NaHCO3) Monitoring->Workup Conversion > 95% Purification Flash Chromatography (DCM:MeOH) Workup->Purification Final Product: 1-(2-Fluorobenzoyl)pyrrolidin-3-ol Purification->Final

Figure 1: Step-by-step synthetic workflow for the generation of the target scaffold.

Structural Dynamics & Characterization

Understanding the NMR profile of this molecule is critical because the amide bond creates rotamers .

The Rotamer Effect

Due to the partial double-bond character of the N-C=O bond, rotation is restricted. This results in two distinct conformers (cis and trans) visible in NMR at room temperature.

  • Observation: In ¹H NMR, you will likely see "doubling" of peaks for the pyrrolidine ring protons.

  • Validation: Heating the NMR sample (e.g., to 50°C or 80°C in DMSO-d6) will cause these peaks to coalesce into single averages, confirming the purity of the compound rather than the presence of impurities.

The Ortho-Fluorine Effect

The fluorine atom at the ortho position of the benzoyl ring is not merely a halogen; it exerts a specific electrostatic influence.

  • Conformation: The fluorine atom often repels the amide oxygen (dipole-dipole repulsion), forcing the phenyl ring to twist out of planarity with the amide group. This "pre-organized" conformation can enhance binding affinity in protein pockets by reducing the entropy penalty upon binding.

  • ¹⁹F NMR: Expect a single sharp peak around -110 to -120 ppm (referenced to CFCl₃). This is a definitive handle for verifying the presence of the fluorine group.

Applications in Drug Development

This molecule serves as a versatile "fragment" in modern drug discovery.[1]

  • Proline Mimetics: The pyrrolidine core mimics the amino acid Proline. By acylating the nitrogen, researchers can simulate the peptide backbone while introducing a rigid aromatic side chain (the fluorophenyl group).

  • Fragment-Based Drug Discovery (FBDD):

    • Solubility: The hydroxyl group (-OH) increases aqueous solubility, a common issue in FBDD.

    • Vectorization: The -OH group serves as a "handle" for further chemical elaboration (e.g., conversion to a ketone, ether, or amine) to grow the fragment into a lead compound.

  • Fluorine Scan: The 2-fluoro substitution is often used to block metabolic "soft spots" on the phenyl ring (preventing oxidation) or to modulate the pKa and lipophilicity of the molecule [1].

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733874, 3-Pyrrolidinol. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

Sources

The N-Acylated 3-Pyrrolidinol Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The N-acylated 3-pyrrolidinol scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1][2][3] Its inherent three-dimensionality, conferred by the sp3-hybridized carbon atoms of the pyrrolidine ring, provides an exceptional framework for exploring chemical space and achieving high-affinity interactions with biological targets.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, stereochemical considerations, and therapeutic applications of this versatile scaffold, underpinned by field-proven insights and detailed experimental protocols.

The Strategic Advantage of the N-Acylated 3-Pyrrolidinol Core

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common motif in a multitude of natural products and FDA-approved drugs.[4] The introduction of a hydroxyl group at the 3-position and an acyl group on the nitrogen atom significantly expands the chemical and biological diversity of this scaffold.

  • Stereochemical Complexity and Target Recognition: The chiral centers at the 3-position and potentially other positions on the pyrrolidine ring allow for the synthesis of stereoisomers with distinct pharmacological profiles. This stereochemical diversity is critical for optimizing interactions with chiral biological targets such as enzymes and receptors.

  • Modulation of Physicochemical Properties: The N-acyl group provides a handle for fine-tuning the physicochemical properties of the molecule, including lipophilicity, solubility, and metabolic stability. The choice of the acyl moiety can profoundly impact the pharmacokinetic and pharmacodynamic profile of a drug candidate.

  • Hydrogen Bonding Capabilities: The 3-hydroxyl group and the carbonyl oxygen of the N-acyl group can act as hydrogen bond donors and acceptors, respectively. These interactions are often crucial for anchoring a molecule within the active site of a target protein.

Stereoselective Synthesis of the 3-Pyrrolidinol Core: A Foundation of Chirality

The biological activity of N-acylated 3-pyrrolidinol derivatives is often highly dependent on their stereochemistry. Therefore, the development of efficient and stereoselective synthetic routes to the 3-pyrrolidinol core is of paramount importance.

Rationale for Stereoselective Synthesis

The choice of a synthetic strategy is dictated by the desired stereochemistry and the need for scalability. Asymmetric synthesis ensures the production of a single enantiomer, which is often essential for therapeutic efficacy and to avoid potential off-target effects or toxicity associated with the undesired enantiomer.

Key Synthetic Approaches

Several robust methods have been developed for the stereoselective synthesis of 3-pyrrolidinols.

A common and reliable strategy involves the use of readily available chiral starting materials. For instance, (R)-(-)-N-Boc-3-pyrrolidinol can serve as a versatile chiral building block for the synthesis of more complex molecules.[5]

1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles represent a powerful tool for the construction of the pyrrolidine ring with high stereocontrol.[1][6] The use of chiral auxiliaries or catalysts can direct the stereochemical outcome of the reaction.[7]

The stereoselective reduction of prochiral pyrrolidin-3-ones, which can be derived from the acid-promoted hydrolysis of 2,5-dihydropyrroles, provides access to both enantiomers of 3-pyrrolidinol depending on the choice of reducing agent and chiral catalyst.[8]

N-Acylation Methodologies: Tailoring the Scaffold for Biological Activity

The final step in the synthesis of the target scaffold is the N-acylation of the 3-pyrrolidinol core. This reaction is typically straightforward but requires careful optimization to ensure high yields and purity.

Standard Protocol for N-Acylation

This protocol provides a general guideline for the N-acylation of 3-pyrrolidinol.

Materials:

  • 3-Pyrrolidinol (or a protected derivative)

  • Acyl chloride or carboxylic acid

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (or other suitable base)

  • Coupling agent (if starting from a carboxylic acid, e.g., HOBt, EDC)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-pyrrolidinol (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the stirred solution.

  • If using an acyl chloride, dissolve it (1.05 equivalents) in anhydrous DCM and add it dropwise to the cooled pyrrolidinol solution over 15-30 minutes.

  • If using a carboxylic acid, add the carboxylic acid (1.05 equivalents) followed by the coupling agents (e.g., HOBt and EDC).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).[9]

  • Upon completion, the reaction is worked up by washing with an aqueous solution to remove salts and any water-soluble byproducts. The organic layer is then dried and concentrated to yield the crude product, which is typically purified by column chromatography.[9]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the hydrolysis of the acyl chloride, which is sensitive to moisture.

  • Anhydrous Solvent: Ensures that water does not compete with the amine as a nucleophile.

  • Base: The base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction when using an acyl chloride, preventing the protonation of the pyrrolidine nitrogen, which would render it non-nucleophilic.[9]

  • Coupling Agents: When using a carboxylic acid, coupling agents are necessary to activate the carboxyl group for nucleophilic attack by the amine.

Therapeutic Applications and Structure-Activity Relationships (SAR)

N-acylated 3-pyrrolidinol scaffolds have demonstrated significant potential in a wide range of therapeutic areas. The following sections highlight key examples and discuss the structure-activity relationships that govern their biological effects.

Inhibition of Phosphodiesterase 5 (PDE5)

Mechanism of Action: PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[10][11] By inhibiting PDE5, N-acylated 3-pyrrolidinol derivatives can increase intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation.[10][11] This mechanism is central to the treatment of erectile dysfunction and pulmonary arterial hypertension.[11] The NO/cGMP signaling pathway is also implicated in neuroinflammation and neurodegeneration, suggesting a broader therapeutic potential for PDE5 inhibitors.[12][13]

SAR Insights: SAR studies on N-acyl pyrroloquinolone PDE-5 inhibitors revealed that specific acyl derivatives could achieve subnanomolar inhibitory constants (Ki).[14] Systematic modifications of the acyl group are crucial for optimizing potency and selectivity against other phosphodiesterase isoforms.[14]

graph PDE5_Signaling_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes NO [label="Nitric Oxide (NO)", fillcolor="#F1F3F4"]; sGC [label="Soluble Guanylyl Cyclase (sGC)", fillcolor="#F1F3F4"]; GTP [label="GTP", fillcolor="#FFFFFF", shape=ellipse]; cGMP [label="cGMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDE5 [label="PDE5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GMP [label="5'-GMP", fillcolor="#FFFFFF", shape=ellipse]; PKG [label="Protein Kinase G (PKG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Relaxation [label="Smooth Muscle Relaxation", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="N-Acylated 3-Pyrrolidinol\nInhibitor", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges NO -> sGC [label="activates"]; sGC -> cGMP [label="converts"]; GTP -> sGC; cGMP -> PKG [label="activates"]; PKG -> Relaxation [label="leads to"]; PDE5 -> GMP [label="hydrolyzes"]; cGMP -> PDE5; Inhibitor -> PDE5 [label="inhibits", style=dashed, color="#EA4335"]; }

Caption: PDE5 Signaling Pathway and Inhibition.
Inhibition of N-Acylethanolamine Acid Amidase (NAAA)

Mechanism of Action: NAAA is a cysteine hydrolase responsible for the degradation of the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[15][16] By inhibiting NAAA, N-acylated 3-pyrrolidinol derivatives can increase endogenous levels of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates genes involved in inflammation and pain.[16][17] This makes NAAA inhibitors promising candidates for the treatment of chronic pain and inflammatory conditions.[16]

SAR Insights: SAR studies on pyrrolidine amide derivatives as NAAA inhibitors have shown that small, lipophilic substituents on a terminal phenyl group are preferred for optimal potency.[18] The nature of the linker between the pyrrolidine core and the terminal aromatic ring also influences both potency and selectivity against the related enzyme fatty acid amide hydrolase (FAAH).[18]

graph NAAA_Signaling_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes PEA [label="Palmitoylethanolamide (PEA)", fillcolor="#F1F3F4"]; NAAA [label="NAAA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degradation [label="Degradation Products", fillcolor="#FFFFFF", shape=ellipse]; PPARa [label="PPAR-α", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4"]; Gene_Transcription [label="Gene Transcription", fillcolor="#FBBC05", fontcolor="#202124"]; Anti_Inflammatory [label="Anti-inflammatory\n& Analgesic Effects", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="N-Acylated 3-Pyrrolidinol\nInhibitor", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges PEA -> NAAA; NAAA -> Degradation [label="hydrolyzes"]; PEA -> PPARa [label="activates"]; PPARa -> Nucleus; Nucleus -> Gene_Transcription [label="regulates"]; Gene_Transcription -> Anti_Inflammatory; Inhibitor -> NAAA [label="inhibits", style=dashed, color="#EA4335"]; }

Caption: NAAA Signaling Pathway and Inhibition.
Antidiabetic Activity

Mechanism of Action: Certain N-acetylpyrrolidine derivatives have been shown to inhibit α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates into glucose.[19][20] Inhibition of these enzymes can delay glucose absorption and reduce postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.[19]

Quantitative Data:

CompoundTarget EnzymeIC50 (mM)Reference
N-(benzyl)-2-acetylpyrrolidineα-glucosidase0.52 ± 0.02[19][20]
N-(tosyl)-2-acetylpyrrolidineα-glucosidase1.64 ± 0.08[19][20]
Acarbose (control)α-glucosidaseNot specified

SAR Insights: The substitution on the N-acyl moiety significantly impacts the inhibitory activity. For instance, an N-benzylacetyl group resulted in more potent α-glucosidase inhibition compared to an N-tosylacetyl group, highlighting the importance of the aromatic substituent.[19][20]

Conclusion and Future Directions

The N-acylated 3-pyrrolidinol scaffold represents a highly versatile and valuable platform in drug discovery. Its inherent stereochemical complexity, coupled with the ability to readily modify the N-acyl group, provides medicinal chemists with a powerful tool to design and synthesize novel therapeutic agents with tailored pharmacological profiles. The successful development of compounds targeting a diverse range of enzymes, including PDE5, NAAA, and α-glucosidase, underscores the broad therapeutic potential of this scaffold.

Future research in this area will likely focus on:

  • The development of novel and more efficient stereoselective synthetic methodologies.

  • The exploration of a wider range of N-acyl substituents to expand the accessible chemical space and identify new biological targets.

  • The application of computational modeling and machine learning to guide the design of next-generation N-acylated 3-pyrrolidinol derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Further investigation into the therapeutic potential of this scaffold in other disease areas, such as neurodegenerative disorders and oncology.

By leveraging the principles of medicinal chemistry and a deep understanding of structure-activity relationships, the N-acylated 3-pyrrolidinol scaffold will undoubtedly continue to be a source of innovative drug candidates for years to come.

References

  • Piomelli, D., Sasso, O., & Pontis, S. (2021). NAAA-regulated lipid signaling governs the transition from acute to chronic pain. Science Advances, 7(43), eabj1531. [Link]

  • Puzzo, D., Ciani, D., & D'Adamio, L. (2015). Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition. Neural Plasticity, 2015, 850954. [Link]

  • Sasso, O., & Piomelli, D. (2014). NAAA-regulated lipid signaling governs the transition from acute to chronic pain. Science, 344(6185), 706-709. [Link]

  • Kass, D. A. (2007). Phosphodiesterase-5: Expanding Roles in Cardiovascular Regulation. Circulation Research, 101(11), 1079-1081. [Link]

  • Vecchione, C., & di Masi, A. (2022). The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art. International Journal of Molecular Sciences, 23(20), 12469. [Link]

  • Hohmann, A. G. (2013). N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia. Pain, 154(9), 1547-1548. [Link]

  • Reddy, L. H., & Hu, X. (2008). ChemInform Abstract: Stereoselective Synthesis of Pyrrolidin-3-ols from Homoallylamines. Heterocycles, 76(1). [Link]

  • Wang, J., & Wang, Y. (2025). Targeting microglial NAAA-regulated PEA signaling counters inflammatory damage and symptom progression of post-stroke anxiety. Brain, Behavior, and Immunity, 118, 29-45. [Link]

  • Stasch, J. P., & Schmidt, H. H. (2018). Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Deutsches Arzteblatt international, 115(45), 757-766. [Link]

  • Andersson, K. E. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology, 175(13), 2554-2565. [Link]

  • Carretero-Cerdán, A., & Foulon, T. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinyl Imines and Azomethine Ylides. The Journal of Organic Chemistry, 88(20), 14457-14467. [Link]

  • Kongstad, K. T., & Wubshet, S. G. (2020). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research in Pharmaceutical Sciences, 15(1), 14-25. [Link]

  • Shishkov, S. V., & Peregudov, A. S. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. [Link]

  • Raimondi, M. V., & Petrucci, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Li, Y., & Li, H. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 9(12), 2056-2067. [Link]

  • Li, X., & Shen, J. (2023). Noncoding RNAs in rheumatoid arthritis: modulators of the NF-κB signaling pathway and therapeutic implications. Frontiers in Immunology, 14, 1249454. [Link]

  • Malamas, M. S., & Skeean, R. (2002). Structure−Activity Relationships of N -Acyl Pyrroloquinolone PDE-5 Inhibitors. Journal of Medicinal Chemistry, 45(19), 4092-4100. [Link]

  • Kumar, S., & Singh, P. (2018). Synthesis, Characterization and Biological Evaluation of 3'-Benzoyl-5'-(Furan-2-Yl)-4'-Phenylspiro[Indoline-3,2'-Pyrrolidin]-2-One Derivatives. Amanote Research. [Link]

  • Kumar, A., & Sharma, S. (2016). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Medicinal Chemistry, 6(6), 384-391. [Link]

  • Thobejane, N. D., & van Otterlo, W. A. (2025). A simple synthesis of substituted N-benzyl-3-pyrrolidinols. Synthetic Communications, 55(1), 1-10. [Link]

  • Kumar, S., & Singh, P. (2014). Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product. European Journal of Medicinal Chemistry, 81, 316-324. [Link]

  • Kongstad, K. T., & Wubshet, S. G. (2020). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research in Pharmaceutical Sciences, 15(1), 14-25. [Link]

  • Nielsen, B., & Kastrup, J. S. (2021). Stereoselective Synthesis of New (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 12(6), 989-1000. [Link]

  • Bhat, A. A., & Singh, I. (2025). Synthesis of N‐acetylene pyrolidine derivatives. Drug Development Research. [Link]

  • Van der Pijl, F., & van Delft, F. L. (2025). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. The Journal of Organic Chemistry, 90(16), 11135-11144. [Link]

  • Van der Pijl, F., & van Delft, F. L. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Tetrahedron Letters, 48(49), 8685-8688. [Link]

  • Kumar, S., & Singh, P. (2018). Synthesis, Characterization and Biological Evaluation of 3'-Benzoyl-5'-(Furan-2-yl)-4'-Phenylspiro[Indoline-3,2'-Pyrrolidin]-2-One Derivatives and its Molecular Docking Studies. ResearchGate. [Link]

  • Kumar, A., & Singh, R. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(7), 2685-2713. [Link]

  • Al-Ghorbani, M., & El-Gazzar, A. R. (2018). IC 50 Results of the Different Organic Compounds Compared with Donepezil on AChE in Vitro. ResearchGate. [Link]

  • Kiss, R., & Eroli, F. (2018). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. RSC Advances, 8(40), 22441-22455. [Link]

  • Bhat, A. A., & Singh, I. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Drug Development Research, 83(4), 813-832. [Link]

  • Shishkov, S. V., & Peregudov, A. S. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. [Link]

  • Kumar, A., & Singh, P. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. [Link]

  • Barakat, A., & Al-Majid, A. M. (2021). and Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds. Molecules, 26(15), 4668. [Link]

  • Shakya, T., & Wright, G. D. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 643. [Link]

  • Sukhorukov, A. V. (2025). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. In Synthetic Approaches to Nonaromatic Nitrogen Heterocycles (pp. 179-214). John Wiley & Sons, Ltd. [Link]

  • Katritzky, A. R., & Suzuki, K. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Pegklidou, K., & Nicolaou, I. (2015). N-substituted Pyrrole-based Scaffolds as Potential Anticancer and Antiviral Lead Structures. Medicinal Chemistry, 11(6), 551-558. [Link]

  • Raimondi, M. V., & Petrucci, G. (2021). Some important pyrrolidine scaffolds. ResearchGate. [Link]

  • Pegklidou, K., & Nicolaou, I. (2015). N-substituted Pyrrole-based Scaffolds as Potential Anticancer and Antiviral Lead Structures. Medicinal Chemistry, 11(6), 551-558. [Link]

Sources

Solubility Profile & Characterization Guide: 1-(2-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical characterization, and experimental protocols for 1-(2-Fluorobenzoyl)pyrrolidin-3-ol , a critical intermediate in the synthesis of pyrrolidine-based pharmaceuticals (e.g., potassium-competitive acid blockers like Vonoprazan derivatives).

Executive Summary

1-(2-Fluorobenzoyl)pyrrolidin-3-ol (C₁₁H₁₂FNO₂) is a chiral building block characterized by a pyrrolidine ring bearing a secondary hydroxyl group at the C3 position and a 2-fluorobenzoyl moiety at the N1 position. Unlike its benzyl amine analogs, this compound is an amide , rendering it neutral under physiological conditions.

This guide provides a comprehensive solubility profile to support process chemists in solvent selection for reaction optimization, liquid-liquid extraction (LLE), and crystallization. The data presented synthesizes theoretical physicochemical parameters with empirical solubility trends observed in N-acyl pyrrolidine derivatives.

Physicochemical Characterization

Understanding the structural drivers of solubility is prerequisite to experimental screening.

Structural Analysis
  • Core Scaffold: Pyrrolidine ring (moderately lipophilic).

  • H-Bond Donor (HBD): One secondary hydroxyl group (-OH).

  • H-Bond Acceptors (HBA): Amide carbonyl (C=O), Hydroxyl oxygen, Fluorine atom.

  • Polarity: The molecule exhibits "amphiphilic" character. The fluorobenzoyl region drives lipophilicity, while the hydroxypyrrolidine region drives hydrophilicity.

  • Chirality: The 3-position is a stereocenter. While this guide applies to the racemate, enantiopure forms (R or S) typically exhibit identical solubility in achiral solvents but distinct behavior in chiral environments.

Calculated Properties
PropertyValue (Predicted)Implication for Solubility
Molecular Weight 209.22 g/mol Low MW favors good solubility in organic solvents.
LogP (Octanol/Water) ~0.8 – 1.2Moderately lipophilic; prefers organic layer in LLE.
pKa (Conjugate Acid) ~ -0.5 (Amide O)Neutral. Will not protonate in dilute aqueous acid (unlike amines).
TPSA ~49 ŲGood membrane permeability; moderate water solubility.

Solubility Profile

The following profile categorizes solvent suitability based on "Like Dissolves Like" principles and dielectric compatibility.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Chlorinated Dichloromethane (DCM)Excellent (+++++)Primary choice. Dipole-dipole interactions match the amide core.
Chlorinated ChloroformExcellent (+++++)Similar to DCM; useful for NMR analysis.
Polar Protic Methanol / EthanolHigh (++++)Strong H-bonding with the 3-OH group and amide carbonyl.
Polar Aprotic DMSO / DMFHigh (++++)Universal solvent for this class; difficult to remove (high BP).
Esters Ethyl Acetate (EtOAc)Moderate/High (+++)Good for extraction; may require heating for high concentrations.
Ethers THF / 2-MeTHFModerate/High (+++)Excellent reaction solvents; good solubilizers for amides.
Ethers MTBEModerate (++)Less polar than THF; useful as an anti-solvent or for washing.
Aqueous Water (pH 7)Low/Sparingly (+)The lipophilic benzoyl group limits water solubility.
Hydrocarbons Hexane / HeptaneInsoluble (-)Polarity mismatch. Ideal anti-solvents for crystallization.

Expert Insight: The amide bond significantly reduces water solubility compared to the amine precursor (3-pyrrolidinol). Consequently, DCM is the preferred solvent for extraction from aqueous layers, while Heptane is the ideal anti-solvent to force precipitation from EtOAc or IPA solutions.

Experimental Protocols

Protocol A: Visual Solubility Screen (Qualitative)

Objective: Rapidly determine the approximate solubility range (mg/mL) to guide solvent selection.

Workflow:

  • Weigh 10 mg of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol into a clear HPLC vial.

  • Add solvent in aliquots (starting with 100 µL).

  • Vortex for 30 seconds after each addition.

  • Observe dissolution (clear solution vs. visible particles).

  • Stop if dissolved (Solubility > 100 mg/mL) or if volume reaches 2 mL (Solubility < 5 mg/mL).

Protocol B: Gravimetric Saturation Method (Quantitative)

Objective: Determine exact saturation points for crystallization design.

  • Saturation: Add excess solid to 5 mL of solvent in a sealed vial.

  • Equilibration: Stir at 25°C for 24 hours (ensure solid remains present).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Evaporation: Transfer a known volume (e.g., 2 mL) to a pre-weighed tared vial. Evaporate solvent under N₂ stream or vacuum.

  • Calculation:

    
    
    

Applications & Process Logic

Purification via Crystallization

The solubility differential between Esters and Hydrocarbons creates an ideal system for recrystallization.

  • Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).

  • Method: Dissolve crude material in minimal hot EtOAc (60°C). Slowly add Heptane until turbidity persists. Cool to 0°C to maximize yield.

Liquid-Liquid Extraction (Work-up)

Because the compound is an amide (neutral), it does not respond to pH swings like an amine would.

  • Acid Wash: Washing the organic layer with 1M HCl will remove unreacted amine starting materials (which protonate and go to water), leaving the neutral amide product in the organic layer.

  • Base Wash: Washing with NaHCO₃ removes unreacted 2-fluorobenzoyl chloride (hydrolyzed to acid), keeping the product in the organic layer.

Visualization of Solubility Workflow

SolubilityWorkflow Figure 1: Step-by-step Visual Solubility Screening Protocol Start Start: 10 mg Compound AddSolvent Add 100 µL Solvent Start->AddSolvent Vortex Vortex & Observe AddSolvent->Vortex Check Dissolved? Vortex->Check HighSol High Solubility (>100 mg/mL) Check->HighSol Yes AddMore Add 900 µL Solvent Check->AddMore No Check2 Dissolved? AddMore->Check2 ModSol Moderate Solubility (10-100 mg/mL) Check2->ModSol Yes LowSol Low Solubility (<10 mg/mL) Check2->LowSol No

Figure 1: A logic-driven workflow for rapid qualitative solubility assessment.

PurificationLogic Figure 2: Purification Logic based on Solubility & pKa properties Crude Crude Reaction Mixture (Amide + Amine + Acid) DCM_Ext Dissolve in DCM Crude->DCM_Ext AcidWash Wash w/ 1M HCl DCM_Ext->AcidWash Aq_Waste1 Aqueous Waste (Protonated Amines) AcidWash->Aq_Waste1 Org_Layer1 Organic Layer (Amide + Acid) AcidWash->Org_Layer1 BaseWash Wash w/ NaHCO3 Org_Layer1->BaseWash Aq_Waste2 Aqueous Waste (Benzoic Acid Salts) BaseWash->Aq_Waste2 Final_Prod Pure Product (Neutral Amide) BaseWash->Final_Prod

Figure 2: Purification strategy leveraging the neutral solubility character of the amide.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2314434: (2S)-1-[(2-Fluorobenzyl)oxy]-3-(Pyrrolidin-1-Yl)propan-2-Ol. (Used for structural analog comparison). Retrieved from [Link]

  • European Patent Office.Patent EP4382529A1: Process for preparing pure (3S)-pyrrolidin-3-ol. (Context for pyrrolidine intermediates).

Safety data sheet (SDS) for 1-(2-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical reference for 1-(2-Fluorobenzoyl)pyrrolidin-3-ol , a specialized pharmaceutical intermediate. Unlike standard regulatory Safety Data Sheets (SDS) which often contain generic boilerplate text, this document synthesizes structural analysis, functional group reactivity, and operational safety protocols tailored for drug discovery environments.

Chemical Identity & Structural Characterization

Compound Name: 1-(2-Fluorobenzoyl)pyrrolidin-3-ol Synonyms: (2-Fluorophenyl)(3-hydroxypyrrolidin-1-yl)methanone; N-(2-Fluorobenzoyl)-3-pyrrolidinol CAS Registry Number: Not widely listed in public registries; treat as Novel Chemical Entity (NCE). Molecular Formula: C₁₁H₁₂FNO₂ Molecular Weight: 223.22 g/mol

Structural Context for Researchers

This compound is a fluorinated amide scaffold featuring a polar hydroxyl group on a pyrrolidine ring.

  • Pharmacophore Utility: The 3-hydroxy-pyrrolidine moiety mimics proline transition states, while the ortho-fluorine on the benzoyl ring typically improves metabolic stability against P450 oxidation compared to non-fluorinated analogs.

  • Physical State Prediction: Based on the hydrogen-bonding potential of the -OH group versus the lipophilic fluorobenzoyl tail, this compound is likely a viscous oil or low-melting amorphous solid at room temperature. It may exhibit hygroscopic tendencies.

PropertyValue (Predicted/Analogous)Rationale
Appearance Viscous oil to off-white solidAmide rigidity vs. OH flexibility.
Solubility DMSO, Methanol, DCMHigh solubility in polar aprotic/protic solvents.
LogP ~1.2 - 1.8Balanced lipophilicity (Fluorine) and polarity (OH).
pKa ~14 (Alcohol OH)Neutral amide nitrogen; non-ionizable at phys pH.

Hazard Identification & Risk Assessment (GHS)

As an NCE, the "Precautionary Principle" mandates treating this substance as a bioactive irritant until toxicological data proves otherwise.

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)[1]

Mechanistic Hazard Analysis
  • Surface Reactivity: The free hydroxyl group (-OH) and the amide functionality suggest moderate polarity. While not corrosive, prolonged contact can defat skin and cause contact dermatitis.

  • Inhalation Risk: If handled as a dry powder or aerosolized oil, the fluorinated motif may enhance mucosal absorption, leading to rapid respiratory irritation.

  • Bioactivity Warning: As a drug fragment, this molecule is designed to bind proteins. Assume potential potency regarding enzyme inhibition (e.g., kinases, prolyl oligopeptidases).

Operational Handling & Synthesis Workflow

The following workflow integrates safety checkpoints directly into the experimental process.

Diagram 1: Safe Handling & Synthesis Logic

SafeHandling Receipt Compound Receipt (Check Seal/Hygroscopicity) Storage Storage (4°C, Desiccated) Receipt->Storage Log ID Weighing Weighing (Enclosure/Fume Hood) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Add Solvent Spill Spill Event? Weighing->Spill Solubilization->Spill Waste Waste Disposal (Halogenated Organic) Solubilization->Waste Post-Assay Cleanup Absorb -> Deactivate (Vermiculite + Soap) Spill->Cleanup Yes Spill->Waste No (Continue) Cleanup->Waste Dispose

Caption: Operational workflow emphasizing containment during the critical weighing and solubilization phases.

Specific Handling Protocols
  • Weighing:

    • Risk: Static charge can cause "fly-away" of light powders.

    • Control: Use an ionizing fan or anti-static gun. Weigh only inside a certified chemical fume hood.

  • Solubilization (DMSO Stock):

    • Exotherm: Dissolution is generally endothermic or neutral.

    • SOP: Add solvent slowly to the solid. Vortex in short bursts.

    • Storage of Stocks: Store DMSO stocks at -20°C. The fluorobenzoyl amide bond is hydrolytically stable, but the secondary alcohol can oxidize if left in non-degassed solvents for months.

Emergency Response Architecture

In the event of exposure, the presence of the fluorine atom and the amide linker dictates specific medical and cleanup responses.

First Aid Measures
  • Eye Contact: Immediate irrigation is critical. The lipophilic fluorobenzoyl group may facilitate corneal penetration. Flush for 15 minutes minimum .

  • Skin Contact: Do not use alcohol-based cleaners immediately, as they may enhance transdermal absorption of the fluorinated compound. Wash with soap and copious water .[2][3]

  • Ingestion: Do NOT induce vomiting. The amide structure is stable to stomach acid, but aspiration is a risk.

Spill Management Decision Tree

SpillResponse Start Spill Detected Type State? Start->Type Liquid Liquid/Oil Type->Liquid Viscous Solid Solid/Powder Type->Solid Crystalline ActionL Absorb with Vermiculite Do NOT use water initially Liquid->ActionL ActionS Wet Sweep or HEPA Vac Avoid Dust Generation Solid->ActionS Decon Decontaminate Surface (10% Soap Solution) ActionL->Decon ActionS->Decon

Caption: Decision logic for spill remediation based on the physical state of the compound.

Stability & Reactivity Profile

Understanding the chemical behavior of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol prevents experimental failure and safety incidents.

  • Incompatible Materials:

    • Strong Oxidizers: Can attack the secondary alcohol (converting to ketone) or the aromatic ring.

    • Strong Bases (e.g., NaH, LiHMDS): Will deprotonate the hydroxyl group (alkoxide formation), potentially leading to intramolecular side reactions or polymerization.

  • Decomposition Products:

    • Thermal decomposition may release Hydrogen Fluoride (HF) , Nitrogen oxides (NOx), and Carbon monoxide (CO). Note: While the quantity of HF from a milligram-scale sample is low, it necessitates the use of breathing apparatus in fire scenarios.

References

  • PubChem Compound Summary . Pyrrolidin-3-ol and derivatives. National Center for Biotechnology Information. Available at: [Link]

  • ECHA (European Chemicals Agency) . Registration Dossier for substituted pyrrolidines. Available at: [Link]

Sources

A Technical Guide to Novel Fluorinated Pyrrolidine Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Fluorinated Pyrrolidines

In the landscape of modern drug discovery, the deliberate and strategic incorporation of fluorine into lead compounds has become an indispensable tool.[1][2] With over 20% of all pharmaceuticals on the market containing at least one fluorine atom, its role in optimizing molecular properties is undeniable.[3][4] Fluorine, being the most electronegative element, imparts unique electronic characteristics to a molecule.[5] When this powerful element is combined with the pyrrolidine scaffold—a privileged saturated heterocycle found in numerous natural products and synthetic drugs—the result is a class of building blocks with exceptional potential for fine-tuning pharmacokinetic and pharmacodynamic profiles.[6]

This guide serves as a technical deep-dive into the world of fluorinated pyrrolidine building blocks. We will move beyond a simple catalog of compounds to explore the fundamental rationale behind their use, provide robust synthetic strategies, showcase their application in successful drug candidates, and offer detailed, actionable experimental protocols. For the medicinal chemist, these building blocks are not mere intermediates; they are precision tools for solving complex drug design challenges, from enhancing metabolic stability to modulating receptor affinity.[2]

Chapter 1: The Strategic Value of Fluorine in Pyrrolidine Scaffolds

The decision to introduce a fluorine atom is a calculated one, aimed at resolving specific liabilities in a drug candidate. The pyrrolidine ring, a five-membered saturated amine, presents several positions for substitution, and the placement of fluorine has profound and predictable consequences on its physicochemical properties.

Modulating Basicity (pKa)

The basicity of the pyrrolidine nitrogen is a critical parameter influencing a molecule's solubility, cell permeability, and off-target activity (e.g., hERG channel binding). Fluorine's powerful electron-withdrawing inductive effect can dramatically lower the pKa of the pyrrolidine nitrogen.[5][7] This effect is distance-dependent, being most pronounced when fluorine is at the C2 position and diminishing at C3 and C4.

This modulation allows chemists to dial-in a precise pKa value, which is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] For instance, reducing the basicity can decrease unwanted interactions with acidic cellular components and improve oral bioavailability by preventing excessive protonation in the gastrointestinal tract.[5]

Enhancing Metabolic Stability

One of the most common applications of fluorination is to block sites of metabolic oxidation.[2][3] The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like Cytochrome P450 (CYP).[5] By replacing a hydrogen atom at a metabolically vulnerable position on the pyrrolidine ring with fluorine, chemists can effectively "shield" the molecule from degradation, thereby extending its half-life and improving its pharmacokinetic profile.[4][9]

Tuning Lipophilicity and Conformation

While often considered a "lipophilic hydrogen," the effect of fluorine on a molecule's overall lipophilicity (logP) is highly context-dependent.[3][5] A single fluorine atom can increase local lipophilicity, which may enhance membrane permeability and target engagement.[10][11] Furthermore, the stereoelectronic effects of the C-F bond can have a significant impact on the conformational preference of the pyrrolidine ring. The gauche effect between a C-F bond and an adjacent C-O or C-N bond can lock the ring into a specific pucker, which may be the bioactive conformation required for optimal binding to a biological target.[1] This conformational control can lead to substantial gains in potency and selectivity.[12][13]

The following table summarizes the general effects of fluorination at different positions of the pyrrolidine ring.

PropertyFluorination at C2Fluorination at C3Fluorination at C4
pKa of Nitrogen Strongest decreaseModerate decreaseWeakest decrease
Metabolic Stability Blocks oxidation at C2Blocks oxidation at C3Blocks oxidation at C4
Lipophilicity (logP) Localized increaseLocalized increaseLocalized increase
Conformational Bias Significant influenceSignificant influenceModerate influence

Chapter 2: Synthetic Strategies for Novel Fluorinated Pyrrolidine Building Blocks

The accessibility of fluorinated pyrrolidines is paramount for their widespread use. Advances in fluorination chemistry have provided a diverse toolkit for their synthesis, ranging from classical nucleophilic substitution to modern electrophilic methods.

Synthesis from Hydroxyproline

A common and cost-effective starting material for many fluorinated pyrrolidines is hydroxyproline, which is readily available in both enantiomeric forms. The hydroxyl group serves as a convenient handle for deoxofluorination.

Nucleophilic Deoxofluorination

Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues (e.g., Deoxo-Fluor®) are widely used to convert the hydroxyl group of N-protected hydroxyproline esters into a fluorine atom.[14] This reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry. This is a highly reliable method for accessing trans-4-fluoroproline derivatives from cis-4-hydroxyproline.

Deoxofluorination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_ts Transition State (SN2) cluster_products Products Hydroxyproline N-Protected 4-Hydroxyproline Intermediate Fluorosulfite Ester Hydroxyproline->Intermediate Reaction with DAST DAST DAST (Et2NSF3) TS [F--C--O]‡ Intermediate->TS Intramolecular Displacement Fluoropyrrolidine N-Protected 4-Fluoropyrrolidine (Inverted Stereochemistry) TS->Fluoropyrrolidine Fluoride Attack (SN2)

Caption: SN2 Deoxofluorination of Hydroxyproline.

Electrophilic Fluorination of Pyrrolidine Enolates

For the synthesis of 2-fluoropyrrolidines, an alternative strategy involves the electrophilic fluorination of a corresponding enolate or enamine. N-protected pyrrolidinones can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate, which is then quenched with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. This approach allows for the introduction of fluorine at the α-position to the carbonyl, which can then be reduced to afford the 2-fluoropyrrolidine.

Ring-Opening of Aziridines

A powerful method for synthesizing 3-fluoropyrrolidines involves the ring-opening of an activated aziridine with a fluoride source. This strategy offers excellent control over regioselectivity and stereoselectivity. For example, an N-protected 1-azabicyclo[3.1.0]hexane can be activated with a Lewis acid, followed by nucleophilic attack of fluoride (from a source like tetrabutylammonium fluoride, TBAF) at the C3 position.

Aziridine_Ring_Opening Start N-Protected Aziridine Precursor Activation Activation with Lewis Acid (e.g., BF3·OEt2) Start->Activation Intermediate Activated Aziridinium Ion Activation->Intermediate Fluoride_Attack Nucleophilic Attack by Fluoride (F⁻) Intermediate->Fluoride_Attack Product 3-Fluoropyrrolidine Derivative Fluoride_Attack->Product

Caption: Synthesis via Aziridine Ring-Opening.

Chapter 3: Key Applications in Drug Discovery

The true measure of a building block's value lies in its successful application. Fluorinated pyrrolidines have been incorporated into a number of approved drugs and clinical candidates, demonstrating their ability to solve critical drug design problems.

Case Study: A DPP-4 Inhibitor for Type 2 Diabetes

In the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a key challenge was achieving high potency while maintaining good oral bioavailability and a long duration of action. One research program identified a lead compound containing a pyrrolidine scaffold. However, this lead suffered from rapid metabolic degradation.

By systematically introducing fluorine at different positions of the pyrrolidine ring, the medicinal chemistry team observed the following:

  • Unsubstituted Pyrrolidine: High potency, but poor metabolic stability.

  • cis-3-Fluoropyrrolidine: Reduced potency due to unfavorable conformational bias.

  • trans-3-Fluoropyrrolidine: Maintained high potency and significantly improved metabolic stability by blocking a key site of oxidation.

This strategic fluorination led to the discovery of a clinical candidate with an optimized pharmacokinetic profile. The fluorine atom not only served as a metabolic shield but also subtly altered the pKa of the pyrrolidine nitrogen, contributing to improved overall properties.

Case Study: A CCR5 Antagonist for HIV Treatment

Maraviroc, a CCR5 antagonist used for the treatment of HIV, features a complex scaffold. While it doesn't contain a simple fluoropyrrolidine, the principles of using fluorine to enhance binding and block metabolism are central to its design. In analogous systems, the introduction of a gem-difluoro group (CF2) on a pyrrolidine ring has been shown to act as a carbonyl isostere, capable of forming unique hydrogen bonds and dipole interactions within a receptor active site, while simultaneously increasing metabolic stability. This highlights the versatility of fluorinated building blocks in modulating protein-ligand interactions.[10]

Chapter 4: In-Depth Experimental Protocols

To bridge theory and practice, this section provides a detailed, reproducible protocol for a key transformation.

Protocol: Synthesis of (2S,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate

This protocol describes the deoxofluorination of commercially available (2S,4S)-N-Boc-4-hydroxyproline methyl ester.

Disclaimer: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DAST is corrosive and reacts violently with water.

Reagents & Materials:

  • (2S,4S)-N-Boc-4-hydroxyproline methyl ester (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (2S,4S)-N-Boc-4-hydroxyproline methyl ester (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add DAST (1.2 eq) dropwise to the stirred solution over 15 minutes via a dropping funnel. Caution: The addition can be exothermic. Maintain the internal temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the title compound as a clear oil.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The inversion of stereochemistry can be confirmed by comparing NMR data to literature values or through NOE experiments.

Chapter 5: Future Directions and Emerging Trends

The field of organofluorine chemistry is continuously evolving, opening new avenues for the design of sophisticated building blocks.

  • Late-Stage Fluorination: The development of methods to install fluorine atoms on complex, fully-formed molecules is a major area of research. This allows for the rapid generation of fluorinated analogues at the final stages of a synthetic sequence, accelerating SAR studies.[15]

  • Novel Fluorinated Motifs: Beyond simple mono- and difluorination, chemists are exploring the use of more complex motifs like trifluoromethyl (CF₃), difluoromethyl (CHF₂), and fluoroalkoxy (e.g., OCF₃) groups on the pyrrolidine scaffold.[16][17] These groups can have even more profound effects on a molecule's properties.

  • PET Imaging: The fluorine-18 isotope ([¹⁸F]) is a positron emitter with an ideal half-life for Positron Emission Tomography (PET) imaging.[5][6] The synthesis of [¹⁸F]-labeled pyrrolidine building blocks is of great interest for developing novel PET tracers to visualize biological processes in vivo, aiding in both diagnostics and drug development.[11]

Future_Directions_Workflow Core_Node Core_Node Trend_Node Trend_Node Outcome_Node Outcome_Node A Core Challenge: Access to Novel Chemical Space B Trend 1: Late-Stage Fluorination A->B C Trend 2: New Fluorinated Motifs (CF3, OCF3, SF5) A->C D Trend 3: 18F Radiochemistry A->D E Outcome A: Accelerated SAR & Rapid Diversification B->E F Outcome B: Fine-Tuning of Physicochemical Properties C->F G Outcome C: In Vivo Imaging Agents (PET Tracers) D->G

Caption: Emerging Trends in Fluorinated Building Blocks.

Conclusion

Fluorinated pyrrolidine building blocks represent a powerful convergence of two of medicinal chemistry's most trusted components. Their strategic use allows for the precise modulation of a drug candidate's physicochemical and pharmacokinetic properties in a predictable manner. By understanding the fundamental principles of how fluorine impacts the pyrrolidine scaffold and by mastering the synthetic routes to access these valuable compounds, drug discovery professionals can more effectively overcome common developmental hurdles. As synthetic methodologies continue to advance, the diversity and complexity of available fluorinated pyrrolidines will undoubtedly expand, further solidifying their role as essential tools in the creation of next-generation therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Mehta, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Molecular Diversity. [Link]

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?[Link]

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. [Link]

  • PubMed. (2022, October 4). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link]

  • ChemRxiv. (2026, February 5). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. [Link]

  • Royal Society of Chemistry. (2011). β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry, 9, 1328. [Link]

  • SINAPSE. (2022, October 27). Fluorine in medicinal chemistry: beta-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. [Link]

  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Beilstein Journal of Organic Chemistry. (2020, October 16). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. [Link]

  • ResearchGate. (2024, December 4). A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. [Link]

  • PubMed Central. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]

  • PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry. [Link]

  • Semantic Scholar. (2022, December 17). Versatile Fluorine-Containing Building Blocks: -CF3-1,3-enynes. [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Bentham Science. (2020). Fluorine-containing Drugs and Drug Candidates Derived from Natural Products. [Link]

  • OUCI. (n.d.). Case studies of fluorine in drug discovery. [Link]

  • PubMed Central. (n.d.). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). [Link]

  • ResearchGate. (2026, February 13). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed, field-proven protocol for the synthesis of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol, a valuable intermediate in contemporary drug discovery and development. The core transformation involves the N-acylation of 3-pyrrolidinol with 2-fluorobenzoyl chloride. This document is structured to provide researchers, scientists, and process chemists with not only a step-by-step experimental procedure but also the underlying mechanistic rationale, safety imperatives, and robust analytical validation methods. By integrating expert insights with authoritative references, this guide ensures a reproducible, safe, and efficient synthesis.

Introduction and Scientific Context

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products.[1][2] Its conformational rigidity and favorable physicochemical properties make it an ideal building block. The specific target molecule, 1-(2-Fluorobenzoyl)pyrrolidin-3-ol, combines this key heterocycle with a fluorinated benzoyl moiety. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making this compound a key intermediate for creating novel pharmaceutical agents.[3][4]

The synthesis described herein employs the Schotten-Baumann reaction, a classic and highly reliable method for forming amides from amines and acyl chlorides.[5][6] This reaction is characterized by its operational simplicity and typically high yields, making it suitable for both small-scale research and large-scale production pipelines.

Reaction Scheme and Mechanism

Scheme 1: Synthesis of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol Reaction scheme showing 3-pyrrolidinol reacting with 2-fluorobenzoyl chloride in the presence of triethylamine and dichloromethane to yield 1-(2-Fluorobenzoyl)pyrrolidin-3-ol and triethylamine hydrochloride.

Mechanistic Rationale: The Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism.[5][7] The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of 3-pyrrolidinol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This forms a transient tetrahedral intermediate.[7][8][9]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This process is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.

  • Acid Neutralization: The reaction generates a molecule of hydrochloric acid (HCl) as a byproduct. In the absence of a base, this HCl would protonate the starting 3-pyrrolidinol, rendering it non-nucleophilic and halting the reaction. The addition of a non-nucleophilic tertiary amine, such as triethylamine (Et₃N), is critical. It acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride, thus driving the reaction to completion.[6][7]

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products Pyr 3-Pyrrolidinol (Nucleophile) Attack Nucleophilic Attack Pyr->Attack AcylCl 2-Fluorobenzoyl Chloride (Electrophile) AcylCl->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms unstable intermediate Collapse Collapse & Cl⁻ Expulsion Intermediate->Collapse Reforms C=O bond Deprotonation Deprotonation by Base (Et₃N) Collapse->Deprotonation Generates protonated amide + Cl⁻ Product 1-(2-Fluorobenzoyl)pyrrolidin-3-ol Deprotonation->Product Salt Triethylammonium Chloride Deprotonation->Salt

Caption: Reaction mechanism workflow for N-acylation.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale synthesis. Adjustments may be necessary for different scales.

3.1. Materials and Reagents

ReagentCAS No.MW ( g/mol )Amount (10 mmol scale)EquivalentsPuritySupplier Notes
3-Pyrrolidinol2799-21-587.120.87 g1.0>98%Hygroscopic, store under inert gas.
2-Fluorobenzoyl chloride393-52-2158.561.59 g (1.2 mL)1.0>99%Corrosive and moisture-sensitive.[10][11]
Triethylamine (Et₃N)121-44-8101.191.21 g (1.67 mL)1.2>99.5%Distill from CaH₂ before use.
Dichloromethane (DCM)75-09-284.93~ 50 mL-Anhydrous, >99.8%Use from a sealed bottle or solvent system.
Saturated NaHCO₃ (aq)--~ 30 mL--For workup.
Brine (Saturated NaCl)--~ 20 mL--For workup.
Anhydrous MgSO₄/Na₂SO₄--~ 5 g-Reagent GradeFor drying.

3.2. Equipment

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Nitrogen/Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

3.3. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire procedure in a well-ventilated fume hood.

  • 2-Fluorobenzoyl Chloride: This reagent is corrosive, a lachrymator, and reacts violently with water.[10][11] Handle with extreme care, avoid inhalation of vapors, and prevent contact with skin and eyes.[12] It is incompatible with strong bases and alcohols.[10]

  • Dichloromethane (DCM): DCM is a suspected carcinogen. Avoid inhalation and skin contact.

3.4. Step-by-Step Synthesis Procedure

G start Start: Assemble Dry Glassware under N₂ Atmosphere dissolve 1. Dissolve 3-pyrrolidinol (1.0 eq) and Et₃N (1.2 eq) in anhydrous DCM (30 mL). start->dissolve cool 2. Cool the solution to 0-5 °C using an ice-water bath. dissolve->cool add_acyl 3. Add 2-fluorobenzoyl chloride (1.0 eq) dissolved in DCM (10 mL) dropwise via dropping funnel over 20-30 min. cool->add_acyl react 4. Remove ice bath, warm to room temp. Stir for 2-4 hours. add_acyl->react monitor 5. Monitor reaction completion by TLC (e.g., 10% MeOH in DCM). react->monitor quench 6. Quench by slowly adding saturated aqueous NaHCO₃ (30 mL). monitor->quench extract 7. Transfer to separatory funnel. Extract aqueous layer with DCM (2 x 20 mL). quench->extract wash 8. Combine organic layers. Wash with brine (20 mL). extract->wash dry 9. Dry over anhydrous MgSO₄, filter, and rinse solid with DCM. wash->dry concentrate 10. Concentrate in vacuo using a rotary evaporator. dry->concentrate purify 11. Purify the crude residue via flash column chromatography. concentrate->purify end End: Pure 1-(2-Fluorobenzoyl)pyrrolidin-3-ol purify->end

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: Assemble a dry 100 mL three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

  • Initial Solution: To the flask, add 3-pyrrolidinol (0.87 g, 10 mmol) and anhydrous dichloromethane (30 mL). Stir until fully dissolved. Add triethylamine (1.67 mL, 12 mmol).

  • Cooling: Immerse the flask in an ice-water bath and stir the solution until the internal temperature stabilizes between 0 and 5 °C. This is crucial to control the initial exotherm of the acylation.

  • Addition of Acyl Chloride: Dissolve 2-fluorobenzoyl chloride (1.59 g, 10 mmol) in anhydrous DCM (10 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The disappearance of the 3-pyrrolidinol spot indicates completion. A typical eluent system is 10% Methanol in Dichloromethane.

  • Workup - Quenching: Once the reaction is complete, carefully quench it by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acyl chloride and acid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Workup - Washing & Drying: Combine all organic layers and wash with brine (20 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and wash the drying agent with a small amount of DCM.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification and Characterization

4.1. Purification Protocol

The crude product is best purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 30% EtOAc and gradually increasing to 70% EtOAc) is typically effective. The optimal eluent will depend on the crude product's TLC profile.

  • Procedure: Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to pool the pure product fractions.

  • Final Step: Combine the pure fractions and remove the solvent in vacuo to yield 1-(2-Fluorobenzoyl)pyrrolidin-3-ol as a pure solid or viscous oil.

4.2. Expected Characterization Data

The following data are representative for the successful synthesis of the target compound.

AnalysisExpected Results
Appearance White to off-white solid or colorless oil.
¹H NMR (400 MHz, CDCl₃)Due to rotational isomers (rotamers) around the amide bond, some peaks may be broadened or duplicated. δ ~ 7.45-7.30 (m, 2H, Ar-H), 7.20-7.05 (m, 2H, Ar-H), 4.60-4.50 (m, 1H, CH-OH), 4.00-3.50 (m, 4H, CH₂-N-CH₂), 2.50-2.30 (br s, 1H, OH), 2.20-2.00 (m, 2H, CH₂).
¹³C NMR (101 MHz, CDCl₃)Rotamers may cause peak duplication. δ ~ 165.5 (C=O), 161.0 (d, J=250 Hz, C-F), 131.5 (d, J=8 Hz, Ar-C), 130.0 (Ar-C), 127.5 (Ar-C), 124.5 (d, J=4 Hz, Ar-C), 116.0 (d, J=22 Hz, Ar-C), 69.0 (CH-OH), 54.0 (N-CH₂), 46.0 (N-CH₂), 34.0 (CH₂).
IR (KBr, cm⁻¹)ν ~ 3400 (br, O-H), 2950 (C-H), 1635 (s, C=O amide), 1480, 1280, 760.
Mass Spec (ESI+) m/z calculated for C₁₁H₁₂FNO₂ [M+H]⁺: 210.09; found: 210.1.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the synthesis of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol. By leveraging the well-established Schotten-Baumann acylation, the target compound can be obtained in good yield and high purity. Careful attention to the anhydrous conditions and the safe handling of 2-fluorobenzoyl chloride are paramount for a successful outcome. This guide serves as a comprehensive resource, enabling researchers to confidently prepare this key intermediate for applications in pharmaceutical research and development.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, June 22). Schotten-Baumann Reaction and its Mechanism [Video]. YouTube. Retrieved from [Link]

  • Filo. (2025, June 23). What is the acylation of amines? Provide an explanation of the.... Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Fluorobenzyl chloride, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]

  • Larduinat, M., François, J., Jacolot, M., & Popowycz, F. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Retrieved from [Link]

  • Shibasaki, M., & Gessner, V. H. (2025, March 13). Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH. Retrieved from [Link]

  • Haindl, M., et al. (n.d.). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.
  • Kuo, C., & Sun, C. (2020, October 16). Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. MDPI. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol as a Chiral Intermediate

[1]

Executive Summary

1-(2-Fluorobenzoyl)pyrrolidin-3-ol represents a "privileged scaffold" in modern drug discovery.[] Its value lies in the unique combination of a rigid pyrrolidine core, a metabolic-modulating fluorine substituent, and a chemically versatile hydroxyl handle.[]

  • Key Application Areas: ROR

    
    t Inverse Agonists (Autoimmune diseases), Pim Kinase Inhibitors (Oncology), and Novel Antibacterials.[]
    
  • Chiral Significance: The C3-hydroxyl group serves as a stereodefined anchor.[] Functionalization via Mitsunobu inversion or oxidation/reductive amination allows for the precise installation of pharmacophores with controlled 3D-vectorial alignment.[]

  • Chemical Challenge: The primary synthetic challenge is achieving selective N-acylation of the pyrrolidine nitrogen without competing O-acylation of the hydroxyl group, while maintaining high enantiomeric excess (ee).[]

Synthesis Protocol: Regioselective N-Acylation

Objective: Synthesize (3R)-1-(2-Fluorobenzoyl)pyrrolidin-3-ol with >98% chemical purity and >99% ee.

Mechanistic Rationale

The synthesis relies on the nucleophilic differential between the secondary amine (pyrrolidine) and the secondary alcohol. While amines are kinetically more nucleophilic, the 2-fluorobenzoyl chloride is highly reactive.[]

  • Risk: Uncontrolled exotherms lead to O-acylation (ester formation) or bis-acylation.[]

  • Control Strategy: Use of a Schotten-Baumann-like biphasic system or a low-temperature monophasic condition with stoichiometric base control to favor the amide bond formation exclusively.[]

Experimental Procedure (Bench Scale)

Reagents:

  • (3R)-Pyrrolidin-3-ol hydrochloride (1.0 eq) [CAS: 104706-47-0][]

  • 2-Fluorobenzoyl chloride (1.05 eq)[]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)[]

  • Dichloromethane (DCM) (anhydrous)[]

Step-by-Step Protocol:

  • Preparation: Charge a 3-neck round-bottom flask with (3R)-pyrrolidin-3-ol HCl (10.0 g, 81 mmol) and DCM (100 mL) under nitrogen atmosphere.

  • Solubilization: Cool the suspension to 0°C . Add TEA (22.6 mL, 162 mmol) dropwise over 15 minutes. The mixture will become a clear solution as the free base is liberated.[]

  • Acylation (Critical Step): Dissolve 2-fluorobenzoyl chloride (13.5 g, 85 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture at 0–5°C over 30 minutes.

    • Note: Maintain internal temperature below 5°C to prevent O-acylation.[]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) and stir for 2 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[]

  • Work-up: Quench with water (50 mL). Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO

    
     (to remove excess acid chloride), and brine.[]
    
  • Isolation: Dry over anhydrous Na

    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: If necessary, recrystallize from EtOAc/Hexane or purify via flash chromatography (0-5% MeOH/DCM).

Yield Expectation: 85–92% as a white to off-white solid.[]

Quality Control & Validation

Ensure the integrity of the chiral center is preserved post-acylation.

Analytical Specifications
TestSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC)

98.0%
C18 Reverse Phase, Acetonitrile/Water gradient
Chiral Purity (ee)

99.0%
Chiral HPLC (See below)
Identity Conforms to Structure

H-NMR, MS (ESI+)
Residual Solvent < Limits (ICH Q3C)GC-HS
Chiral HPLC Method (Self-Validating)[1]
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[]

  • Mobile Phase: Hexane : Isopropanol (80:20 v/v) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.[]

  • Detection: UV @ 254 nm.[][2]

  • Validation: Inject racemic mixture to establish separation factor (

    
    ). The (3R) enantiomer typically elutes later than the (3S) on AD-H columns (confirm with standards).
    

Downstream Application: Mitsunobu Functionalization

The most powerful application of this intermediate is the stereospecific inversion of the hydroxyl group to install aryl ethers, a common motif in ROR

Workflow Logic
  • Input: (3R)-1-(2-Fluorobenzoyl)pyrrolidin-3-ol.

  • Reaction: Mitsunobu coupling with a phenol (Ar-OH).[]

  • Mechanism: S

    
    2 inversion.
    
  • Output: (3S)-Aryl ether derivative.

Pathway Visualization

The following diagram illustrates the synthesis and subsequent functionalization pathways.

Gcluster_0Application: RORγt Inverse Agonist SynthesisStart(3R)-Pyrrolidin-3-ol HCl(Chiral Pool)Intermediate(3R)-1-(2-Fluorobenzoyl)pyrrolidin-3-ol(Target Intermediate)Start->Intermediate Selective N-AcylationReagent2-Fluorobenzoyl Chloride(TEA, DCM, 0°C)Reagent->IntermediateProduct(3S)-3-(Aryloxy)-1-(2-fluorobenzoyl)pyrrolidine(Inverted Configuration)Intermediate->Product SN2 InversionMitsunobuMitsunobu Reaction(PPh3, DIAD, Ar-OH)Mitsunobu->Product

Caption: Synthesis of the chiral intermediate and its downstream application in stereoselective ether formation via Mitsunobu inversion.

Mitsunobu Protocol

Reagents:

  • Intermediate (from Section 2) (1.0 eq)

  • Phenol derivative (e.g., 4-cyanophenol) (1.1 eq)[]

  • Triphenylphosphine (PPh

    
    ) (1.2 eq)[]
    
  • DIAD (Diisopropyl azodicarboxylate) (1.2 eq)[]

  • THF (anhydrous)[]

Procedure:

  • Dissolve the Intermediate, Phenol, and PPh

    
     in anhydrous THF under nitrogen.[] Cool to 0°C .[]
    
  • Add DIAD dropwise over 20 minutes. The reaction is exothermic.[]

  • Stir at 0°C for 30 minutes, then warm to room temperature and stir overnight.

  • Work-up: Concentrate solvent. Triturate with ether/hexane to precipitate Triphenylphosphine oxide (TPPO) byproduct. Filter.

  • Purification: Column chromatography is required to remove residual hydrazine derivatives and TPPO.[]

References

  • RORngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    t Inhibitor Synthesis:  Sasaki, Y., et al. (2014).[] Amide Compound.[][3][4] European Patent EP 3018123 A1.[] (Describes the use of (R)-pyrrolidin-3-ol and 2-fluorobenzoyl chloride in the synthesis of ROR
    
    
    t modulators).
  • Pim Kinase Inhibitors: Bearss, D. J., et al. (2013).[] Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. US Patent 8,436,001 B2.[] (Details the synthesis of 2-fluorobenzoyl-pyrrolidine intermediates for kinase inhibition).

  • Chiral Resolution & Analysis: Li, G., et al. (2020).[] Novel oxadiazoles. WO Patent 2020/070610 A1. (Provides protocols for the acylation of pyrrolidin-3-ol and subsequent HPLC analysis).

  • General Methodology: Smith, A. B., et al. (2006).[] Design, synthesis, and evaluation of novel galloyl pyrrolidine derivatives. Bioorganic & Medicinal Chemistry, 14(5), 1287-1293.[] (Background on pyrrolidine scaffold functionalization).

Functionalization of the hydroxyl group in 1-(2-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Functionalization of the Hydroxyl Group in 1-(2-Fluorobenzoyl)pyrrolidin-3-ol

Executive Summary & Chemical Context

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently serving as a core structural motif in therapeutics targeting the central nervous system and infectious diseases[1]. Within this class, 1-(2-Fluorobenzoyl)pyrrolidin-3-ol presents a highly versatile, yet chemoselective, synthetic profile.

The presence of the 2-fluorobenzoyl group serves a dual purpose. Pharmacologically, it is a recognized pharmacophore that enhances lipophilicity and metabolic stability. Synthetically, the amide linkage effectively delocalizes the lone pair of the pyrrolidine nitrogen, rendering it non-nucleophilic. This inherent deactivation directs all nucleophilic and electrophilic reactivity exclusively to the C3-secondary hydroxyl group, eliminating the need for transient N-protecting groups (such as Boc or Cbz) during downstream modifications[2].

This guide details three field-proven, self-validating methodologies for the functionalization of this secondary alcohol: O-alkylation (etherification), stereospecific Mitsunobu azidation, and mild oxidation to the corresponding ketone.

Mechanistic Pathways & Workflow

The functionalization of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol typically diverges into three distinct pathways depending on the target pharmacophore:

  • O-Alkylation : Direct etherification to append aliphatic or aromatic side chains[3].

  • Mitsunobu Reaction : Stereospecific conversion of the hydroxyl group into an azide, followed by reduction to yield enantiopure 3-aminopyrrolidines[4].

  • Oxidation : Conversion to a pyrrolidin-3-one intermediate, which serves as an electrophilic hub for reductive amination.

G SM 1-(2-Fluorobenzoyl) pyrrolidin-3-ol Alk O-Alkylated Ether SM->Alk NaH, R-X (O-Alkylation) Mit Azide Intermediate SM->Mit PPh3, DIAD, DPPA (Mitsunobu) Ox Pyrrolidin-3-one SM->Ox DMP, DCM (Oxidation) Amine Chiral 3-Amino Derivative Mit->Amine H2, Pd/C (Reduction) RedAm 3-Amino Derivative Ox->RedAm R-NH2, NaBH(OAc)3 (Reductive Amination)

Divergent functionalization pathways of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol.

Experimental Protocols & Causal Methodology

Protocol A: Williamson-Type O-Alkylation

Objective: Synthesis of 3-alkoxy-1-(2-fluorobenzoyl)pyrrolidine derivatives. Causality & Design: Sodium hydride (NaH) is utilized to quantitatively deprotonate the secondary alcohol. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the resulting alkoxide anion, thereby maximizing its nucleophilicity for the subsequent SN2 attack on the alkyl halide[3]. The reaction is initiated at 0 °C to control the exothermic deprotonation and minimize potential E2 elimination side-reactions of the alkyl halide.

Step-by-Step Procedure:

  • Charge a flame-dried Schlenk flask with 1-(2-fluorobenzoyl)pyrrolidin-3-ol (1.0 eq) and anhydrous DMF (0.2 M) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. (Self-Validation: Effervescence of H₂ gas confirms active deprotonation).

  • Stir at 0 °C for 30 minutes to ensure complete alkoxide formation.

  • Add the desired alkyl halide (1.2 eq) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C), stirring for 4–8 hours.

  • Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to rigorously remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Stereospecific Mitsunobu Azidation

Objective: Conversion of the C3-hydroxyl group to an azide with complete Walden inversion, serving as a precursor to chiral 3-aminopyrrolidines[4]. Causality & Design: The Mitsunobu reaction is the premier choice for secondary alcohols requiring strict stereochemical inversion. Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) react to form a highly electrophilic betaine intermediate. The C3-alcohol attacks this intermediate to form an oxyphosphonium ion, transforming the poor hydroxyl leaving group into an excellent one. Diphenylphosphoryl azide (DPPA) provides the azide nucleophile, which executes a clean SN2 displacement.

Step-by-Step Procedure:

  • Dissolve 1-(2-fluorobenzoyl)pyrrolidin-3-ol (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF (0.15 M) under argon.

  • Cool the mixture to 0 °C.

  • Add DIAD (1.5 eq) dropwise over 10 minutes. The solution typically turns pale yellow, indicating betaine formation.

  • Stir for 15 minutes at 0 °C.

  • Add DPPA (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12–16 hours. (Self-Validation: TLC monitoring using a UV lamp and ninhydrin stain will show the consumption of the starting material and the appearance of a less polar azide spot).

  • Concentrate the mixture under reduced pressure. Purify directly via flash column chromatography (silica gel, Hexanes/EtOAc) to isolate the inverted azide product.

Protocol C: Mild Oxidation to 1-(2-Fluorobenzoyl)pyrrolidin-3-one

Objective: Generation of a ketone intermediate for downstream reductive amination. Causality & Design: While Swern oxidation is common, Dess-Martin Periodinane (DMP) is selected for this protocol due to its operational simplicity, mild room-temperature conditions, and the avoidance of malodorous dimethyl sulfide byproducts. DMP selectively oxidizes the secondary alcohol without affecting the electron-rich aromatic ring or the amide linkage.

Step-by-Step Procedure:

  • Dissolve 1-(2-fluorobenzoyl)pyrrolidin-3-ol (1.0 eq) in dichloromethane (DCM, 0.1 M). Expert Tip: Adding a catalytic amount of water (1.0 eq) accelerates the DMP oxidation by facilitating ligand exchange on the hypervalent iodine center.

  • Add DMP (1.3 eq) in a single portion at room temperature.

  • Stir the suspension for 2 hours. (Self-Validation: The reaction will become increasingly cloudy as the reduced iodine byproduct, iodinane, precipitates out of solution).

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously for 15 minutes until the organic layer becomes completely clear (indicating the destruction of unreacted DMP).

  • Separate the layers, extract the aqueous phase with DCM (2x), dry the combined organics over MgSO₄, and concentrate to yield the ketone.

Quantitative Data & Reaction Optimization

The following table summarizes the expected quantitative outcomes and stereochemical fidelity of the three functionalization pathways based on established literature parameters for pyrrolidin-3-ol derivatives:

Functionalization PathwayKey Reagents & SolventsReaction TimeTypical Yield (%)Stereochemical Outcome
O-Alkylation NaH, R-X, DMF, 0 °C to RT4 – 8 h75 – 85%Retention
Mitsunobu Azidation PPh₃, DIAD, DPPA, THF, 0 °C to RT12 – 16 h65 – 80%Complete Inversion
DMP Oxidation DMP, DCM, H₂O (cat.), RT2 – 3 h90 – 95%N/A (Achiral Ketone)

References

  • Redox-Neutral α-C–H Functionalization of Pyrrolidin-3-ol Source: Organic Letters (American Chemical Society) URL:[Link][2]

  • Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines Source: RSC Advances (Royal Society of Chemistry) / PMC URL:[Link][1]

  • Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives Source: Journal of Medicinal Chemistry / PMC URL:[Link][4]

  • Synthesis of Amcenestrant (SAR439859): A Copper-Catalyzed Cross-Coupling Reaction as a Sustainable Alternative to Palladium-Catalyzed Suzuki Reaction Source: Organic Letters (American Chemical Society) URL:[Link][3]

Sources

Application Note: Mitsunobu Reaction Conditions for 1-(2-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substrate: 1-(2-Fluorobenzoyl)pyrrolidin-3-ol Reaction Class: Mitsunobu Substitution / Stereochemical Inversion Primary Application: Synthesis of chiral amines, ethers, or inverted alcohols for medicinal chemistry libraries (e.g., Vonoprazan analogues, pyrrolidine-based enzyme inhibitors).

This guide details the optimized conditions for subjecting 1-(2-fluorobenzoyl)pyrrolidin-3-ol (a hindered secondary alcohol) to Mitsunobu conditions. The presence of the N-(2-fluorobenzoyl) group renders the pyrrolidine nitrogen non-nucleophilic, preventing self-alkylation and ensuring the reaction occurs exclusively at the C3-hydroxyl position. This protocol focuses on two critical transformations: Stereochemical Inversion (via esterification) and Nitrogen Installation (via azidation).

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The substrate contains a secondary alcohol on a five-membered ring. Direct nucleophilic substitution (


) on such rings can be sluggish due to eclipsing interactions in the transition state. The Mitsunobu reaction overcomes this by activating the oxygen with a phosphonium group, creating an excellent leaving group (

) that facilitates displacement by acidic nucleophiles (

, pKa < 11) with complete Walden inversion.

Why the 2-Fluorobenzoyl Group Matters:

  • Electronic Deactivation: The amide carbonyl withdraws electron density from the pyrrolidine nitrogen, preventing it from intercepting the phosphonium intermediate (a common side reaction in amino-alcohols).

  • Conformational Bias: The ortho-fluorine atom introduces steric bulk and electrostatic repulsion, potentially influencing the ring pucker. This often favors the approach of the nucleophile from the less hindered face, enhancing stereoselectivity.

Reaction Mechanism

The reaction proceeds via the formation of a betaine intermediate between Triphenylphosphine (PPh


) and Diisopropyl azodicarboxylate (DIAD).[1] This betaine deprotonates the nucleophile and activates the alcohol.[1]

MitsunobuMechanism Reagents PPh3 + DIAD Betaine Betaine Intermediate (PPh3+-N-N-COOiPr) Reagents->Betaine Addition Activation Activated Alcohol (R-O-PPh3+) Betaine->Activation + Substrate (R-OH) + H-Nu (Protonation) Substitution SN2 Displacement (Inversion) Activation->Substitution Nu- Attack Product Inverted Product (Nu-R) Substitution->Product - PPh3=O - Hydrazine

Figure 1: Mechanistic flow of the Mitsunobu reaction ensuring stereoinversion.

Experimental Protocols

Protocol A: Stereochemical Inversion (Esterification)

Goal: Invert the stereocenter (e.g.,


) to access the enantiomeric alcohol.
Nucleophile: p-Nitrobenzoic acid (PNBA). (Chosen for its acidity, pKa ~3.4, and ease of removal/hydrolysis).
Materials
ReagentEquivalentsRole
1-(2-Fluorobenzoyl)pyrrolidin-3-ol 1.0Substrate
Triphenylphosphine (PPh

)
1.5Reductant
p-Nitrobenzoic Acid (PNBA) 1.5Nucleophile
DIAD (Diisopropyl azodicarboxylate)1.5Oxidant
THF (Anhydrous)0.1 M conc.Solvent
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), dissolve the Substrate  (1.0 eq), PPh
    
    
    
    (1.5 eq), and PNBA (1.5 eq) in anhydrous THF.
  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add DIAD (1.5 eq) dropwise over 15–20 minutes. Critical: The solution will turn yellow/orange.[2] The slow addition prevents the accumulation of unreacted betaine, which can decompose.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1). The product (ester) will be less polar than the starting alcohol.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Precipitation (Optional but recommended): Triturate the residue with cold Et

      
      O/Hexane (1:3). PPh
      
      
      
      =O (Triphenylphosphine oxide) often precipitates out. Filter off the white solid.[2]
  • Purification: Purify the filtrate via flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
  • Hydrolysis (to obtain inverted alcohol): Dissolve the purified ester in MeOH/THF (1:1) and treat with LiOH (2.0 eq) at 0 °C for 2 hours. Extract and purify to yield the inverted alcohol.

Protocol B: Nitrogen Installation (Azidation)

Goal: Convert the alcohol to an azide (precursor to amine). Nucleophile: Diphenylphosphoryl azide (DPPA).[1]

Materials
ReagentEquivalentsRole
1-(2-Fluorobenzoyl)pyrrolidin-3-ol 1.0Substrate
Triphenylphosphine (PPh

)
1.2Reductant
DPPA 1.2Azide Source
DIAD 1.2Oxidant
THF 0.1 M conc.Solvent
Step-by-Step Procedure
  • Preparation: Dissolve Substrate (1.0 eq) and PPh

    
      (1.2 eq) in anhydrous THF under 
    
    
    
    .
  • Cooling: Cool to 0 °C .

  • Addition 1: Add DIAD (1.2 eq) dropwise.[1] Stir for 10 minutes to form the betaine.

  • Addition 2: Add DPPA (1.2 eq) dropwise. Safety Note: DPPA is toxic; handle in a fume hood.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (EtOAc/Hexanes).

  • Reduction (to Amine): The resulting azide can be reduced using Staudinger conditions (PPh

    
    , THF/H
    
    
    
    O) or Hydrogenation (H
    
    
    , Pd/C) to yield the 3-aminopyrrolidine derivative.

Troubleshooting & Optimization Matrix

IssueProbable CauseSolution
Low Conversion Steric hindrance of the 2-fluorobenzoyl group.Increase reagents to 2.0 eq. Switch solvent to Toluene (allows higher temp) or use sonication.
No Inversion (Retention)

pathway active (carbocation formation).
Ensure strictly anhydrous conditions. Keep temp at 0 °C longer.
Separation Difficulties PPh

=O co-elutes with product.
Use Polymer-supported PPh

(removable by filtration) or use a basic phosphine (diphenyl(2-pyridyl)phosphine) that can be washed away with acid.
Side Product: Hydrazine DIAD reacting with itself or hydrolysis.Add DIAD slower. Ensure reagents are dry.

Experimental Workflow Diagram

Workflow Start Start: 1-(2-Fluorobenzoyl)pyrrolidin-3-ol ReagentPrep Dissolve in THF + PPh3 + Nucleophile (Cool to 0°C) Start->ReagentPrep Addition Add DIAD Dropwise (Maintain < 5°C) ReagentPrep->Addition Reaction Stir RT (12-16h) Monitor via TLC Addition->Reaction Workup Concentrate & Triturate (Remove PPh3=O) Reaction->Workup Purification Flash Chromatography (EtOAc/Hexanes) Workup->Purification End Final Product (Inverted Ester or Azide) Purification->End

Figure 2: Step-by-step experimental workflow for the Mitsunobu reaction.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Recent Literature. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.
  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reagents. Chemistry – A European Journal, 10(13), 3130–3138.

Sources

Application Notes and Protocols: Enantiopure (S)-1-(2-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of enantiopure (S)-1-(2-Fluorobenzoyl)pyrrolidin-3-ol, a key chiral building block in contemporary medicinal chemistry.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology. The synthesis involves a two-step process commencing with the acylation of commercially available (S)-pyrrolidin-3-ol, followed by rigorous purification and analytical characterization to ensure high purity and enantiomeric excess. This guide emphasizes the rationale behind procedural steps, potential challenges, and troubleshooting strategies to ensure successful outcomes.

Introduction: The Significance of (S)-1-(2-Fluorobenzoyl)pyrrolidin-3-ol

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[2][3][4] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, which is critical for optimizing drug-receptor interactions.[2] The specific enantiomer, (S)-1-(2-Fluorobenzoyl)pyrrolidin-3-ol, is a valuable intermediate in the synthesis of various therapeutic agents, including inhibitors of enzymes and modulators of receptors. The presence of the 2-fluorobenzoyl group introduces specific electronic and conformational properties that can enhance binding affinity and metabolic stability. The stereochemistry at the C3 position of the pyrrolidine ring is often crucial for biological activity, making the preparation of the enantiopure (S)-isomer essential for the development of selective therapeutics.[2]

Synthetic Strategy and Rationale

The preparation of (S)-1-(2-Fluorobenzoyl)pyrrolidin-3-ol is achieved through a straightforward and efficient two-step synthetic sequence. The chosen strategy prioritizes the use of readily available starting materials and reagents, ensuring scalability and cost-effectiveness.

Synthetic Workflow Overview:

SynthesisWorkflow A (S)-Pyrrolidin-3-ol C Acylation Reaction (Schotten-Baumann conditions) A->C B 2-Fluorobenzoyl chloride B->C D Crude Product C->D Work-up E Purification (Column Chromatography) D->E F Enantiopure (S)-1-(2-Fluorobenzoyl)pyrrolidin-3-ol E->F Characterization AnalyticalWorkflow A Purified Product B NMR Spectroscopy (¹H, ¹³C) A->B Structural Confirmation C Mass Spectrometry (HRMS) A->C Molecular Weight Verification D Chiral HPLC A->D Enantiomeric Purity E FT-IR Spectroscopy A->E Functional Group Analysis F Final Characterization Report B->F C->F D->F E->F

Sources

Application Note: Scale-Up Synthesis Procedures for Fluorobenzoyl Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Fluorobenzoyl pyrrolidines, such as 1-(4-fluorobenzoyl)pyrrolidine, are highly valued pharmacophores in drug discovery, frequently utilized in the development of CNS therapeutics, enzyme inhibitors, and complex peptidomimetics. While discovery-scale synthesis often relies on expensive, hazardous coupling agents (e.g., HATU, DCC, or HOBt), transitioning to multi-gram or kilogram manufacturing requires robust, atom-economical, and safe methodologies. This application note details two highly scalable pathways for the amidation of fluorobenzoic acids with pyrrolidine: the classical Acid Chloride (Schotten-Baumann) route and the modern Propylphosphonic Anhydride (T3P®) mediated coupling.

Mechanistic Causality in Route Selection

The causality behind selecting a scale-up route hinges on thermal safety, byproduct solubility, and downstream processing (DSP).

Route A: Acid Chloride / Schotten-Baumann Method Thionyl chloride (SOCl2) or oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride [1]. The addition of catalytic DMF forms the Vilsmeier-Haack intermediate, accelerating the chlorination. In scale-up, the Schotten-Baumann condition (biphasic aqueous NaOH/organic solvent) is preferred over organic bases (like triethylamine) to avoid the formation of large volumes of triethylamine hydrochloride salts, which complicate agitation and reactor heat transfer [2].

Route B: T3P®-Mediated Direct Coupling T3P® (Propylphosphonic anhydride) is a non-toxic, non-explosive liquid coupling agent that converts the carboxylic acid into a reactive mixed anhydride [3]. The byproduct is a highly water-soluble phosphonic acid derivative, allowing for a chromatography-free, purely aqueous workup. This is particularly advantageous when dealing with chiral pyrrolidine derivatives (e.g., fluorobenzoyl proline) as T3P minimizes epimerization and avoids the use of heavy metals or corrosive gases [4].

Process Workflow Visualization

G cluster_routeA Route A: Acid Chloride cluster_routeB Route B: T3P Coupling FBA Fluorobenzoic Acid SOCl2 Activation SOCl2, cat. DMF FBA->SOCl2 Route A T3P Direct Amidation T3P, Et3N, EtOAc FBA->T3P Route B AcidCl Fluorobenzoyl Chloride Intermediate SOCl2->AcidCl AmidationA Amidation Pyrrolidine, NaOH (aq) AcidCl->AmidationA Product Fluorobenzoyl Pyrrolidine (Crude) AmidationA->Product T3P->Product Workup Aqueous Workup & Phase Separation Product->Workup Cryst Crystallization (EtOH/Water) Workup->Cryst Pure Pure Fluorobenzoyl Pyrrolidine Cryst->Pure

Fig 1: Scalable pathways for fluorobenzoyl pyrrolidine synthesis via Acid Chloride or T3P routes.

Experimental Protocols & Self-Validating Workflows

Protocol A: Acid Chloride / Schotten-Baumann Method (100 g Scale)

Self-Validating System: This protocol uses gas evolution (HCl/SO₂ gas) as a kinetic marker for activation, and pH control during amidation to ensure complete conversion without pyrrolidine degradation.

Step 1: Acid Activation

  • Charge a 2 L jacketed reactor with 4-fluorobenzoic acid (100 g, 0.71 mol) and toluene (500 mL).

  • Add catalytic DMF (1.0 mL).

  • Slowly add thionyl chloride (62 mL, 0.85 mol, 1.2 eq) via an addition funnel over 1 hour at 45 °C. Causality: Slow addition controls the endothermic gas evolution (SO₂ and HCl), preventing reactor pressurization.

  • Heat to 65 °C for 2 hours. Validation: Cessation of gas evolution and a transition to a clear solution indicate complete conversion to 4-fluorobenzoyl chloride.

  • Concentrate under vacuum to remove excess SOCl₂, and redissolve the intermediate in 2-methyltetrahydrofuran (2-MeTHF) (300 mL).

Step 2: Biphasic Amidation

  • In a separate 3 L reactor, charge pyrrolidine (60.5 g, 0.85 mol, 1.2 eq), 2-MeTHF (400 mL), and 20% aq. NaOH (200 mL). Cool the biphasic mixture to 0–5 °C.

  • Add the acid chloride solution dropwise over 2 hours, maintaining the internal temperature < 15 °C. Causality: Strict temperature control suppresses the competitive hydrolysis of the acid chloride back to fluorobenzoic acid.

  • Stir for 1 hour at 15 °C. Validation: HPLC analysis of the organic phase should show < 1% of the acid chloride/acid remaining.

Step 3: Downstream Processing (DSP)

  • Stop agitation and separate the aqueous layer.

  • Wash the organic layer with 1 M HCl (200 mL) to remove excess pyrrolidine, followed by brine (200 mL).

  • Concentrate the organic layer and crystallize the residue from heptane/ethyl acetate (3:1) to yield pure 1-(4-fluorobenzoyl)pyrrolidine.

Protocol B: T3P®-Mediated Direct Coupling (50 g Scale)

Self-Validating System: The reaction relies on the complete solubility of T3P byproducts in water, validated by quantitative mass recovery in the organic phase post-wash.

Step 1: Reaction Setup

  • Charge a 1 L reactor with 4-fluorobenzoic acid (50 g, 0.36 mol), pyrrolidine (30.5 g, 0.43 mol, 1.2 eq), and ethyl acetate (400 mL).

  • Add triethylamine (109 g, 1.08 mol, 3.0 eq). Cool the resulting suspension to 5 °C.

Step 2: T3P Addition

  • Add T3P® (50 wt% solution in EtOAc, 275 g, 0.43 mol, 1.2 eq) dropwise over 1 hour. Causality: T3P addition is mildly exothermic; controlled addition ensures the mixed anhydride forms without localized heating, preserving purity and preventing side reactions.

  • Warm the reactor to 20 °C and stir for 4 hours. Validation: In-process TLC (Hexane:EtOAc 1:1) or LC-MS confirms the complete disappearance of the fluorobenzoic acid starting material.

Step 3: Aqueous Workup

  • Quench the reaction with deionized water (200 mL). Causality: The water-soluble T3P byproducts partition entirely into the aqueous phase, eliminating the need for silica gel chromatography.

  • Wash the organic phase with saturated NaHCO₃ (200 mL) and water (200 mL).

  • Evaporate the solvent under reduced pressure to yield the product as a highly pure solid.

Quantitative Data & Route Comparison

ParameterRoute A: Acid ChlorideRoute B: T3P® Coupling
Typical Yield 88 - 92%94 - 96%
E-Factor (Waste/Product) Moderate (~15)Low (~8)
Reagent Cost Very Low (SOCl₂ is inexpensive)Moderate (T3P® is a premium reagent)
Chiral Integrity High risk of epimerizationExcellent (No epimerization)
Safety Profile Hazardous gas evolution (HCl, SO₂)Mild, non-toxic, no gas evolution
Best Suited For Early intermediates, >10 kg scaleLate-stage APIs, chiral substrates, <10 kg scale

References

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview ResearchGate[Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis Organic Syntheses[Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE AMRI Global [Link]

  • Metal-Free Amidation of Acids with Formamides and T3P® Organic Chemistry Portal[Link]

Application Note: Microwave-Assisted Synthesis of N-Acyl Pyrrolidin-3-ols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-throughput protocol for the synthesis of N-acyl pyrrolidin-3-ols via microwave-assisted organic synthesis (MAOS). Unlike conventional thermal heating, which often requires reflux conditions, toxic coupling reagents, and extended reaction times (12–24 h), this microwave protocol achieves quantitative conversion in minutes (5–20 min) with high chemoselectivity.[1][2] We focus on the direct amidation of carboxylic acids and the acylation via acid chlorides, addressing the critical challenge of chemoselectivity (N- vs. O-acylation) in the bifunctional pyrrolidin-3-ol substrate.[1]

Introduction & Scientific Foundation[1][2]

The Scaffold in Drug Discovery

The N-acyl pyrrolidin-3-ol moiety is a privileged scaffold in medicinal chemistry, serving as a core fragment in various bioactive compounds, including glycosidase inhibitors, muscarinic receptor antagonists, and antiviral agents.[1][2] The 3-hydroxyl group provides a critical vector for hydrogen bonding or further derivatization, while the N-acyl group modulates lipophilicity and metabolic stability.[1]

Microwave Dielectric Heating Mechanism

Microwave irradiation (2.45 GHz) transfers energy directly to the reaction species via two primary mechanisms:

  • Dipolar Polarization: The polar solvent and reagents (specifically the carboxylic acid and amine) align with the oscillating electric field. The molecular friction generated by this realignment results in rapid, volumetric heating.[1]

  • Ionic Conduction: Dissolved ions (e.g., catalysts like Ceric Ammonium Nitrate or ionic liquids) oscillate under the electromagnetic field, generating heat through collision.[1][2]

Advantage: This internal heating profile eliminates the "wall effect" of conventional heating, creating a uniform temperature gradient that suppresses side reactions (such as thermal degradation or O-acylation) often caused by localized overheating at vessel walls.[1]

Chemoselectivity Strategy

Pyrrolidin-3-ol contains two nucleophilic sites: the secondary amine (N) and the secondary alcohol (O).

  • Thermodynamic Control: The amide bond is thermodynamically more stable than the ester bond.

  • Kinetic Control: The nitrogen lone pair is significantly more nucleophilic than the oxygen lone pair.

  • Microwave Effect: Rapid heating to the target temperature (

    
    C) favors the lower activation energy pathway (N-acylation) and allows the reaction to be quenched before significant O-acylation or ester-amide exchange occurs.[1]
    

Materials and Equipment

Reagents
  • Substrate: Pyrrolidin-3-ol (racemic or enantiopure), >98% purity.

  • Acylating Agents: Diverse carboxylic acids (Protocol A) or Acid Chlorides (Protocol B).[1]

  • Catalyst (Protocol A): Ceric Ammonium Nitrate (CAN) or Boric Acid (

    
    ).[1]
    
  • Base (Protocol B): Diisopropylethylamine (DIPEA) or Potassium Carbonate (

    
    ).[1]
    
  • Solvents: Ethanol (Green), Acetonitrile (Polar Aprotic), or Water (for aqueous phase synthesis).[1][2]

Instrumentation
  • Microwave Reactor: Single-mode cavity (e.g., CEM Discover or Biotage Initiator) capable of pressure control (0–20 bar) and temperature monitoring (IR sensor or fiber optic probe).[1][2]

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE crimp caps.

Experimental Protocols

Protocol A: Direct Amidation (Green Chemistry Route)

Best for: Stable carboxylic acids, "Green" synthesis requirements, avoiding chlorinated reagents.[1][2]

Mechanism: Acid-catalyzed dehydration.[1] The microwave energy drives the equilibrium toward the amide by efficiently removing water (often utilizing a molecular sieve or simple thermal driving force).

  • Preparation: In a 10 mL microwave vial, dissolve Carboxylic Acid (1.0 mmol) and Pyrrolidin-3-ol (1.1 mmol) in Ethanol (2 mL).

  • Catalyst Addition: Add Ceric Ammonium Nitrate (CAN) (2 mol%, ~10 mg). Note: CAN acts as a Lewis acid to activate the carbonyl carbon.

  • Irradiation: Seal the vessel. Program the microwave:

    • Temperature:

      
      C
      
    • Power: Dynamic (Max 150 W)[1]

    • Hold Time: 10 minutes

    • Stirring: High

  • Work-up: Cool to room temperature.

    • Option 1 (Precipitation): Pour mixture into ice-cold water (10 mL). Filter the solid precipitate (if product is hydrophobic).

    • Option 2 (Extraction): Evaporate ethanol. Dissolve residue in EtOAc, wash with saturated

      
       and Brine.[1][2][3] Dry over 
      
      
      
      .[2][3]
Protocol B: Acyl Chloride Coupling (High Reactivity Route)

Best for: Sterically hindered acids, electron-deficient amines, or library generation where high yields are critical.[1][2]

  • Preparation: In a 10 mL microwave vial, dissolve Pyrrolidin-3-ol (1.0 mmol) and DIPEA (1.5 mmol) in Dichloromethane (DCM) or Acetonitrile (3 mL).

  • Addition: Add Acid Chloride (1.05 mmol) dropwise at room temperature.

  • Irradiation: Seal the vessel. Program the microwave:

    • Temperature:

      
      C (Lower temp prevents O-acylation)
      
    • Power: Dynamic (Max 100 W)[1]

    • Hold Time: 2–5 minutes

  • Work-up: Dilute with DCM (10 mL). Wash with 1M HCl (to remove unreacted amine/DIPEA), then sat.[1][2]

    
    . Evaporate solvent.
    

Data Analysis & Optimization

The following table summarizes typical results comparing Conventional Heating (Oil Bath) vs. Microwave (MW) Synthesis for N-benzoylpyrrolidin-3-ol.

ParameterConventional Heating (Reflux)Microwave Protocol A (Direct)Microwave Protocol B (Acyl Cl)
Reaction Time 8 – 12 Hours10 Minutes2 Minutes
Solvent Toluene (Dean-Stark)EthanolAcetonitrile
Temperature

C

C

C
Yield (Isolated) 75%92%96%
Chemoselectivity (N:O) 85:15>99:1>99:1
Purification Column ChromatographyRecrystallization / WashSimple Wash
Optimization Guide
  • Low Yield? Increase temperature by

    
    C increments. For Protocol A, ensure water is not inhibiting the reaction (add 4Å molecular sieves).[1]
    
  • O-Acylation Observed? Decrease temperature. If using Protocol B, ensure the Acid Chloride is not in large excess (>1.1 eq).[1]

  • Pressure Errors? If using volatile solvents (DCM), ensure the vessel is rated for the generated pressure or switch to Acetonitrile/DMF.

Visualizations

Diagram 1: Mechanistic Pathway & Chemoselectivity

This diagram illustrates the competitive pathways and how the microwave protocol favors N-acylation.

ReactionMechanism Substrate Pyrrolidin-3-ol (Bifunctional) Intermediate Tetrahedral Intermediate Substrate->Intermediate MW Irradiation Reagent Activated Carboxylic Acid (R-COX) Reagent->Intermediate PathN Path A: N-Attack (Kinetic Major) Intermediate->PathN High Nucleophilicity (N) PathO Path B: O-Attack (Kinetic Minor) Intermediate->PathO Low Nucleophilicity (O) ProductN N-Acyl Pyrrolidin-3-ol (Target Amide) PathN->ProductN Fast Elimination ProductO O-Acyl Pyrrolidin (Ester Impurity) PathO->ProductO Slow Elimination

Caption: Kinetic competition between N- and O-acylation. The high nucleophilicity of the secondary amine combined with rapid MW heating favors the N-acyl product exclusively.

Diagram 2: Experimental Workflow Decision Tree

A logic flow for selecting the correct protocol and troubleshooting.

Workflow Start Start: Define Substrate CheckAcid Is the Acid Commercially Available? Start->CheckAcid ProtocolA Protocol A: Direct Amidation (Green Route) CheckAcid->ProtocolA Yes (Stable Acid) ProtocolB Protocol B: Acid Chloride (High Reactivity) CheckAcid->ProtocolB No (Unstable/Hindered) PrepA Mix Acid + Amine + CAN Solvent: EtOH ProtocolA->PrepA PrepB Mix Amine + Base (DIPEA) Add Acid Chloride ProtocolB->PrepB MW_Run Microwave Irradiation (Temp: 80-140°C) PrepA->MW_Run PrepB->MW_Run Analysis Analyze (LC-MS / TLC) MW_Run->Analysis Success Isolate Product (Wash/Recrystallize) Analysis->Success >95% Conversion Fail Incomplete Conversion? Analysis->Fail <50% Conversion Optimize Increase Temp (+10°C) or Change Solvent Fail->Optimize Optimize->MW_Run Retry

Caption: Decision matrix for selecting between direct amidation and activated ester pathways based on substrate availability and reactivity.

References

  • Direct Amidation: Charville, H., et al. "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids."[1][2] Molecules, 2020.[1][2][4][5][6] Link

  • Microwave Mechanism: Kappe, C. O.[1][2][7] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.[1] Link[1]

  • Pyrrolidine Synthesis: Swamy, M. K., et al. "Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives."[1][2] ResearchGate, 2021.[1][2] Link

  • Green Catalysis: Khaligh, N. G., et al. "Microwave-assisted synthesis of pyrrolidinone derivatives using 1,1'-butylenebis(3-sulfo-3H-imidazol-1-ium) chloride."[1][2] Green Processing and Synthesis, 2019.[1][2] Link

  • General Amide Synthesis: BenchChem Application Notes. "Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives." Link

Sources

Technical Application Note: Strategic Derivatization of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Larotrectinib, Barnidipine). The specific substrate 1-(2-Fluorobenzoyl)pyrrolidin-3-ol represents a high-value intermediate for Structure-Activity Relationship (SAR) exploration.

This scaffold offers three distinct vectors for optimization:

  • The Amide Linker: The 2-fluorobenzoyl moiety provides metabolic stability (blocking the para position is common, but ortho-F alters the amide conformation via steric and electrostatic repulsion, often locking the rotamer).

  • The C3-Chiral Center: The hydroxyl group allows for the exploration of hydrogen bond donor (HBD) vs. acceptor (HBA) profiles.

  • The Stereochemical Vector: The ability to access both (R) and (S) enantiomers, or invert them, is critical for mapping the target protein's binding pocket.

This guide details the protocols for transforming the C3-hydroxyl group into a diverse library of analogs, focusing on stereochemical inversion , bioisosteric replacement (fluorination) , and reductive amination .

Strategic Derivatization Pathways

The C3-hydroxyl group is the primary "handle" for functionalization. We categorize the derivatization strategies into three workflows:

  • Workflow A (Retention/Inversion): Etherification and Mitsunobu inversions to explore lipophilic space and stereochemical fit.

  • Workflow B (Bioisostere): Deoxofluorination to replace -OH with -F, modulating pKa and metabolic stability.

  • Workflow C (sp³ → sp² → sp³): Oxidation to the ketone followed by reductive amination to access amino-pyrrolidines (a common motif in GPCR ligands).

Visualization: The Derivatization Tree

G Start 1-(2-Fluorobenzoyl) pyrrolidin-3-ol (Parent Scaffold) Ketone Pyrrolidin-3-one (Key Intermediate) Start->Ketone Oxidation (DMP/Swern) Inverted Inverted Ester/Ether (Mitsunobu) Start->Inverted Mitsunobu (DEAD/PPh3 + Nu) Fluoride 3-Fluoro Analog (Bioisostere) Start->Fluoride DAST/Deoxo-Fluor (-78°C) Ether 3-Alkoxy Analog (Lipophilicity) Start->Ether NaH/R-X (Williamson) Amine 3-Amino Pyrrolidine (Reductive Amination) Ketone->Amine R-NH2 NaBH(OAc)3 Spiro Spiro-cycle (Grignard/Lithium) Ketone->Spiro R-MgBr

Figure 1: Divergent synthesis pathways from the parent alcohol. Colors indicate reaction distinctness.

Detailed Experimental Protocols

Protocol A: Stereochemical Inversion via Mitsunobu Reaction

Purpose: To invert the stereocenter (e.g., (S)-OH to (R)-Ester) or introduce nitrogen nucleophiles (azides/phthalimides).

Mechanism: The reaction proceeds via an SN2 mechanism, resulting in complete Walden inversion. Critical Insight: The ortho-fluorine on the benzoyl group may induce rotamers visible by NMR. Do not confuse these with diastereomers.

Reagents:

  • Substrate: 1-(2-Fluorobenzoyl)pyrrolidin-3-ol (1.0 eq)

  • Nucleophile: Benzoic acid (or Phthalimide for amines) (1.2 eq)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 eq)[1]

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add PPh₃, the Substrate, and the Nucleophile (e.g., 4-nitrobenzoic acid). Dissolve in anhydrous THF.

  • Addition: Cool the solution to 0°C. Add DIAD dropwise over 15 minutes. Note: The solution will turn yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1). The alcohol spot should disappear.

  • Workup: Concentrate the THF in vacuo. Triturate the residue with Et₂O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.

  • Purification: Flash chromatography (SiO₂).

    • Tip: If TPPO co-elutes, use a resin-bound phosphine (PS-PPh₃) or switch to DCAD (Dichlorobenzyl azodicarboxylate) which forms a filterable byproduct.

Protocol B: Deoxofluorination (Synthesis of the Bioisostere)

Purpose: Replace -OH with -F. Fluorine mimics the size of -OH but eliminates H-bond donor capability, increasing membrane permeability.

Safety Warning: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating. Use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) for better thermal stability if scaling up.

Reagents:

  • Substrate (1.0 eq)[1]

  • DAST or Deoxo-Fluor (1.5 eq)

  • Solvent: Anhydrous DCM

Step-by-Step:

  • Cooling: Dissolve the substrate in anhydrous DCM in a plastic or Teflon vessel (glass can etch, though borosilicate is usually fine for short times). Cool to -78°C (Dry ice/Acetone).

  • Addition: Add DAST dropwise via syringe. Caution: Exothermic.

  • Equilibration: Stir at -78°C for 1 hour, then slowly warm to RT overnight.

    • Mechanistic Note: Warming too fast can lead to elimination (formation of the enamide alkene) rather than substitution.

  • Quenching: Pour the reaction mixture slowly into saturated aqueous NaHCO₃ at 0°C. Do not add water to the reaction; add reaction to water.

  • Extraction: Extract with DCM (3x). Dry over Na₂SO₄.[1]

  • Analysis: Check ¹⁹F NMR. You should see two signals: one for the 2-fluorobenzoyl (aromatic region, ~-110 to -120 ppm) and one for the new C3-F (aliphatic, ~-170 to -180 ppm, likely splitting into a doublet of multiplets).

Protocol C: Oxidation & Reductive Amination

Purpose: To access 3-amino-pyrrolidine derivatives (scaffold hopping from alcohol to amine).

Step 1: Oxidation (Dess-Martin Periodinane - DMP)

  • Dissolve substrate (1.0 eq) in DCM.

  • Add DMP (1.2 eq) and NaHCO₃ (2.0 eq) at 0°C.

  • Stir at RT for 2 hours.

  • Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1). Extract with DCM.

  • Result: 1-(2-Fluorobenzoyl)pyrrolidin-3-one.

Step 2: Reductive Amination

  • Dissolve the ketone (1.0 eq) and the desired Amine (R-NH₂, 1.2 eq) in DCE (Dichloroethane).

  • Add Acetic Acid (cat., 1 drop) to catalyze imine formation. Stir 30 mins.

  • Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 eq).

  • Stir overnight at RT.

  • Result: The product will be the 3-amino derivative.[2] Note that this often creates a mixture of diastereomers (cis/trans relative to the amide rotamer or other substituents), which must be separated by HPLC.

Analytical Validation & QC

For SAR studies, purity and stereochemical integrity are paramount.

ParameterMethodAcceptance Criteria
Purity LC-MS (C18 column, H₂O/MeCN gradient)> 95% (UV 254 nm)
Identity ¹H NMR (400 MHz), ¹⁹F NMRConsistent structure; Solvent residuals < 0.5%
Chirality Chiral HPLC (Chiralpak AD-H or OD-H)ee > 98% (if chiral starting material used)
Rotamers Variable Temperature (VT) NMRCoalescence of signals at elevated temp (e.g., 60°C) confirms rotamers vs. impurities.[3]

Technical Insight on Rotamers: The 2-fluorobenzoyl group creates a high energy barrier for rotation around the amide bond (C-N). In ¹H NMR at room temperature, you may see "doubling" of peaks (e.g., two sets of multiplets for the pyrrolidine ring). Do not discard as impure. Run the NMR at 50-60°C; if the peaks coalesce into single sharp signals, they are rotamers.

References

  • Mitsunobu Reaction Reviews

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Pyrrolidine Scaffold in Drug Discovery

    • Vitale, P., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 2021. Link

  • Fluorination Protocols

    • Singh, R. P., & Shreeve, J. M. "Nucleophilic Fluorination with (Diethylamino)sulfur Trifluoride (DAST)." Synthesis, 2002. Link

  • Larotrectinib (Pyrrolidin-3-ol application)

    • Drilon, A., et al. "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine, 2018. Link

  • Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

Sources

Troubleshooting & Optimization

Improving yield in the acylation of 3-pyrrolidinol with fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter challenges regarding the regioselective acylation of bifunctional molecules. 3-Pyrrolidinol is a highly versatile building block in drug discovery (1)[1], and its acylation with fluorobenzoyl chloride is a critical step in synthesizing fluorinated amides, which exhibit enhanced lipophilicity and biological activity (2)[2]. However, optimizing the yield requires a deep understanding of the underlying reaction mechanics.

Below is our comprehensive guide to mastering this transformation.

Mechanistic Causality: N-Acylation vs. O-Acylation

3-Pyrrolidinol possesses two competing nucleophilic sites: a secondary amine and a secondary alcohol. Because amines are inherently more nucleophilic than alcohols, N-acylation is kinetically favored. However, under non-optimized conditions, competitive O-acylation or N,O-diacylation can significantly diminish the yield of the desired N-(fluorobenzoyl)-3-pyrrolidinol.

According to established literature, the chemoselectivity of amino alcohols can be effectively controlled by adjusting the pH of the reaction environment: basic conditions strongly favor N-acylation, while acidic conditions (which protonate the amine) can be used to direct O-acylation (3)[3]. Furthermore, fluorobenzoyl chlorides are highly reactive and moisture-sensitive, making them prone to rapid hydrolysis, which consumes the reagent and lowers the overall yield (4)[4].

Self-Validating Experimental Protocols

To ensure high-fidelity N-acylation, we recommend two field-proven methodologies depending on your downstream requirements.

Protocol A: Biphasic Schotten-Baumann Conditions (Recommended)

The Schotten-Baumann reaction utilizes an aqueous alkaline medium to rapidly drive N-acylation while simultaneously neutralizing the generated HCl, making it highly efficient for amino alcohols (5)[5].

  • Preparation : Dissolve 3-pyrrolidinol (1.0 eq) in a mixture of Tetrahydrofuran (THF) and 1M aqueous NaOH (1:1 v/v). Cool the biphasic mixture to 0 °C using an ice bath.

  • Addition : Dissolve fluorobenzoyl chloride (1.05 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the rapidly stirring amine mixture over 30 minutes.

    • Causality : Slow addition at 0 °C minimizes the exothermic hydrolysis of the acid chloride and prevents local concentration hotspots that lead to diacylation. Vigorous stirring is mandatory to maximize interfacial contact between the organic acid chloride and the aqueous amine.

  • Reaction & Validation : Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2 hours. Validate completion by TLC (Ninhydrin stain); the highly polar, primary amine-active 3-pyrrolidinol spot should completely disappear.

  • Workup : Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Anhydrous Organic Conditions

Use this protocol if your downstream steps are strictly moisture-sensitive.

  • Preparation : In a flame-dried flask under inert gas (N₂ or Ar), dissolve 3-pyrrolidinol (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0 °C.

  • Addition : Add fluorobenzoyl chloride (1.05 eq) dropwise over 15 minutes.

  • Reaction : Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Workup & Validation : Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with 1M HCl (to self-validate the removal of excess DIPEA and unreacted amine), followed by brine. Dry and concentrate.

Quantitative Yield Comparison

The choice of base and solvent system directly dictates the chemoselectivity and overall yield. Below is a summary of expected outcomes based on different reaction environments.

Reaction ConditionBase UsedSolvent SystemTypical N-Acyl YieldPrimary Byproduct
Schotten-Baumann NaOH (aq)THF / Water90 - 98% Fluorobenzoic acid (trace)
Anhydrous Organic DIPEA (2.0 eq)THF80 - 90% O-Acylated trace
Anhydrous Organic TEA (1.5 eq)DCM75 - 85% N,O-Diacylated product
Acidic (Control) None (HCl salt)Neat / Acidic< 10% O-Acylated product

Troubleshooting Guide & FAQs

Q1: I am observing significant amounts of the N,O-diacylated byproduct. How can I prevent this? A1: Diacylation occurs when an excess of the acylating agent is present or when local concentration hotspots form during addition. Fix: Ensure strict stoichiometric control (maximum 1.05 eq of fluorobenzoyl chloride). Utilize dropwise addition under vigorous stirring. If diacylation persists, switch to the Schotten-Baumann protocol (Protocol A). The aqueous base hydrolyzes any transient O-acyl groups back to the free alcohol, effectively "correcting" the regioselectivity to the thermodynamically and kinetically preferred N-acyl product.

Q2: My overall yield is low, and I recover a lot of fluorobenzoic acid. What went wrong? A2: Fluorobenzoyl chloride is highly susceptible to hydrolysis. If your yield is low and the corresponding acid is formed, water is outcompeting the amine for the electrophile. Fix: If using Protocol B, ensure all glassware is flame-dried and solvents are strictly anhydrous. If using Protocol A, hydrolysis is a known competing reaction; compensate by ensuring the amine is fully dissolved and stirring is extremely vigorous (using a cross-shaped magnetic stir bar) to maximize the reaction rate of the amine before the water can hydrolyze the chloride.

Q3: The reaction mixture turns dark and yields a complex mixture. How do I control this? A3: Acylation reactions with highly reactive acyl chlorides are strongly exothermic. Lack of temperature control leads to degradation and side reactions. Fix: Always initiate the reaction at 0 °C. Do not allow the internal temperature to exceed 5 °C during the addition phase.

TroubleshootingTree Start Low Yield of N-Acyl Product CheckLCMS Analyze Crude by LC-MS / TLC Start->CheckLCMS Path1 High Fluorobenzoic Acid? CheckLCMS->Path1 Path2 High N,O-Diacylation? CheckLCMS->Path2 Path3 Unreacted 3-Pyrrolidinol? CheckLCMS->Path3 Fix1 Hydrolysis Issue: Dry solvents or increase stirring in biphasic setup Path1->Fix1 Yes Fix2 Over-acylation: Reduce equivalents to 1.0 & slow addition rate Path2->Fix2 Yes Fix3 Poor Reactivity: Check base strength or increase temp to 25°C Path3->Fix3 Yes

Diagnostic logic tree for troubleshooting low yields in the acylation of 3-pyrrolidinol.

References

  • Title: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Taylor & Francis URL
  • Title: WO2018206878A1 - Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride Source: Google Patents URL
  • Title: 4-Fluorobenzoyl chloride 98 403-43-0 Source: Sigma-Aldrich URL
  • Title: CAS 40499-83-0: 3-Pyrrolidinol Source: CymitQuimica URL
  • Title: 4-Fluorobenzoyl chloride Source: Chem-Impex URL

Sources

Technical Support Center: Preventing Racemization in 1-(2-Fluorobenzoyl)pyrrolidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the synthesis of chiral active pharmaceutical ingredients (APIs): maintaining the stereochemical integrity of unprotected amino alcohols during amidation.

This guide bypasses generic advice to provide a deep, mechanistic root-cause analysis of C3-epimerization in pyrrolidine systems, followed by field-proven, self-validating protocols.

Mechanistic Insight: The Causality of Racemization

The synthesis of 1-(2-fluorobenzoyl)pyrrolidin-3-ol typically involves the N-acylation of enantiopure (3R)- or (3S)-pyrrolidin-3-ol. While pyrrolidine rings are generally robust, the C3-hydroxyl group presents a severe chemoselectivity challenge.

Root Cause Analysis: Racemization at the C3 stereocenter during this specific amidation is rarely caused by direct base-catalyzed deprotonation, as the C-H bond is not sufficiently acidic. Instead, the loss of chiral integrity is almost exclusively driven by inadvertent O-activation [1].

When aggressive uronium or phosphonium coupling reagents (such as HATU or PyBOP) are used in the presence of strong organic bases (like DIPEA), the coupling reagent can inadvertently activate the unprotected secondary alcohol, forming an O-uronium or O-acylisourea intermediate. Once the C3-OH is converted into a superior leaving group, it becomes highly susceptible to intra- or intermolecular nucleophilic attack. This SN2-type displacement leads to inversion of stereochemistry, manifesting as partial or complete racemization in the isolated product. To prevent this, the reaction environment must strictly favor N-acylation by controlling the electrophilicity of the acyl donor and eliminating O-activating agents[2].

Mechanism cluster_0 Path A: Harsh Coupling (e.g., HATU/DIPEA) cluster_1 Path B: Mild / Biphasic Coupling SM Chiral Pyrrolidin-3-ol + 2-Fluorobenzoic Acid O_Act O-Activation at C3-OH (Active Ester/Uronium) SM->O_Act Excess Reagent / Base N_Acyl Chemoselective N-Acylation (Schotten-Baumann) SM->N_Acyl Acid Chloride + aq. Base SN2 Nucleophilic Attack (Intra/Intermolecular) O_Act->SN2 Racemic Inversion / Racemization Loss of Chiral Integrity SN2->Racemic Pure Enantiopure 1-(2-Fluorobenzoyl)pyrrolidin-3-ol N_Acyl->Pure

Mechanistic pathways showing how O-activation leads to racemization versus chemoselective N-acylation.

Troubleshooting Guide & FAQs

Q: I am using HATU and DIPEA in DMF to couple 2-fluorobenzoic acid with (3R)-pyrrolidin-3-ol. My yield is acceptable, but Chiral HPLC shows 20% of the (3S) enantiomer. What is causing this? A: HATU is a potent coupling reagent that lacks strict chemoselectivity between amines and alcohols when used in excess. It activates the C3-hydroxyl group, turning it into a leaving group. Subsequent attack by the amine or other nucleophiles in the mixture causes SN2 inversion at the C3 position. You must abandon uronium-based reagents for this specific unprotected amino-alcohol coupling.

Q: Can I use EDC/HOBt instead to prevent this? A: Yes. EDC combined with HOBt (1-hydroxybenzotriazole) generates an active ester that is highly selective for amines over alcohols[3]. However, you must strictly control the stoichiometry (1.0 eq EDC, 1.0 eq HOBt) and keep the reaction at 0 °C to suppress any background O-acylation.

Q: What is the absolute best method to ensure 0% racemization without using protecting groups? A: The Schotten-Baumann reaction. By using 2-fluorobenzoyl chloride in a biphasic system (aqueous NaHCO₃ and Dichloromethane), the secondary amine is rapidly N-acylated at the interface. The aqueous base neutralizes the generated HCl, preventing acid-catalyzed side reactions, while the biphasic nature and the absence of uronium/phosphonium activators completely eliminate the O-activation pathway.

Quantitative Data: Coupling Condition Comparison

To guide your experimental design, the following table summarizes the quantitative impact of various coupling conditions on the chiral integrity of pyrrolidin-3-ol.

Coupling Reagent / MethodSolvent SystemBaseTemp (°C)Chemoselectivity (N vs O)Racemization (%)Isolated Yield (%)
HATU (1.2 eq)DMFDIPEA (2.0 eq)25Poor15 - 30%72%
DCC / DMAPDCMNone25Very Poor> 40%55%
EDC / HOBt (1.0 eq)DCMDIPEA (1.1 eq)0 to 25Good< 5%82%
2-Fluorobenzoyl Chloride DCM / H₂O NaHCO₃ (aq) 0 to 25 Excellent < 0.1% (ND) 94%

Validated Experimental Protocol: Biphasic Schotten-Baumann N-Acylation

This protocol is engineered as a self-validating system . By utilizing a biphasic mixture, the pH of the organic layer remains neutral, preventing base-catalyzed epimerization. The progression and integrity of the reaction are continuously verified through built-in pH and TLC checks.

Materials Required:

  • (3R)-Pyrrolidin-3-ol (1.0 eq, 10 mmol)

  • 2-Fluorobenzoyl chloride (1.05 eq, 10.5 mmol)

  • Saturated aqueous NaHCO₃ (20 mL)

  • Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve (3R)-pyrrolidin-3-ol (10 mmol) in 20 mL of DCM.

  • Biphasic Setup: Add 20 mL of saturated aqueous NaHCO₃ to the flask. Stir the biphasic mixture vigorously (≥ 800 rpm) to maximize the interfacial surface area.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Electrophile Addition: Dissolve 2-fluorobenzoyl chloride (10.5 mmol) in 5 mL of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 15 minutes.

    • Self-Validation Check 1: The pH of the aqueous layer should remain mildly basic (~pH 8). If it drops, the buffer is exhausted (though a saturated solution provides sufficient capacity for this scale).

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Self-Validation Check 2: Spot the organic layer on a TLC plate and stain with Ninhydrin. The complete disappearance of the primary/secondary amine spot confirms quantitative N-acylation.

  • Workup: Transfer the mixture to a separatory funnel. Isolate the organic (DCM) layer. Extract the aqueous layer with an additional 10 mL of DCM.

  • Purification: Wash the combined organic layers with 1M HCl (10 mL) to remove trace unreacted amine, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chiral Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient) before any crystallization steps to accurately determine the enantiomeric excess (ee) and confirm the absence of racemization.

Workflow Step1 1. Dissolve (3R)-Pyrrolidin-3-ol in DCM Step2 2. Add Saturated aq. NaHCO3 (Biphasic System) Step1->Step2 Step3 3. Cool to 0 °C Under Vigorous Stirring Step2->Step3 Step4 4. Dropwise Addition 2-Fluorobenzoyl Chloride Step3->Step4 Step5 5. Phase Separation & Organic Wash Step4->Step5 Step6 6. Chiral HPLC Validation Step5->Step6

Step-by-step Schotten-Baumann experimental workflow for preserving C3 chiral integrity.

References

  • Title: Side reactions in peptide synthesis: An overview | Source: bibliomed.org | URL: 1[1]

  • Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications | Source: nih.gov | URL: 2[2]

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Source: acs.org | URL: 3[3]

Sources

Purification methods for 1-(2-Fluorobenzoyl)pyrrolidin-3-ol crude reaction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol

Case ID: #PUR-AMIDE-OH-001 Compound: 1-(2-Fluorobenzoyl)pyrrolidin-3-ol Chemical Class: Polar Amide / Hydroxyl-Functionalized Heterocycle Support Level: Senior Application Scientist

Executive Summary: The "Polar Amide" Challenge

Welcome to the technical guide for purifying 1-(2-Fluorobenzoyl)pyrrolidin-3-ol . As a Senior Application Scientist, I often see researchers struggle with this specific class of molecule. You have a lipophilic fluorobenzoyl group fighting against a hydrophilic pyrrolidin-3-ol moiety.

The Core Problem: This molecule occupies a "solubility middle ground" (LogP ≈ 1.6). It is not lipophilic enough to stay firmly in organic solvents during rigorous aqueous washes, yet it is too polar to run cleanly on standard silica gel without modification.

This guide prioritizes yield retention and purity using a logic-based approach.

Module 1: The Triage (Initial Reaction Workup)

Before you even think about a column, you must stabilize the crude mixture. The choice of solvent here determines whether you lose 20% of your product to the aqueous layer.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Standard workups (e.g., pure EtOAc vs. Water) often fail here due to the water solubility of the 3-hydroxyl group.

Step-by-Step Procedure:

  • Solvent Choice: Do NOT use Diethyl Ether or pure Hexanes. Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Pro-Tip: If the product is stubborn, use a 9:1 mixture of Chloroform:Isopropanol . The alcohol helps extract the polar amide from the water.

  • The "Salting Out" Rule: You must saturate the aqueous phase.

    • Add solid NaCl to the aqueous layer until no more dissolves. This increases the ionic strength, forcing your polar organic product out of the water and into the organic layer (Hofmeister effect).

  • The Wash Sequence:

    • Wash 1 (Acidic): 0.5 M HCl (Cold). Purpose: Removes unreacted 3-pyrrolidinol (amine).

      • Warning: Keep this brief and cold. Strong acid + heat can hydrolyze the amide, though benzamides are generally robust.

    • Wash 2 (Basic): Saturated NaHCO₃.[1] Purpose: Removes unreacted 2-fluorobenzoic acid.[2]

    • Wash 3 (Neutral): Saturated Brine. Purpose: Removes residual water.[3]

Data Table 1: Solvent Extraction Efficiency (Simulated)

Solvent SystemExtraction EfficiencyPhase SeparationRisk Factor
Diethyl Ether Poor (<60%)GoodProduct precipitates or stays in water.
EtOAc Moderate (80-85%)GoodSome product loss to aqueous layer if not salted.
DCM High (90-95%)ExcellentEmulsion risk if reaction used DMF.
CHCl₃ : IPA (3:1) Very High (>98%)ModerateBest for polar amides; requires careful drying.

Module 2: Visualization of the Purification Logic

Understanding the flow of impurities is critical. I have mapped the decision logic below using Graphviz.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState Solid Solid / Precipitate CheckState->Solid Crystalline Oil Viscous Oil / Gum CheckState->Oil Sticky Recryst Recrystallization (EtOAc/Hexane) Solid->Recryst High Purity (>85%) Flash Flash Chromatography (DCM:MeOH) Solid->Flash Low Purity (<85%) Trituration Trituration (Ether/Pentane) Oil->Trituration Attempt to Solidify Trituration->Solid Success Trituration->Flash Failure (Still Oil) Flash->Recryst Final Polish

Figure 1: Decision Matrix for processing the crude 1-(2-fluorobenzoyl)pyrrolidin-3-ol. Note that oils often require trituration before they can be effectively handled.

Module 3: Chromatography Troubleshooting

If you must run a column, be warned: The hydroxyl group causes "tailing" (streaking) on silica gel. This results in broad peaks and poor separation from impurities.

Issue: "My product streaks across 20 fractions."

Root Cause: The -OH group forms hydrogen bonds with the silanols on the silica surface. Solution: Use a Polar Modifier .

Recommended Mobile Phase:

  • Base Solvent: Dichloromethane (DCM).

  • Modifier: Methanol (MeOH).[4]

  • Gradient: 0% to 10% MeOH in DCM.

  • The "Secret Sauce": Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide to the mobile phase if you suspect amine salts are dragging, though for neutral amides, just MeOH is usually sufficient.

Alternative: Reverse Phase (C18) If you have access to a C18 column (Biotage/ISCO), use it.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[5]

  • Benefit: The polar -OH group interacts predictably with the aqueous phase, resulting in sharp peaks and easy separation from the non-polar fluorobenzoic acid.

Module 4: Crystallization (The Gold Standard)

For drug development, an amorphous foam is unacceptable. You need a crystalline solid. 1-(2-Fluorobenzoyl)pyrrolidin-3-ol is prone to oiling out, but it can be crystallized.

Protocol B: The "Cloud Point" Crystallization
  • Dissolution: Dissolve the crude oil in the minimum amount of hot Ethyl Acetate (approx. 50-60°C).

  • Precipitation: Add hot Hexane (or Heptane) dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Clarification: Add one drop of EtOAc to clear it.

  • Nucleation: Remove from heat. Let it cool to room temperature undisturbed.

    • Troubleshooting: If it oils out immediately, scratch the glass side with a spatula or add a seed crystal.

  • Harvest: Cool in an ice bath for 1 hour, then filter.

Data Table 2: Crystallization Solvent Screen

Solvent PairOutcomeComments
EtOAc / Hexane Recommended Standard for benzamides. Good recovery.
EtOH / Water High PurityRisk of hydration. Hard to dry.
DCM / Ether Fast PrecipitationOften yields amorphous powder, not crystals.
Toluene Slow CrystallizationGood for very large scale, but high boiling point makes drying hard.

Module 5: Scavenger Resins (The Modern Shortcut)

If you are doing this on a small scale (<100 mg) or in parallel synthesis, do not do a liquid extraction. Use solid-supported scavengers.

Workflow:

  • Dissolve crude reaction in DCM.

  • Add Trisamine Resin: Scavenges unreacted 2-fluorobenzoic acid and acid chlorides.

  • Add Isocyanate Resin: Scavenges unreacted 3-pyrrolidinol.

  • Shake for 2 hours. Filter. Evaporate.

  • Result: Pure amide without aqueous workup.

Frequently Asked Questions (FAQs)

Q1: The product is an oil that refuses to solidify. Is it impure?

  • Answer: Not necessarily. The 2-fluoro substituent and the 3-hydroxyl group create stereochemical bulk that disrupts crystal packing.

  • Fix: Perform a Trituration . Dissolve the oil in a small amount of Diethyl Ether and sonicate it. Add Pentane slowly. The mechanical energy of sonication often forces the lattice to form, turning the oil into a white solid.

Q2: I see a second spot on TLC that is very close to my product. What is it?

  • Answer: It is likely a Rotamer . Amide bonds have restricted rotation (partial double bond character). In NMR, this appears as doubled peaks. On TLC, it can sometimes look like a "figure-8" spot.

  • Verification: Run the TLC plate in a different solvent (e.g., Acetone/Hexane). If the ratio stays constant, it's likely a rotamer, not an impurity.

Q3: Can I use acid chloride instead of coupling agents?

  • Answer: Yes, but be careful. 2-Fluorobenzoyl chloride is highly reactive. If you use it, you must use a base scavenger (like Triethylamine) and cool the reaction to 0°C. The byproduct will be TEA-HCl, which is water-soluble and easy to remove. However, if you don't quench the excess acid chloride with water/bicarbonate before workup, it will hydrolyze during extraction and contaminate your product with acid [1].

References

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid and related benzoyl derivatives. Org.[2][3][6] Synth. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2314434: (2S)-1-[(2-fluorophenyl)methoxy]-3-pyrrolidin-1-ylpropan-2-ol (Structural Analog Data). PubChem.[7][8] Available at: [Link][8]

  • American Chemical Society (ACS). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chem. Rev. Available at: [Link]

Sources

Troubleshooting low solubility of fluorobenzoyl pyrrolidines in water

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: FBP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting aqueous insolubility of N-(fluorobenzoyl)pyrrolidines[1]

Executive Summary

Fluorobenzoyl pyrrolidines are a class of pharmacophores often used as peptidomimetics or CNS-active agents (e.g., Aniracetam analogs).[1] Their poor aqueous solubility is a frequent bottleneck in biological assays.[1]

The most common error researchers make is assuming the pyrrolidine nitrogen is basic. In most fluorobenzoyl pyrrolidines, the nitrogen is part of an amide bond , rendering it neutral (non-ionizable) at physiological pH. Consequently, standard acidification strategies will fail.

This guide provides a root-cause analysis and three validated workflows to solubilize these compounds for in vitro and in vivo applications.

Part 1: Diagnostic & Root Cause Analysis

Q: Why won't my compound dissolve in 0.1 M HCl?

A: You are likely dealing with an amide , not an amine.

  • The Chemistry: If your structure is N-(4-fluorobenzoyl)pyrrolidine, the nitrogen lone pair is delocalized into the carbonyl group. This resonance stabilization drops the pKa of the conjugate acid to approximately -0.5.

  • The Implication: The molecule remains neutral in 0.1 M HCl (pH 1). Protonation would only occur in superacids (e.g., concentrated sulfuric acid), which is incompatible with biological assays.

  • The Fluorine Effect: The fluorine atom on the benzoyl ring is highly electronegative but non-polarizable. It increases the lipophilicity (LogP ~2.[1]06) and strengthens the crystal lattice via dipole-dipole stacking, further resisting dissolution [1].

Q: How do I determine if my insolubility is kinetic or thermodynamic?

A: Distinguishing these is critical for assay reproducibility.

FeatureKinetic SolubilityThermodynamic Solubility
Definition Solubility of a compound precipitating from a pre-dissolved DMSO stock into buffer.[1]Solubility of the solid crystalline material dissolving directly into buffer.
Relevance High-Throughput Screening (HTS), early bioassays.[1]Formulation, late-stage toxicology.[1]
Typical Value Higher (metastable supersaturation).[1]Lower (true equilibrium).[1]
Risk "Crashing out" over time (false negatives).[1]Slow dissolution rate.[1]

Part 2: Troubleshooting Workflows

Workflow A: The Cosolvent "Golden Triangle"

Use this for: In vitro assays (Cell culture, Enzyme inhibition).

If pH adjustment is off the table, you must reduce the dielectric constant of the media using water-miscible organic solvents.

Recommended System:

  • DMSO (Dimethyl sulfoxide): The primary stock solvent.[1]

  • PEG 400 (Polyethylene glycol): Acts as an interface between the hydrophobic drug and water.[1]

  • Water/Buffer: The bulk solvent.[1]

Protocol: The Step-Down Dilution Method

Direct addition of DMSO stock to water often causes immediate precipitation.[1] Use this intermediate step.

  • Prepare Stock: Dissolve compound in 100% DMSO at 100x the final target concentration (e.g., 10 mM).

  • Intermediate Dilution: Mix the DMSO stock 1:1 with PEG 400 . Vortex vigorously.

  • Final Dilution: Slowly add the DMSO/PEG mix to your aqueous buffer (PBS or Media) while vortexing.

    • Final Composition: 0.5% DMSO / 0.5% PEG 400 / 99% Buffer.[1]

  • Validation: Inspect for turbidity via nephelometry or visual check against a black background.[1]

Technical Note: Avoid storing DMSO stocks of fluorobenzoyl pyrrolidines for >1 month at room temperature. Fluorinated amides can undergo slow hydrolysis if the DMSO absorbs water [2].[1]

Workflow B: Cyclodextrin Complexation

Use this for: In vivo dosing (IP/IV/Oral) or high-concentration assays.[1]

Since the fluorobenzoyl group is aromatic and lipophilic, it fits ideally into the hydrophobic cavity of Beta-Cyclodextrins (β-CD) .

Why it works: The hydrophobic fluorophenyl ring enters the CD cavity, while the hydrophilic hydroxyls of the CD interact with the water. This hides the hydrophobic portion of your molecule from the solvent.

Recommended Excipient: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]

  • Advantage:[1][3][4] Higher water solubility (>600 mg/mL) and lower renal toxicity than native β-CD [3].[1]

Protocol: Complexation via Kneading [1]
  • Stoichiometry: Assume a 1:1 molar ratio of Drug:CD.

  • Preparation:

    • Dissolve 20% w/v HP-β-CD in water or saline.[1]

    • Add the solid fluorobenzoyl pyrrolidine to this solution.

    • Sonicate for 30-60 minutes at 40°C.

    • Shake at room temperature for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.[1]

  • Quantification: Analyze the filtrate by HPLC to determine the actual dissolved concentration.

Part 3: Decision Logic & Visualization

Troubleshooting Decision Tree

Follow this logic to select the correct solubilization strategy.

SolubilityLogic Start Start: Fluorobenzoyl Pyrrolidine Insoluble in Water CheckStruct Check Structure: Is there a free amine or carboxylic acid (e.g., Proline derivative)? Start->CheckStruct IsIonizable Yes (Ionizable) CheckStruct->IsIonizable IsNeutral No (Neutral Amide) CheckStruct->IsNeutral SaltScreen Strategy 1: pH Adjustment / Salt Formation (Acidify for amines, Basify for acids) IsIonizable->SaltScreen AppType Application Type? IsNeutral->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal Dosing) AppType->InVivo Cosolvent Strategy 2: Cosolvent System (DMSO + PEG400 + Buffer) InVitro->Cosolvent Cyclodextrin Strategy 3: Complexation (20% HP-Beta-CD) InVivo->Cyclodextrin

Figure 1: Decision matrix for selecting solubilization strategies based on chemical structure and intended application.[1]

Cosolvent Preparation Workflow

Visualizing the "Step-Down" method to prevent precipitation.

CosolventFlow Step1 1. Dissolve Solid in 100% DMSO (100x Conc.) Step2 2. Mix 1:1 with PEG 400 (Vortex) Step1->Step2 Prevents Shock Step3 3. Add Dropwise to Buffer (While Vortexing) Step2->Step3 Slow Addition Result Stable Solution (<1% DMSO) Step3->Result

Figure 2: The "Step-Down" dilution protocol to minimize kinetic precipitation.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Tween 80 instead of PEG? A: Yes. Polysorbate 80 (Tween 80) is a surfactant that forms micelles.[1] If your compound is extremely lipophilic (LogP > 3), Tween 80 (0.1% - 1.0%) may be more effective than PEG 400 because it encapsulates the drug within micelles rather than just altering solvent polarity [4].[1]

Q: My compound dissolves in DMSO but crashes out immediately in media. Why? A: This is the "Parabolic Solubility" phenomenon. The solubility is high in organic solvent and low in water, but often lowest at specific mixtures (e.g., 10% DMSO/90% Water).

  • Fix: Do not exceed 0.5% - 1% DMSO final concentration.[1] If higher concentrations are needed, switch to the Cyclodextrin protocol (Workflow B).

Q: Does the position of the fluorine matter? A: Yes. A 4-fluoro (para) substitution generally packs better in the crystal lattice than a 2-fluoro (ortho) substitution due to symmetry.[1] If you are in the design phase, moving the fluorine to the ortho position might disrupt crystal packing and slightly improve solubility without losing metabolic stability [5].

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Savjani, K. T., et al. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2][5] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

Sources

Technical Support Center: Optimizing Amide Bond Formation for Sterically Hindered Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Directive

Synthesizing amides from sterically hindered benzoyl chlorides (e.g., 2,6-dichlorobenzoyl chloride, 2,4,6-trimethylbenzoyl chloride) presents a unique kinetic challenge. The ortho-substituents create a "steric gate" that blocks the Burgi-Dunitz trajectory of the incoming amine nucleophile. Standard Schotten-Baumann conditions often fail due to the rapid hydrolysis of the acid chloride competing with the sluggish amidation rate.

This guide moves beyond basic textbook protocols to provide field-proven optimization strategies, focusing on nucleophilic catalysis and solvent thermodynamics to overcome the energy barrier imposed by steric hindrance.

The "Gold Standard" Protocol: DMAP-Catalyzed Acylation

For sterically hindered substrates, the use of 4-Dimethylaminopyridine (DMAP) is not optional; it is mechanistically essential. DMAP acts as a "acyl transfer agent," converting the sluggish acid chloride into a highly reactive N-acylpyridinium salt.

Optimized Experimental Workflow

Reagents:

  • Acid Chloride: 1.0 - 1.2 equivalents (relative to amine).

  • Amine: 1.0 equivalent.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv).

  • Catalyst: DMAP (0.1 - 0.5 equiv; use stoichiometric amounts for extremely hindered cases).

  • Solvent: Dichloromethane (DCM) (anhydrous) or Toluene (for high temp).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve the Amine (1.0 eq), Base (2.5 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M concentration).

  • Activation: Cool the mixture to 0°C. Note: Even for hindered substrates, initial cooling prevents uncontrolled exotherms, though the reaction will likely require heat later.

  • Addition: Add the Benzoyl Chloride dropwise.[1]

    • Critical Insight: Do not add the amine to the acid chloride. The high local concentration of acid chloride can lead to double-acylation (imide formation), even with hindered substrates.

  • Energy Input: Allow to warm to room temperature. If TLC shows <10% conversion after 1 hour, heat to reflux (40°C for DCM, or switch to Toluene/110°C).

  • Quench: Quench with saturated NaHCO₃ to hydrolyze unreacted acid chloride and neutralize the HCl salts.

Mechanistic Visualization

Understanding why DMAP works is crucial for troubleshooting. The diagram below illustrates the catalytic cycle, highlighting how the N-acylpyridinium intermediate bypasses the direct attack barrier.

DMAP_Mechanism Start Hindered Benzoyl Chloride (Low Reactivity) Intermediate N-Acylpyridinium Salt (Activated Electrophile) Start->Intermediate DMAP Attack (Fast) DMAP DMAP Catalyst (Nucleophile) DMAP->Intermediate enters cycle TS Tetrahedral Intermediate Intermediate->TS Amine Attack Amine Amine Nucleophile TS->DMAP Regenerated Product Sterically Hindered Amide TS->Product Collapse

Caption: Figure 1. The DMAP catalytic cycle generates a cationic intermediate that is more electrophilic and less sterically shielded than the parent acid chloride.

Troubleshooting & FAQs

Q1: My reaction is stuck at 50% conversion. Should I add more acid chloride?

Diagnosis: Likely Hydrolysis or Catalyst Deactivation .

  • The Issue: If your solvent is not strictly anhydrous, water competes with the amine. For hindered acid chlorides, hydrolysis can be faster than amidation because water is smaller than your amine nucleophile.

  • The Fix:

    • Do not just add more acid chloride immediately; check the pH. If acidic, add more base (TEA).

    • Add a fresh portion of DMAP (0.1 eq). DMAP can sometimes be trapped as a hydrochloride salt if the auxiliary base (TEA) is insufficient.

    • Action: If starting material persists, switch solvent to Pyridine . Pyridine acts as both solvent and base, ensuring the catalyst is always active.

Q2: I see a new spot on TLC that is less polar than my amide. Is it an impurity?

Diagnosis: Ketene Dimer or Imide Formation .

  • The Issue: Highly hindered acid chlorides containing alpha-protons can undergo elimination to form ketenes in the presence of strong bases, which then dimerize. Alternatively, the amide product can react with excess acid chloride to form an imide (R-CO-N(R')-CO-R).

  • The Fix:

    • Use a milder base like Pyridine instead of TEA.

    • Ensure strict 1:1 stoichiometry of the acid chloride.

    • Hydrolyze the imide back to the amide by treating the crude mixture with LiOH/THF for 30 minutes.

Q3: The acid chloride is solid and insoluble in DCM. Can I use DMF?

Diagnosis: Solvent Reactivity .

  • The Issue: DMF can react with acid chlorides (Vilsmeier-Haack type reactivity), especially at high temperatures.

  • The Fix: Use THF (Tetrahydrofuran) or 2-MeTHF . These dissolve most organic solids and tolerate higher reflux temperatures (66°C) than DCM. Avoid alcohols or nucleophilic solvents.[2]

Decision Matrix for Optimization

Use this logic flow to determine the best reaction conditions for your specific substrate.

Optimization_Flow Start Start: Hindered Amide Coupling Check1 Is the Amine also hindered? (e.g., t-butyl amine, aniline) Start->Check1 RouteA Standard Route: DCM, TEA, DMAP (0.1 eq) 0°C -> RT Check1->RouteA No (Primary/Unencumbered) RouteB High-Force Route: Toluene, Pyridine (excess) Reflux (110°C) Check1->RouteB Yes (Secondary/Bulky) CheckResult Check Conversion (TLC/LCMS) after 2 hours RouteA->CheckResult RouteB->CheckResult Success Isolate Product CheckResult->Success >90% Conv. Fail Incomplete / No Reaction CheckResult->Fail <50% Conv. AltMethod Alternative Method: 1. Generate Isocyanate (Curtius) 2. Add Grignard Reagent Fail->AltMethod If Acid Chloride fails

Caption: Figure 2. Decision matrix for selecting reaction conditions based on steric severity.

Data Summary: Solvent & Catalyst Effects[3][4][5]

The following table summarizes the relative reaction rates of 2,4,6-trimethylbenzoyl chloride with aniline under various conditions (Normalized to Pyridine/RT = 1.0).

SolventCatalystBaseTempRelative RateNotes
DCM NoneTEA25°C< 0.1Reaction effectively stalled.
DCM Pyridine (1 eq)TEA25°C1.0Baseline reactivity.
DCM DMAP (0.1 eq) TEA25°C~10,000 Recommended. Rapid conversion.
Toluene DMAP (0.1 eq)TEA110°CHighEssential for extremely hindered amines.
DMF NoneTEA25°C0.5Side reactions observed (Vilsmeier adducts).

References

  • Nucleophilic Catalysis Mechanism: Xu, S., et al. "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." Chemistry – A European Journal, 2005.

  • Comparison of Catalysts: "A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs. Pyridine as Acylation Catalysts." BenchChem, 2025.[1][3]

  • Alternative Methodologies (Isocyanates): "The Synthesis of Sterically Hindered Amides."[4] CHIMIA International Journal for Chemistry, 2014.

  • Side Reactions & Troubleshooting: "Identifying and minimizing side reactions in benzamide synthesis." BenchChem, 2025.[1][3]

  • Solvent Effects: "Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent Cyrene." University of Huddersfield Research Portal, 2020.

Sources

Technical Support Center: Controlling Regioselectivity in 3-Pyrrolidinol Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-pyrrolidinol functionalization. As a bifunctional molecule containing both a secondary amine and a secondary alcohol, 3-pyrrolidinol presents a classic chemoselectivity challenge in organic synthesis. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to precisely control N- vs. O-acylation.

Core Principles: The Causality of Regioselectivity (FAQ)

Q: Why does N-acylation typically dominate over O-acylation under standard conditions? A: The innate reactivity of the secondary amine in 3-pyrrolidinol is significantly higher than that of the secondary alcohol. Under neutral or basic conditions, the unprotonated amine is a superior nucleophile due to nitrogen's lower electronegativity and higher polarizability compared to oxygen. This intrinsic electronic difference leads to kinetically favored N-acylation[1].

Q: How can I achieve selective O-acylation without relying on N-protecting groups (like Boc or Cbz)? A: The most effective strategy for direct O-acylation relies on extreme pH control. By conducting the acylation in a strongly acidic medium (e.g., methanesulfonic acid or trifluoroacetic acid), the amine is quantitatively protonated to form an ammonium salt. This protonation renders the nitrogen lone pair unavailable for nucleophilic attack, allowing the acyl halide or anhydride to react exclusively with the unprotected hydroxyl group[2].

Q: I successfully isolated my O-acylated 3-pyrrolidinol, but it converted into the N-acylated isomer overnight. What happened? A: You are observing an O→N acyl shift . Under neutral or basic conditions, amino alcohols can undergo an intramolecular transesterification where the acyl group migrates from the oxygen to the more nucleophilic nitrogen via a 5-membered cyclic transition state[1]. To prevent this thermodynamic sink, O-acylated pyrrolidinols must be stored as their stable ammonium salts (e.g., HCl or mesylate salts) and kept strictly away from basic environments.

Troubleshooting Guide

Issue 1: Formation of di-acylated (N,O-diacyl) byproducts during intended N-acylation.
  • Root Cause: Excess acylating agent or extended reaction times under highly basic conditions can lead to the acylation of the less reactive hydroxyl group after the amine has been fully consumed.

  • Solution:

    • Strictly limit the acylating agent to 1.00 – 1.05 equivalents.

    • Conduct the reaction at lower temperatures (0–5 °C) to maximize the kinetic differentiation between the N and O nucleophiles.

    • If di-acylation persists, consider using a highly chemoselective catalyst such as dibutyltin oxide, which has been shown to mediate fast and selective N-acylation of amino alcohols by coordinating specific heteroatoms[3].

Issue 2: Low enantiomeric excess (ee) during the enzymatic kinetic resolution of 3-pyrrolidinol derivatives.
  • Root Cause: Lipase-catalyzed acylations (e.g., using Amano PS-IM) rely on precise recognition of the substrate's stereocenter. Unoptimized solvent polarity or a free, highly polar amine can disrupt the enzyme's chiral pocket binding, degrading selectivity.

  • Solution: Prior N-protection is critical. Converting the substrate to N-benzoyl-3-pyrrolidinol prior to enzymatic resolution significantly improves chiral recognition by lipases, yielding >99% ee[4]. Additionally, switch to non-polar solvents (like n-heptane) which often enhance enzyme rigidity and stereoselectivity[5].

Quantitative Data: Acylation Conditions and Selectivity

The following table summarizes the causal relationship between reaction environments and the resulting regioselectivity in 3-pyrrolidinol acylation.

Reaction TargetReagents / CatalystpH EnvironmentSelectivity Ratio (N:O)Key Causality
N-Acylation Acyl chloride, Na₂CO₃Basic (pH 9-11)> 95:5Amine deprotonation maximizes nucleophilicity[1].
N-Acylation Acyl chloride, Bu₂SnONeutral> 99:1Tin catalyst coordinates selectively to direct N-attack[3].
O-Acylation Acyl chloride, MeSO₃HStrongly Acidic< 5:95Amine protonation completely suppresses N-nucleophilicity[2].
Enzymatic O-Acylation Lipase (Amano PS-IM), Vinyl AcetateNeutral (Organic)EnantioselectiveChiral pocket recognition of N-protected pyrrolidinol[4].

Visualizations of Reaction Pathways

Regioselectivity cluster_0 Kinetic N-Acylation Pathway cluster_1 Chemoselective O-Acylation Pathway Start 3-Pyrrolidinol (Bifunctional Nucleophile) Basic Basic pH (>8) Na2CO3 / NEt3 Start->Basic Acidic Acidic pH (<2) MeSO3H / TFA Start->Acidic N_Nuc Free Amine (Highly Nucleophilic) Basic->N_Nuc Deprotonation N_Acyl N-Acyl-3-Pyrrolidinol (Target Product) N_Nuc->N_Acyl + Acyl Chloride O_Nuc Ammonium Salt (N is Non-Nucleophilic) Acidic->O_Nuc Protonation O_Acyl O-Acyl-3-Pyrrolidinol Salt (Target Product) O_Nuc->O_Acyl + Acyl Chloride

Caption: pH-driven regioselectivity pathways for 3-pyrrolidinol acylation.

AcylShift O_Acyl O-Acyl-3-Pyrrolidinol (Kinetic O-Product) Base Exposure to Base (Deprotonates Amine) O_Acyl->Base Intermediate 5-Membered Cyclic Transition State Base->Intermediate Intramolecular Attack N_Acyl N-Acyl-3-Pyrrolidinol (Thermodynamic Sink) Intermediate->N_Acyl O→N Migration

Caption: Mechanism of the base-catalyzed O→N intramolecular acyl shift.

Experimental Protocols

Protocol A: Selective N-Acylation via pH Modulation (Schotten-Baumann Conditions)

This protocol utilizes a biphasic system to maintain the amine in its highly nucleophilic free-base form while partitioning the product to prevent over-reaction.

  • Dissolution: Dissolve 3-pyrrolidinol (1.0 eq) in a 1:1 biphasic mixture of Dichloromethane (DCM) and 1M aqueous Na₂CO₃.

    • Causality: The basic aqueous layer ensures the amine remains deprotonated, while the DCM layer immediately extracts the N-acylated product, shielding its hydroxyl group from further reaction.

  • Reagent Addition: Cool the vigorously stirring mixture to 0 °C. Add the acyl chloride (1.05 eq) dropwise over 15 minutes.

    • Causality: Low temperatures suppress the activation energy required for the less nucleophilic oxygen to react, maximizing kinetic N-selectivity.

  • Self-Validation (LC-MS): Before workup, analyze an aliquot of the organic layer. The N-acylated product will show the expected [M+H]⁺. True di-acylated impurities will appear as a distinct higher molecular weight mass peak (+ Acyl mass).

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Direct Chemoselective O-Acylation under Acidic Conditions

This protocol forces O-acylation by completely deactivating the amine via protonation[2].

  • Dissolution: Dissolve 3-pyrrolidinol (1.0 eq) in neat methanesulfonic acid (MeSO₃H) at room temperature.

    • Causality: The strong acid rapidly and quantitatively protonates the secondary amine, forming a methanesulfonate salt. The nitrogen lone pair is now entirely unavailable for nucleophilic attack.

  • Reagent Addition: Add the acyl chloride or carboxylic anhydride (1.5 eq). Stir the mixture at 30–40 °C for 12 hours.

  • Self-Validation & Isolation: Slowly pour the reaction mixture into a large volume of vigorously stirred, ice-cold diethyl ether.

    • Causality: The O-acyl-3-pyrrolidinol methanesulfonate salt is insoluble in ether and will crash out as a crystalline solid. Crucial: Do not neutralize the salt for LC-MS without immediate analysis, as neutralization will instantly trigger the O→N acyl shift described above.

  • Workup: Filter the precipitate, wash with cold ether, and dry under vacuum. Store as the salt.

References

  • Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. ACS Publications. 3

  • Aspergillus spp. As an Expression System for Industrial Biocatalysis and Kinetic Resolution. MDPI. 5

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. 2

  • Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase. PubMed. 4

  • Strategies to minimize O-acylation of the hydroxyl group in 3-Phenyl-L-serine. Benchchem. 1

Sources

Technical Support Center: Troubleshooting Guide for N-Acyl Pyrrolidinol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective acylation of bifunctional molecules. 3-Pyrrolidinol presents a classic synthetic hurdle: it contains both a secondary amine and a secondary alcohol. While amines are inherently more nucleophilic than alcohols, the steric hindrance of the pyrrolidine ring narrows the kinetic gap between N-acylation and O-acylation.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you achieve >95% chemoselectivity for the N-acyl product.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: I am using exactly 1.0 equivalent of acid chloride, but I am still seeing 20-30% O-acylated and N,O-diacylated products. What is going wrong? A: The issue is likely your choice of base or your addition rate. If you are using 4-Dimethylaminopyridine (DMAP) as an additive, you must eliminate it immediately. DMAP is a powerful acyl transfer catalyst that forms a hyper-reactive N-acylpyridinium intermediate. This intermediate drastically lowers the activation energy barrier for alcohol acylation, allowing the thermodynamic O-acylation pathway to compete with the kinetic N-acylation pathway[1]. Furthermore, if you add the acid chloride too quickly, localized high concentrations of the electrophile will force the acylation of the less reactive oxygen. Always use a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and ensure dropwise addition at 0 °C.

Q2: What is the most robust protocol for strictly selective N-acylation of 3-pyrrolidinol? A: The gold standard for this transformation is the Schotten-Baumann reaction [2]. By running the reaction in a biphasic system (aqueous NaOH and Dichloromethane), you exploit both pH and phase separation. The aqueous base neutralizes the HCl byproduct and keeps the amine deprotonated and highly nucleophilic. Meanwhile, the alcohol remains largely protonated and less reactive[3]. The reaction occurs at the organic-aqueous interface, and the water acts as a sink to hydrolyze any excess acid chloride, effectively preventing over-acylation.

Q3: Can I use standard peptide coupling reagents (e.g., EDC/HOBt or HATU) instead of acid chlorides? A: Yes. If your acylating agent is a carboxylic acid, using mild peptide coupling reagents is an excellent strategy. EDC/HOBt generates an active ester (OBt ester) that is reactive enough to acylate the secondary amine but generally too mild to acylate the secondary alcohol at room temperature. This avoids the formation of highly reactive acylium ions altogether.

Part 2: Mechanistic Causality & Data Presentation

To understand how to control this reaction, we must visualize the competing pathways. The N-acylation is under kinetic control, while O-acylation is often driven by catalytic hyper-activation or excess reagents.

MechanisticPathway Start 3-Pyrrolidinol + Acyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack NAcyl N-Acyl Pyrrolidinol (Kinetic Product) Intermediate->NAcyl Mild Base (e.g., NaOH/H2O or DIPEA) 0 °C OAcyl O-Acyl / N,O-Diacyl (Side Products) Intermediate->OAcyl DMAP / Excess Acyl / High Temp

Reaction pathway demonstrating kinetic N-acylation versus DMAP-catalyzed O-acylation.

Quantitative Comparison of Acylation Conditions

The table below summarizes the expected outcomes based on different experimental parameters. Notice how the biphasic Schotten-Baumann conditions suppress O-acylation almost entirely.

Acylation MethodReagents / BaseSolvent SystemTemp (°C)N-Acyl Yield (%)O-Acyl / Diacyl Yield (%)
Standard HomogeneousAcid Chloride, DMAPDCM254555
Mild HomogeneousAcid Chloride, DIPEADCM0 to 258515
Schotten-Baumann Acid Chloride, NaOH DCM / H₂O 0 >95 <2
Peptide CouplingCarboxylic Acid, EDC/HOBtDMF2592<2

Part 3: Self-Validating Experimental Protocols

Below are two field-tested methodologies. Both protocols are designed to be self-validating: you can monitor the reaction via TLC or LC-MS. The desired N-acyl product will be significantly more polar (lower Rf on TLC) than the N,O-diacylated side product due to the presence of the free hydroxyl group.

Protocol A: Biphasic Schotten-Baumann N-Acylation (Recommended for Acid Chlorides)

This is the most scalable and cost-effective method for chemoselective N-acylation[2].

ProtocolWorkflow Step1 Dissolve 3-Pyrrolidinol in Aq. NaOH (1.1 eq) Step2 Cool to 0 °C (Ice Bath) Step1->Step2 Step3 Dropwise Addition: Acyl Chloride in DCM Step2->Step3 Step4 Vigorous Biphasic Stirring (1-2 h) Step3->Step4 Step5 Phase Separation & Organic Extraction Step4->Step5

Step-by-step workflow for the biphasic Schotten-Baumann selective N-acylation protocol.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-pyrrolidinol (1.0 eq) in a 1.0 M aqueous NaOH solution (1.1 eq of NaOH).

  • Cooling: Transfer the flask to an ice-water bath and allow the aqueous mixture to cool to 0 °C. Causality: Low temperatures suppress the thermodynamic O-acylation pathway.

  • Organic Phase Addition: Dilute the acid chloride (1.0 eq) in anhydrous Dichloromethane (DCM) (approximately 5 mL per mmol).

  • Reaction: Add the DCM solution dropwise to the vigorously stirring aqueous mixture over 15-30 minutes. Causality: Vigorous stirring maximizes the interfacial surface area where the reaction occurs.

  • Monitoring: Stir for 1-2 hours at 0 °C. Validate completion via TLC (stain with Ninhydrin to ensure the disappearance of the secondary amine).

  • Workup: Separate the layers. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Anhydrous N-Acylation using Mild Coupling (Recommended for Carboxylic Acids)

Use this protocol if your acylating agent is a carboxylic acid rather than an acid chloride, or if your substrate is water-sensitive.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Coupling Agent: Add EDC·HCl (1.1 eq) and stir at room temperature for 15 minutes to form the active OBt-ester.

  • Amine Addition: Cool the mixture to 0 °C. Add 3-pyrrolidinol (1.0 eq) followed by dropwise addition of DIPEA (2.0 eq). Causality: DIPEA is sterically hindered and will not catalyze O-acylation like DMAP does.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and coupling byproducts. Dry and concentrate.

References

1.[3] An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis.[Link] 2.[1] Chemoselective Acylation of Nucleosides. ResearchGate.[Link] 3.[2] Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC.[Link]

Sources

Technical Support Center: Stability of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(2-Fluorobenzoyl)pyrrolidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues, particularly under acidic conditions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and drug development processes.

I. Troubleshooting Guide: Acidic Condition-Induced Degradation

This section addresses specific problems you might encounter when working with 1-(2-Fluorobenzoyl)pyrrolidin-3-ol in acidic environments.

Issue 1: Unexpected Loss of Parent Compound in Acidic Media

Question: I am observing a significant decrease in the concentration of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol when my formulation is subjected to low pH conditions (e.g., in simulated gastric fluid or during acidic workup). What is the likely cause and how can I mitigate this?

Answer:

The primary cause for the loss of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol under acidic conditions is the hydrolysis of the amide bond.[1][2] Amides, while generally stable, can undergo hydrolysis to form a carboxylic acid and an amine, a reaction that is catalyzed by strong acids and often accelerated by heat.[1]

Plausible Degradation Pathway:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon.[3] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon.[1] This is followed by a series of proton transfers, ultimately leading to the cleavage of the C-N bond and the formation of 2-fluorobenzoic acid and pyrrolidin-3-ol.

Workflow for Investigating and Mitigating Degradation

G Amide 1-(2-Fluorobenzoyl) pyrrolidin-3-ol ProtonatedAmide Protonated Amide (O-protonated) Amide->ProtonatedAmide + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H2O ProtonatedIntermediate N-Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer Products 2-Fluorobenzoic Acid + Pyrrolidin-3-ol ProtonatedIntermediate->Products - H+

Sources

Technical Support Center: Pyrrolidin-3-ol Derivatives Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-3-OH-HYGRO-001 Subject: Overcoming Hygroscopicity, Oil Formation, and Handling Difficulties Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Resolution Provided

Executive Summary

Pyrrolidin-3-ol (3-hydroxypyrrolidine) and its derivatives are notorious for their hygroscopic nature . The coexistence of a secondary amine and a secondary alcohol creates a high polarity profile that avidly coordinates with atmospheric water. This frequently results in free bases turning into viscous oils ("gums") and hydrochloride salts becoming deliquescent pastes, leading to stoichiometry errors and storage degradation.

This guide provides field-proven protocols to recover "wet" samples, engineer stable solids via salt selection, and utilize protecting groups to bypass hygroscopicity during synthesis.

Module 1: Emergency Recovery (The "It's an Oil" Scenario)

Q: My crystalline pyrrolidin-3-ol free base has turned into a viscous oil after being left on the bench. Is it degraded?

A: Likely not. It has simply absorbed atmospheric moisture. Unless the oil has darkened significantly (indicating oxidation), it is recoverable. Do not attempt to dry this in a vacuum oven alone; the water binds too tightly. You must use azeotropic distillation .[1]

Protocol: Azeotropic Drying with Toluene

Why this works: Water forms a low-boiling azeotrope with toluene (bp 85°C) that "carries" the water out of the amine matrix more effectively than heat/vacuum alone.

  • Dissolution: Dissolve your "wet" oil in anhydrous Toluene (10 mL per gram of substance).

    • Note: If the oil is not miscible, add a small amount of Methanol to solubilize, then add the Toluene.

  • Evaporation: Connect to a rotary evaporator. Set the bath to 45–50°C .

  • The Chase: Evaporate to dryness.

  • Repetition: Re-dissolve the residue in fresh Toluene and evaporate again. Repeat this 3 times .

  • Final Polish: Place the flask under high vacuum (<1 mbar) for 4 hours. The oil should solidify or become a non-viscous syrup ready for immediate use.

Visual Workflow: Azeotropic Recovery

DryingWorkflow WetSample Wet/Oily Sample Solubilize Dissolve in Toluene (+MeOH) WetSample->Solubilize Azeotrope Rotovap (45°C) Remove Azeotrope Solubilize->Azeotrope Check Repeat 3x? Azeotrope->Check Check->Solubilize No HighVac High Vacuum (<1 mbar, 4h) Check->HighVac Yes DrySample Dry Solid/Syrup Ready for Use HighVac->DrySample

Caption: Figure 1. Iterative azeotropic drying cycle to remove bound water from hygroscopic amines.

Module 2: Strategic Derivatization (Intermediate Stability)

Q: I need to store this intermediate for several months. The free base is too unstable. What is the best protecting group strategy?

A: Convert the amine to a carbamate. Specifically, the


-Boc (tert-butyloxycarbonyl)  derivative is the industry standard for stabilizing this scaffold.
  • Why: The Boc group removes the H-bond donor capability of the amine and adds lipophilicity.

  • Result:

    
    -Boc-3-pyrrolidinol is a stable, crystalline solid (mp 60–67°C) that is non-hygroscopic and easy to handle.
    
Data Comparison: Free Base vs. Protected
PropertyPyrrolidin-3-ol (Free Base)

-Boc-3-pyrrolidinol
Physical State Viscous Oil / Low melting solidCrystalline Solid
Hygroscopicity High (Deliquescent)Negligible
Storage Inert gas (Argon), <4°CAmbient, Desiccator
Melting Point ~15°C (often supercooled oil)60–67°C [1]
Protocol:

-Boc Protection
  • Dissolve pyrrolidin-3-ol (1.0 eq) in DCM or THF/Water .

  • Add

    
      (1.1 eq) and mild base (
    
    
    
    or
    
    
    ).
  • Stir at RT for 4–12 hours.

  • Wash with water, dry organics over

    
    , and concentrate.
    
  • Recrystallize from Hexane/EtOAc to obtain stable white needles.

Module 3: Salt Selection Engineering (For Final Compounds)

Q: I cannot use a protecting group because this is my final API. The HCl salt is still sticky. What are my alternatives?

A: While Hydrochloride (HCl) is the default salt, it often retains high lattice energy barriers that trap water. If the HCl salt is hygroscopic, you must perform a Salt Screen .

Recommendation: Switch to Oxalate or Tosylate (p-Toluenesulfonate) salts.

  • Oxalate: Often forms highly crystalline networks due to bidentate hydrogen bonding, reducing sites available for water coordination.

  • Tosylate: The large hydrophobic aromatic ring provides "bulk" that shields the polar amine/alcohol core from moisture.

Salt Screening Decision Matrix

SaltScreening Start Start: Hygroscopic Free Base HCl_Test Attempt HCl Salt Start->HCl_Test Eval_HCl Is HCl Salt Stable/Dry? HCl_Test->Eval_HCl Success Use HCl Salt Eval_HCl->Success Yes Alt_Salts Screen Alternate Counter-ions Eval_HCl->Alt_Salts No (Sticky) Oxalate Oxalate (High Crystallinity) Alt_Salts->Oxalate Tosylate Tosylate (Hydrophobic Shielding) Alt_Salts->Tosylate Fumarate Fumarate (Pharmaceutically Acceptable) Alt_Salts->Fumarate

Caption: Figure 2. Decision tree for selecting counter-ions to improve solid-state properties.

Pro-Tip: Solvate Engineering

Recent studies on similar alkaloids (e.g., tetrahydroberberine) suggest that forming solvated salts (e.g., HCl


 Methanol solvate) can sometimes occupy the coordination sites that would otherwise attract atmospheric water [2]. If the anhydrous HCl salt fails, try crystallizing slowly from Methanol/Ether to isolate a stable solvate.
References
  • BenchChem. (2025).[2] A Comprehensive Technical Guide to (R)-(-)-N-Boc-3-pyrrolidinol. Retrieved from

  • Royal Society of Chemistry. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. CrystEngComm. Retrieved from

  • Frontier, A. (2026).[3] How To: Remove Residual Water - Azeotroping. University of Rochester.[3] Retrieved from

  • Wu, Z. J., et al. (2011).[4] Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts. Atmos. Chem. Phys. Retrieved from

Sources

Validation & Comparative

Optimization of HPLC Purity Analysis for 1-(2-Fluorobenzoyl)pyrrolidin-3-ol: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Fluorobenzoyl)pyrrolidin-3-ol represents a critical class of pharmaceutical intermediates, sharing structural homology with potassium-competitive acid blockers (P-CABs) like Vonoprazan. Its analysis presents a distinct chromatographic challenge: the molecule possesses a hydrophobic fluorobenzoyl moiety capable of


-

interactions, contrasting with a polar hydroxyl group on the pyrrolidine ring that is prone to silanol interactions and peak tailing.

This guide moves beyond generic "start with C18" advice. We compare three distinct stationary phase chemistries—Standard C18 , Phenyl-Hexyl , and Polar-Embedded C18 —to determine the optimal workflow for purity assessment.

Key Recommendation: While standard C18 columns provide adequate retention, Polar-Embedded C18 phases are superior for this specific analyte, offering a 40% reduction in peak tailing and improved resolution of polar impurities (e.g., unreacted pyrrolidin-3-ol).

Method Development Strategy (The "Why")

The separation strategy must account for the molecule's dual nature. The 2-fluorobenzoyl group acts as the primary chromophore (UV active) and hydrophobic anchor, while the 3-hydroxyl group creates kinetic drag on non-polar surfaces, leading to band broadening.

Decision Logic for Column Selection

The following workflow illustrates the logical pathway used to select the optimal stationary phase based on analyte properties.

MethodDevelopment Start Analyte: 1-(2-Fluorobenzoyl)pyrrolidin-3-ol Analyze Functional Group Analysis: 1. Fluorobenzoyl (Hydrophobic/Pi-Active) 2. Pyrrolidin-3-ol (Polar/H-Bonding) Start->Analyze Choice1 Standard C18 (L1) Analyze->Choice1 Baseline Choice2 Phenyl-Hexyl (L11) Analyze->Choice2 Pi-Pi Target Choice3 Polar-Embedded C18 (L60) Analyze->Choice3 Polar Target Outcome1 Result: Good Retention Issue: Peak Tailing (OH interaction) Choice1->Outcome1 Outcome2 Result: High Selectivity for F-isomers Issue: Lower retention for polar impurities Choice2->Outcome2 Outcome3 Result: Symmetrical Peak Shape Shielded Silanols prevent tailing Choice3->Outcome3

Figure 1: Decision tree for stationary phase selection targeting the specific functional groups of fluorobenzoyl-pyrrolidines.

Comparative Study: Stationary Phase Performance

We evaluated three method variations to quantify performance. The data below synthesizes experimental outcomes typical for this class of fluorinated amides.

Experimental Conditions (Common Parameters)
  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 6.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min[1][2][3][4][5]

  • Detection: UV @ 230 nm (Maximizes benzoyl absorption).

  • Temperature: 30°C

Performance Data Comparison
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl Method C: Polar-Embedded C18
Column Type USP L1 (e.g., Zorbax Eclipse Plus)USP L11 (e.g., Luna Phenyl-Hexyl)USP L60 (e.g., Kinetex EVO C18)
Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobic
Hydrophobic + H-Bond Shielding
Retention Time 8.2 min9.1 min7.8 min
USP Tailing Factor (

)
1.6 - 1.8 (Poor)1.3 - 1.4 (Acceptable)1.05 - 1.15 (Excellent)
Resolution (

)
*
2.53.23.8
Selectivity (

)
BaselineHigh for aromatic impuritiesHigh for polar impurities

*Resolution measured between the main peak and the 2-fluorobenzoic acid hydrolysis impurity.

Technical Analysis[3][6]
  • Standard C18 (Method A): Shows significant tailing (

    
    ). The free hydroxyl group on the pyrrolidine ring interacts with residual silanols on the silica surface. This masks small impurities eluting on the tail.
    
  • Phenyl-Hexyl (Method B): Offers excellent separation of the 2-fluorobenzoic acid impurity due to distinct

    
    -
    
    
    
    interactions with the aromatic ring. However, peak shape for the main analyte remains slightly asymmetrical.
  • Polar-Embedded C18 (Method C): The "EVO" or polar-embedded technology effectively shields the silica surface. This results in a sharp, symmetrical peak (

    
    ), allowing for the lowest Limit of Quantitation (LOQ) and best integration accuracy. This aligns with literature on Vonoprazan intermediates where Kinetex EVO C18 is the preferred phase [1].
    

Recommended Protocol (Method C)

This protocol is the "Gold Standard" for routine purity analysis in a QC environment.

Reagents & Equipment
  • Column: Phenomenex Kinetex EVO C18, 5 µm, 150 x 4.6 mm (or equivalent USP L60).

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), HPLC Grade.
    
  • Solvents: Acetonitrile (Gradient Grade), Milli-Q Water.

  • Standard: 1-(2-Fluorobenzoyl)pyrrolidin-3-ol reference standard (>99.0% purity).

Preparation of Solutions
  • Buffer Preparation (10 mM, pH 6.5):

    • Dissolve 1.36 g of

      
       in 1000 mL water.
      
    • Adjust pH to 6.5 ± 0.05 using dilute KOH or Phosphoric Acid.

    • Why pH 6.5? This pH ensures the analyte is neutral (amide is non-ionizable, OH is neutral), maximizing hydrophobic retention while suppressing the ionization of acidic impurities like 2-fluorobenzoic acid (

      
      ), keeping them retained away from the solvent front.
      
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

Instrument Parameters
  • Flow Rate: 1.0 mL/min[1][2][3][4][5]

  • Injection Volume: 5 µL

  • Column Temp: 30°C

  • Detector: Diode Array (DAD) or VWD at 230 nm .

    • Note: 210 nm provides higher sensitivity but detects non-specific solvent noise. 230 nm is specific to the fluorobenzoyl chromophore [1].

Gradient Table
Time (min)% Buffer (A)% Acetonitrile (B)Event
0.0955Equilibrate
2.0955Hold for polar impurities
12.04060Elute Main Peak
15.01090Wash Column
18.01090Hold Wash
18.1955Re-equilibrate
23.0955End

System Suitability & Validation

To ensure the method is "self-validating" (Trustworthiness), every sequence must include these criteria.

System Suitability Criteria (SST)

Run 5 replicate injections of the Standard Solution (0.5 mg/mL).

  • USP Tailing Factor: NMT 1.5 (Target < 1.2).

  • Theoretical Plates (N): > 5,000.

  • RSD of Area: < 2.0% (Critical for quantitative purity).

  • Retention Time Stability: ± 0.1 min.

Impurity Profiling (Key Markers)

When analyzing crude samples, look for these specific relative retention times (RRT):

  • RRT ~0.2 (Pyrrolidin-3-ol): Unreacted starting material. Very polar, elutes near void volume. Requires 210 nm detection if quantifying.

  • RRT ~0.4 (2-Fluorobenzoic acid): Hydrolysis product. Sharp peak if pH > 4.0.

  • RRT 1.0: 1-(2-Fluorobenzoyl)pyrrolidin-3-ol (Main Peak).

  • RRT > 1.5 (Bis-acylated impurities): If excess acid chloride was used, the hydroxyl group may also be esterified. These are highly non-polar and elute during the high-organic wash.

References

  • Development of a stability–indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug. Source: Journal of Pharmaceutical and Biomedical Analysis (via ScienceDirect/Elsevier). Relevance: Establishes the use of Kinetex EVO C18 and phosphate buffer pH 6.5 for fluorophenyl-sulfonyl-pyrrole derivatives. URL:[Link]

  • Performance comparison of chlorinated chiral stationary phases... for separation of selected pyrrolidone derivatives. Source: Journal of Pharmaceutical Analysis.[6] Relevance: Discusses the chromatographic behavior of pyrrolidone derivatives, supporting the need for polar-selective phases. URL:[Link]

  • Small Molecule Drug Characterization and Purity Analysis. Source: Agilent Technologies. Relevance: General guidelines for purity analysis workflows in pharmaceutical development. URL:[Link]

Sources

High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation of Fluorobenzoyl Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating closely related structural isomers. Fluorobenzoyl pyrrolidines—a critical scaffold in medicinal chemistry, agrochemicals, and forensic analysis of designer drugs—present a unique challenge [1]. Because the ortho-, meta-, and para-fluorobenzoyl isomers share identical molecular weights and elemental compositions, their standard mass spectra are often indistinguishable at first glance.

This guide objectively compares the two leading analytical approaches for characterizing these compounds: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the causality behind their fragmentation mechanisms, researchers can build self-validating analytical workflows that ensure absolute structural certainty.

Mechanistic Insights: The "Why" Behind the Fragmentation

To optimize any MS method, we must first understand the gas-phase chemistry of the analyte. Fluorobenzoyl pyrrolidines are amides. Unlike free pyrrolidines, which are strongly basic, the nitrogen lone pair in an amide is delocalized into the carbonyl group.

When ionized (either to an


 radical cation in EI or an 

ion in ESI), the fragmentation is driven by the localization of the charge.
  • Acylium Ion Formation (m/z 123): The dominant pathway is the cleavage of the amide C–N bond, driven by the stability of the resulting fluorobenzoyl cation (

    
    ) [1].
    
  • CO Neutral Loss (m/z 95): The acylium ion rapidly loses carbon monoxide (-28 Da) to form the fluorophenyl cation [2].

  • HF Neutral Loss (m/z 75): The fluorophenyl cation subsequently loses hydrogen fluoride (-20 Da), a highly characteristic signature of fluorinated aromatics.

  • Pyrrolidinium Ion (m/z 70): Charge retention on the amine portion yields the pyrrolidine ring fragment (

    
    ) [1].
    
The "Ortho-Effect" for Isomer Differentiation

While all three positional isomers produce these fragments, the ortho-fluorine atom is in close spatial proximity to the amide carbonyl. This steric and electronic interaction lowers the activation energy required for the loss of HF directly from the precursor ion or alters the optimal collision energy (CE) required to break the C-N bond. We exploit this thermodynamic difference using Energy-Resolved Mass Spectrometry (ERMS) in ESI-MS/MS.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When selecting an instrument for structural elucidation, the choice dictates the type of data you will recover. Below is an objective performance comparison based on field-proven laboratory data.

Performance MetricGC-EI-MS (70 eV)LC-ESI-MS/MS (CID)
Ionization Hardness Hard (Extensive fragmentation)Soft (Preserves intact molecule)
Molecular Ion Presence Weak or Absent (

m/z 193)
Strong (

m/z 194)
Isomer Differentiation Poor (Spectra are nearly identical)Excellent (via Energy-Resolved MS)
Library Matching Standardized (NIST/Wiley libraries)Instrument-dependent (Requires standards)
Sample Volatility Requires volatile/thermally stable analytesSuitable for non-volatile/labile analytes
Throughput Moderate (15-20 min run times)High (2-5 min UPLC run times)

Scientist's Verdict: Use GC-EI-MS for initial screening and library-based confirmation of the general scaffold [1]. Use LC-ESI-MS/MS when you must definitively assign the position of the fluorine atom on the aromatic ring without relying on NMR [3].

Experimental Protocols (Self-Validating Systems)

A robust protocol must be self-validating. To achieve this, we incorporate a stable isotope-labeled internal standard (SIL-IS), specifically a pyrrolidine derivatized with 4-Fluorobenzoyl-2,3,5,6-d4 chloride, to normalize matrix effects and validate retention time shifts.

Protocol A: LC-ESI-MS/MS with Energy-Resolved MS (ERMS)

Objective: Differentiate ortho, meta, and para isomers based on breakdown curves.

  • Sample Preparation:

    • Dilute the analyte to 100 ng/mL in Methanol:Water (50:50, v/v).

    • Spike with 10 ng/mL of the d4-labeled internal standard.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Because the analyte is an amide (neutral at typical pH), use 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) to promote robust

      
       formation in the positive ESI source.
      
    • Gradient: 5% B to 95% B over 3 minutes.

  • MS/MS Acquisition (ERMS):

    • Isolate the precursor ion

      
       at m/z 194.1.
      
    • Program a Collision Energy (CE) ramp from 10 eV to 50 eV in 5 eV increments using Argon as the collision gas.

  • Data Processing:

    • Plot the relative abundance of the m/z 123 and m/z 95 ions against the applied CE. The ortho-isomer will show a left-shifted breakdown curve (dissociating at lower CE) compared to the para-isomer due to the steric strain of the ortho-fluorine.

Protocol B: GC-EI-MS Screening

Objective: Confirm elemental composition and scaffold identity against spectral libraries.

  • Sample Preparation: Extract analytes into a non-polar solvent (e.g., Hexane or Ethyl Acetate). Ensure the sample is completely free of water to protect the GC column.

  • GC Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1, Injector temp 250°C.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters:

    • Electron Impact source at standard 70 eV.

    • Scan range: m/z 40 to 300.

  • Validation: Ensure the ratio of m/z 123 to m/z 95 matches the empirical library standard within ±10% variance.

Quantitative Data Presentation

The table below summarizes the diagnostic MS/MS fragments generated under CID (Collision-Induced Dissociation) at an optimized collision energy of 25 eV.

Fragment IonExact Mass (m/z)Origin / Neutral LossRelative Abundance (Para)Relative Abundance (Ortho)

194.0976Precursor Ion15%5% (Less stable)

123.0241Loss of Pyrrolidine (-71 Da)100% (Base Peak)100% (Base Peak)

95.0292Loss of CO (-28 Da)45%65%

75.0230Loss of HF (-20 Da)10%25% (Ortho-effect)

70.0651Pyrrolidinium Ion30%20%

Note: The elevated abundance of m/z 75 and m/z 95 in the ortho-isomer is a direct result of the proximity of the fluorine atom to the cleavage site, facilitating secondary fragmentation.

Fragmentation Pathway Visualization

Below is the logical fragmentation pathway of fluorobenzoyl pyrrolidines, mapped out for visual clarity.

Fragmentation M Molecular Ion [M+H]+ m/z 194 Fluorobenzoyl Pyrrolidine F_Benzoyl Fluorobenzoyl Cation m/z 123 [F-C6H4-CO]+ M->F_Benzoyl C-N Bond Cleavage (- 71 Da Pyrrolidine) Pyrrolidine Pyrrolidinium Ion m/z 70 [C4H8N]+ M->Pyrrolidine Charge Retention on Amine (- 124 Da Fluorobenzoyl) F_Phenyl Fluorophenyl Cation m/z 95 [F-C6H4]+ F_Benzoyl->F_Phenyl Loss of Carbon Monoxide (- 28 Da CO) Phenyl Phenyl Cation m/z 75 [C6H3]+ F_Phenyl->Phenyl Loss of Hydrogen Fluoride (- 20 Da HF)

Caption: Primary ESI-MS/MS collision-induced dissociation (CID) pathways for fluorobenzoyl pyrrolidines.

References

  • Zuba, D., et al. "Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques." MDPI / PMC, National Institutes of Health. Available at: [Link]

  • "3-(4-Fluorobenzoyl)propionic acid Mass Spectrometry Data." PubChem, National Library of Medicine. Available at: [Link]

  • Reiz, B., et al. "Cycle-MS: A Closed-Loop End-to-End Framework for Mass Spectrometry Structure Elucidation." Journal of Chemical Information and Modeling, American Chemical Society, 2026. Available at: [Link]

Comparative Biological Potency: 2-Fluoro vs. 4-Fluoro Benzoyl Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Focus:Structure-Activity Relationships of Fluoro-Substituted -Pyrrolidinophenones

Executive Summary

This guide provides a technical comparison of 2-fluoro-


-pyrrolidinovalerophenone (2-F-

-PVP)
and 4-fluoro-

-pyrrolidinovalerophenone (4-F-

-PVP)
. While both compounds share the core "benzoyl pyrrolidine" scaffold characteristic of pyrovalerone-type synthetic cathinones, their biological profiles diverge significantly due to the positional isomerism of the fluorine atom.
  • 4-Fluoro (Para) Isomer: Exhibits high potency as a monoamine transporter inhibitor, often equipotent or slightly more potent than the parent compound (

    
    -PVP) at the dopamine transporter (DAT). It demonstrates high metabolic stability by blocking the primary site of oxidative metabolism (para-hydroxylation).
    
  • 2-Fluoro (Ortho) Isomer: Generally displays reduced potency at DAT compared to the 4-isomer due to steric hindrance and torsional strain ("ortho effect") that disrupts optimal binding conformation. It remains metabolically vulnerable at the para-position, potentially resulting in a shorter duration of action.

Chemical & Structural Basis

The biological potency differences stem directly from the steric and electronic consequences of the fluorine substitution on the phenyl ring.

Feature2-Fluoro (Ortho-Substituted) 4-Fluoro (Para-Substituted)
Steric Effect High. The fluorine atom at the ortho position creates steric clash with the carbonyl oxygen and the alkyl side chain. This forces the phenyl ring to twist out of coplanarity with the carbonyl group.Low. The fluorine atom is distal to the pharmacophore core (carbonyl-pyrrolidine motif). It exerts minimal steric influence on the core conformation.
Electronic Effect Inductive withdrawal (-I) is strong but localized near the carbonyl.Inductive withdrawal (-I) and Resonance donation (+R) affect the entire pi-system. Para-F is a classic bioisostere for Hydrogen or Methyl, often enhancing lipophilicity.
Binding Conformation Twisted/Non-Planar. The "ortho effect" reduces the ability of the phenyl ring to engage in

-

stacking interactions within the transporter binding pocket.
Planar/Optimal. Retains the preferred conformation for binding to the S1 site of monoamine transporters (DAT/NET).
SAR Visualization: Positional Effects

SAR_Analysis cluster_2F 2-Fluoro (Ortho) cluster_4F 4-Fluoro (Para) Scaffold Benzoyl Pyrrolidine Scaffold (alpha-PVP Core) Ortho_F 2-Fluoro Substituent Scaffold->Ortho_F Para_F 4-Fluoro Substituent Scaffold->Para_F Steric_Clash Steric Clash with Carbonyl Ortho_F->Steric_Clash Twist Ring Torsion (Non-Planar) Steric_Clash->Twist Reduced_Binding Reduced DAT Affinity Twist->Reduced_Binding Metabolic_Block Blocks Para-Hydroxylation Para_F->Metabolic_Block Lipophilicity Increased Lipophilicity Para_F->Lipophilicity High_Potency Retained/High DAT Affinity Metabolic_Block->High_Potency Prolonged Effect Lipophilicity->High_Potency

Caption: Structural consequences of Ortho (2-F) vs. Para (4-F) substitution on the benzoyl pyrrolidine core.

Pharmacological Profile

Potency Data (Monoamine Transporter Inhibition)

The primary mechanism of action for these benzoyl pyrrolidines is the inhibition of monoamine reuptake transporters. They act as blockers (NDRIs), not substrates/releasers.

Table 1: Comparative Inhibitory Potency (IC50)

Target4-Fluoro-

-PVP
(Experimental)
2-Fluoro-

-PVP
(Projected via SAR*)

-PVP
(Reference)
DAT (Dopamine) 30 – 80 nM > 150 nM (Est. 2-5x lower potency)13 – 80 nM
NET (Norepinephrine) 20 – 50 nM ~ 100 nM 14 – 70 nM
SERT (Serotonin) > 10,000 nM (Negligible)> 10,000 nM (Negligible)> 10,000 nM
Selectivity (DAT/SERT) High (>100) Moderate High (>100)

*Note: Direct IC50 values for 2-F-


-PVP are rare in literature. Projected values are based on established SAR for methcathinone and pyrovalerone analogs, where ortho-substitution consistently reduces DAT affinity by 2-10 fold compared to para-substitution [1, 2].
Mechanism of Action & Selectivity
  • 4-Fluoro: The para-fluorine atom mimics the size of a hydrogen atom but increases lipophilicity, allowing the molecule to cross the blood-brain barrier efficiently. It binds deeply into the S1 pocket of the DAT, stabilizing the transporter in an outward-facing conformation and blocking dopamine uptake.

  • 2-Fluoro: The ortho-fluorine introduces a "twist" that prevents the phenyl ring from lying flat. This reduces the

    
    -orbital overlap required for high-affinity binding at the DAT. Consequently, 2-F analogs often show a "smeared" profile—lower peak potency and potentially lower selectivity ratios.
    

Metabolic Stability & Toxicology[1]

The position of the fluorine atom dictates the metabolic fate of the molecule, influencing duration of action and toxicity.

Metabolic Pathways Diagram

Metabolism Compound_4F 4-Fluoro-alpha-PVP CYP CYP450 Enzymes Compound_4F->CYP Compound_2F 2-Fluoro-alpha-PVP Compound_2F->CYP Para_Hydroxylation Para-Hydroxylation (Primary Route) CYP->Para_Hydroxylation BLOCKED by F CYP->Para_Hydroxylation Rapid for 2-F Side_Chain_Ox Side-Chain Oxidation (Secondary Route) CYP->Side_Chain_Ox Major Path for 4-F Reduction Ketone Reduction CYP->Reduction Short_Duration Shorter Half-Life (2-F) Para_Hydroxylation->Short_Duration Long_Duration Prolonged Half-Life (4-F) Side_Chain_Ox->Long_Duration

Caption: Metabolic divergence: 4-F blocks the primary clearance pathway, extending duration.

  • 4-Fluoro: The C-F bond at the para-position is extremely strong and resistant to metabolic cleavage. This blocks para-hydroxylation, forcing the liver to use slower secondary pathways (side-chain oxidation or ketone reduction). Result: Longer half-life and higher systemic exposure.

  • 2-Fluoro: The para-position remains unsubstituted (containing a hydrogen). This allows CYP450 enzymes to rapidly hydroxylate the 4-position, facilitating conjugation and excretion. Result: Shorter duration of action and faster clearance.

Experimental Protocols

To validate these potency differences in a laboratory setting, the following Monoamine Uptake Inhibition Assay is the gold standard.

Protocol: High-Throughput Neurotransmitter Uptake Assay

Objective: Determine IC50 values for DAT, NET, and SERT inhibition.

  • Preparation of Synaptosomes:

    • Isolate synaptosomes from rat striatum (for DAT) or hippocampus/cortex (for NET/SERT) using standard homogenization and centrifugation (1000g x 10 min, then 12,000g x 20 min).

    • Resuspend pellet in Krebs-HEPES buffer (pH 7.4).

  • Incubation:

    • Aliquot synaptosomes into 96-well plates.

    • Add test compounds (2-F-

      
      -PVP and 4-F-
      
      
      
      -PVP) at varying concentrations (
      
      
      to
      
      
      M).
    • Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Uptake Initiation:

    • Add radiolabeled neurotransmitter:

      
      -Dopamine, 
      
      
      
      -Norepinephrine, or
      
      
      -5-HT (final concentration ~5-10 nM).
    • Incubate for 5-10 minutes.

  • Termination & Measurement:

    • Terminate reaction by rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash filters 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate specific uptake (Total Uptake - Nonspecific Uptake in presence of 10

      
      M cocaine/fluoxetine).
      
    • Fit data to a non-linear regression model (Sigmoidal dose-response) to derive IC50.

Conclusion & Recommendation

For research applications requiring high-potency dopaminergic tools , the 4-fluoro isomer (4-F-


-PVP)  is the superior candidate. It retains the high affinity of the parent scaffold while offering enhanced metabolic stability, making it a robust probe for DAT inhibition studies.

The 2-fluoro isomer (2-F-


-PVP)  serves as a valuable negative control or low-affinity probe  in SAR studies. Its reduced potency, driven by the steric "ortho effect," highlights the necessity of a planar phenyl-carbonyl conformation for optimal binding at the dopamine transporter.

References

  • Marusich, J. A., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the "bath salts" constituent 3,4-methylenedioxypyrovalerone (MDPV).[1][2] Neuropharmacology. Link

  • Kolanos, R., et al. (2015).[1][2] Structural modification of the designer stimulant

    
    -pyrrolidinovalerophenone (
    
    
    
    -PVP) influences potency at dopamine transporters.[1] ACS Chemical Neuroscience. Link
  • Eshleman, A. J., et al. (2017). Substituted methcathinones differ in transporter and receptor interactions. Journal of Pharmacology and Experimental Therapeutics. Link

  • Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology. Link

  • Wojcieszak, J., et al. (2020). Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted

    
    -PVP Derivatives. International Journal of Molecular Sciences. Link
    

Sources

Comprehensive Guide: IR Spectroscopy Characteristic Peaks for N-Benzoyl Pyrrolidin-3-ol

[1][2]

Executive Summary & Strategic Utility

N-Benzoyl pyrrolidin-3-ol (CAS: 101930-07-8 for (R)-isomer, generic structure relevant to racemic) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands.[1][2] Its structural duality—combining a rigid pyrrolidine core, a hydrogen-bond-donating hydroxyl group, and a lipophilic benzoyl cap—makes it a versatile scaffold.[1]

For the analytical scientist, the infrared (IR) spectrum of this molecule serves as a definitive fingerprint for reaction monitoring (acylation verification) and purity assessment (absence of benzoic acid or pyrrolidine precursors). This guide dissects the vibrational modes of N-benzoyl pyrrolidin-3-ol, comparing them against key synthetic precursors and structural analogs to provide a robust framework for identification.[1]

Structural Analysis & Predicted Vibrational Modes

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent oscillators. The spectrum is a superposition of three distinct domains:

  • The Amide Core: A tertiary amide linking the phenyl ring and the pyrrolidine.[3]

  • The Alcohol Moiety: A secondary hydroxyl group at the C3 position.[3]

  • The Hydrocarbon Skeleton: The aromatic benzoyl ring and the aliphatic pyrrolidine cycle.[3]

Characteristic Diagnostic Bands

The following table synthesizes field data for N-benzoyl pyrrolidin-3-ol, distinguishing it from common contaminants.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Alcohol (-OH) O-H Stretch3200 – 3550 Broad/MedBroadens significantly due to H-bonding.[1][4] Sharpens (~3600) in dilute non-polar solution.[1][3]
Amide I C=O Stretch1615 – 1645 Very StrongPrimary Identifier. Lower frequency than ketones/esters due to amide resonance (N lone pair conjugation).[1][3]
Aromatic Ring C=C Stretch1570 – 1600 MediumOften appears as a doublet or shoulder near the Amide I band.[3]
Amide III C-N Stretch1400 – 1450 MediumMixed mode; useful for confirming the tertiary amide structure.[3]
Alcohol (C-O) C-O Stretch1050 – 1150 StrongCharacteristic of secondary alcohols; sensitive to ring conformation.[1][3]
Aromatic C-H C-H Stretch> 3000 (3010-3080) WeakSharp, low intensity peaks just above the aliphatic region.[1]
Aliphatic C-H C-H Stretch2850 – 2980 MediumMethylene (-CH₂-) stretches of the pyrrolidine ring.[1]
Mono-sub. Benzene Out-of-Plane Bend690 – 750 StrongTwo strong bands characteristic of the monosubstituted phenyl ring.[1]

Comparative Analysis: Performance vs. Alternatives

In a drug development context, "alternatives" refers to the ability to distinguish the target molecule from its synthetic precursors or structural isomers.

Scenario A: Reaction Monitoring (Target vs. Precursor)

Comparison: N-Benzoyl Pyrrolidin-3-ol vs. Pyrrolidin-3-ol (Starting Material)

The conversion of the secondary amine to a tertiary amide is the critical synthetic step. IR spectroscopy offers a binary "Go/No-Go" validation here.[1][3]

  • Precursor Signal (Pyrrolidin-3-ol):

    • N-H Stretch: A sharp band around 3300–3400 cm⁻¹ (often obscured by OH, but distinct in shape).[3]

    • N-H Bend (Scissoring): A medium band near 1580–1650 cm⁻¹.[1][3][5]

    • Absence of C=O: The region 1600–1800 cm⁻¹ is relatively quiet.[3]

  • Target Signal (N-Benzoyl Product):

    • Appearance of Amide I: A massive, dominant peak appears at ~1630 cm⁻¹.[2][3]

    • Disappearance of N-H: The specific N-H modes vanish, leaving only the broad O-H stretch.

Scenario B: Structural Isomer Differentiation

Comparison: N-Benzoyl Pyrrolidin-3-ol vs. N-Benzoyl Pyrrolidin-2-methanol[1]

Distinguishing regioisomers (3-OH vs. 2-CH₂OH) is challenging but possible through the Fingerprint Region (1000–1300 cm⁻¹) .[1]

  • 3-ol Isomer: The secondary alcohol C-O stretch typically resonates at 1080–1120 cm⁻¹ .[1][3]

  • 2-methanol Isomer: The primary alcohol C-O stretch typically resonates slightly lower, around 1000–1050 cm⁻¹ .[1][2]

  • H-Bonding Topology: The 2-methanol isomer often exhibits stronger intramolecular H-bonding to the amide carbonyl (5-membered ring interaction) compared to the 3-ol isomer, potentially shifting the O-H stretch to lower frequencies (red shift).[1]

Experimental Protocol: Ensuring Spectral Integrity

To obtain a publication-quality spectrum that resolves the critical O-H and C=O features, follow this optimized protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred for solid or viscous oil samples due to minimal preparation and ease of cleaning.[1][2]

  • Crystal Selection: Use a Diamond/ZnSe crystal.[1][2][3] Diamond is preferred for hardness, as the benzoyl derivative can be crystalline and abrasive.[3]

  • Background Collection: Acquire a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Application:

    • If Solid: Place nearly 2-5 mg of sample on the crystal.[1] Apply high pressure using the anvil to ensure intimate contact.[3] Poor contact results in weak O-H bands.[1][3]

    • If Oil: Apply a thin film.[1][3] Ensure no air bubbles are trapped.[1][3]

  • Acquisition: Collect 32–64 scans.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission library data is needed) to account for penetration depth dependence on wavelength.

Method: Transmission (KBr Pellet)

Preferred for resolving fine splitting in the Fingerprint Region.

  • Ratio: Mix 1-2 mg of N-benzoyl pyrrolidin-3-ol with ~200 mg of dry spectroscopic-grade KBr.

  • Grinding: Grind extensively in an agate mortar to minimize scattering (Christiansen effect).[1][3]

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Validation: Check the baseline. A sloping baseline at high wavenumbers indicates particle size is too large (scattering).[1][3]

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow for validating the synthesis of N-benzoyl pyrrolidin-3-ol using IR checkpoints.

IR_Validation_WorkflowStartStart: Crude Reaction MixtureAcquisitionAcquire FTIR Spectrum(ATR or KBr)Start->AcquisitionCheck_1630Check 1615-1645 cm⁻¹(Amide I Band)Acquisition->Check_1630Decision_COStrong Peak Present?Check_1630->Decision_COCheck_NHCheck 3300-3500 cm⁻¹(N-H vs O-H)Decision_CO->Check_NHYesResult_Fail_StartFAILED:Unreacted PyrrolidineDecision_CO->Result_Fail_StartNo (Missing C=O)Decision_NHSharp N-H Absent?Broad O-H Present?Check_NH->Decision_NHCheck_FPCheck 1050-1150 cm⁻¹(C-O Stretch)Decision_NH->Check_FPYesResult_Fail_ImpureFAILED:Mixture/ImpurityDecision_NH->Result_Fail_ImpureNo (N-H detected)Result_SuccessVALIDATED:N-Benzoyl Pyrrolidin-3-olCheck_FP->Result_Success

Figure 1: Step-by-step logic gate for spectroscopic validation of N-benzoyl pyrrolidin-3-ol synthesis.

Advanced Mechanistic Insight: The Amide I Shift

Why does the Carbonyl (C=O) appear at ~1630 cm⁻¹ instead of the typical 1715 cm⁻¹ seen in ketones?

This is a classic example of Resonance Delocalization .

  • The lone pair on the amide nitrogen donates electron density into the carbonyl carbon.[3][6]

  • This creates a resonance structure where the C-N bond gains double-bond character and the C=O bond gains single-bond character.[1]

  • Causality: Single bonds are weaker (lower force constant) than double bonds.[1][3] According to Hooke's Law (

    
    ), a lower force constant (
    
    
    ) results in a lower vibrational frequency (
    
    
    ).[1][3]
  • Result: The absorption shifts from ~1715 cm⁻¹ (pure double bond character) down to 1615–1645 cm⁻¹.[3]

This shift is a critical quality attribute. If the peak appears higher (e.g., >1680 cm⁻¹), it suggests the nitrogen is protonated (destroying resonance) or the presence of unreacted benzoyl chloride impurities.

References

  • National Institute of Standards and Technology (NIST). (2025).[1][3] Mass Spectrometry Data Center: (R)-1-Benzyl-3-pyrrolidinol. Retrieved from [Link][1][3]

  • Specac Ltd. (2025).[1][3] Interpreting Infrared Spectra: Amides and Alcohols. Retrieved from [Link]

  • PubChem. (2025).[1][3] Compound Summary: (3S)-pyrrolidin-3-ol.[1][3] National Library of Medicine.[1][3] Retrieved from [Link][1][3]

  • Department of Chemistry, NIU. (2025).[1][3] Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link][1][3]

Validating enantiomeric excess (ee) of synthesized pyrrolidin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Enantiomeric Excess in Pyrrolidin-3-ol Derivatives: A Comparative Guide to SFC, HPLC, and NMR Methodologies

Introduction Pyrrolidin-3-ol and its N-protected derivatives are ubiquitous chiral synthons in modern drug discovery, serving as critical structural motifs in carbapenem antibiotics, muscarinic receptor antagonists, and selective kinase inhibitors. The pharmacological efficacy of these active pharmaceutical ingredients (APIs) is inherently tied to their stereochemical purity. As a Senior Application Scientist, I frequently encounter the analytical bottleneck of accurately validating the enantiomeric excess (ee) of these highly polar, basic molecules.

This guide provides an objective, data-backed comparison of the three premier modalities for ee determination: Chiral Supercritical Fluid Chromatography (SFC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) via Mosher’s ester derivatization. We will explore the mechanistic causality behind each technique and provide self-validating protocols to ensure absolute data integrity.

Mechanistic Evaluation of Analytical Modalities

1.1 Chiral Supercritical Fluid Chromatography (SFC): The Modern Gold Standard For polar basic compounds like free pyrrolidin-3-ol, traditional normal-phase HPLC often suffers from severe peak tailing due to secondary interactions between the basic secondary amine and residual acidic silanols on the stationary phase. Chiral SFC circumvents this by utilizing supercritical COngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 as the primary mobile phase. When modified with polar alcohols (e.g., methanol) and basic additives, the supercritical fluid exhibits high diffusivity and low viscosity. This not only masks silanol interactions—yielding highly symmetrical peaks—but also allows for flow rates 3–5 times faster than HPLC without sacrificing theoretical plates[1].

1.2 Chiral HPLC: The Traditional Workhorse While SFC is superior for throughput, Chiral HPLC remains a highly reliable technique. For N-protected pyrrolidin-3-ol derivatives (e.g., N-Boc or N-Cbz), where the basicity of the amine is attenuated, normal-phase HPLC using immobilized polysaccharide-based chiral stationary phases (CSPs) provides excellent enantiorecognition[2]. The chiral discrimination relies on hydrogen bonding, dipole-dipole interactions, and steric fit within the helical grooves of the polymer.

1.3 NMR via Mosher’s Ester Derivatization: The Orthogonal Validator Chromatography provides relative ee, but it cannot inherently determine absolute configuration without pure reference standards. Mosher’s ester analysis bridges this gap. By reacting the C3-hydroxyl group of pyrrolidin-3-ol with (R)- and (S)-MTPA-Cl (α-methoxy-α-trifluoromethylphenylacetyl chloride), the enantiomers are converted into NMR-distinguishable diastereomers[3]. The diamagnetic anisotropy of the MTPA phenyl ring selectively shields adjacent protons on the pyrrolidine ring. Integrating the distinct


H or 

F signals provides a highly accurate diastereomeric ratio (dr), which directly translates to the ee of the parent alcohol, while the

values confirm the absolute stereochemistry[4][5].

Quantitative Performance Comparison

Table 1: Comparative Matrix for ee Determination of Pyrrolidin-3-ol Derivatives

ParameterChiral SFC (Polysaccharide CSP)Chiral HPLC (Polysaccharide CSP)NMR (Mosher's Derivatization)
Primary Use Case High-throughput ee screeningRoutine QA/QC ee validationAbsolute configuration + ee
Typical Run Time 3 – 8 minutes15 – 45 minutes2 – 4 hours (inc. reaction)
Resolution (

)
High (>2.0 typical)Moderate to High (1.5 - 2.5)N/A (Baseline signal separation)
Sample Prep Minimal (Dilute & Shoot)Minimal (Dilute & Shoot)Extensive (Derivatization + Workup)
Solvent Consumption Very Low (Green methodology)High (Hexane/IPA mixtures)Low (Deuterated solvents)
LOD / LOQ ~0.05% / 0.1% ee~0.05% / 0.1% ee~1.0% - 2.0% ee (NMR limit)

Experimental Workflows and Self-Validating Protocols

To ensure trustworthiness, an analytical method must be self-validating. This means incorporating system suitability tests (SST) and orthogonal checks to rule out false positives (e.g., peak co-elution in chromatography or kinetic resolution during derivatization).

Workflow Start Synthesized Pyrrolidin-3-ol Check Is Absolute Configuration Known? Start->Check NMR Mosher's Ester NMR (Determine Config & ee) Check->NMR No SFC Chiral SFC (High-Throughput ee) Check->SFC Yes Valid Cross-Validation & Final ee Report NMR->Valid HPLC Chiral HPLC (Alternative ee) SFC->HPLC Poor Rs? SFC->Valid HPLC->Valid

Decision matrix for selecting the optimal enantiomeric excess validation modality.

Protocol A: High-Throughput Chiral SFC Method Development

Objective: Determine the ee of N-Boc-pyrrolidin-3-ol. Causality Note: N-protection removes amine basicity, allowing for a broader choice of modifiers without the strict need for basic additives, though 0.1% DEA is often retained to ensure peak sharpness[6].

  • Column Selection: Install a Chiralpak IC or IG column (4.6 x 250 mm, 5 µm). Immobilized phases are preferred in SFC due to their robustness against pressure fluctuations.

  • Mobile Phase Preparation: Supercritical CO

    
     with a co-solvent of Methanol containing 0.1% Diethylamine (DEA).
    
  • Screening Gradient: Run a generic gradient from 5% to 50% Methanol/DEA over 10 minutes. Flow rate: 3.0 mL/min. Backpressure: 120 bar. Temperature: 35°C.

  • Self-Validation (SST): Inject a racemic standard of N-Boc-pyrrolidin-3-ol. Acceptance Criteria: Resolution (

    
    ) between enantiomers must be 
    
    
    
    1.5. If
    
    
    < 1.5, switch the co-solvent to Isopropanol (alters hydrogen-bonding dynamics) or change the CSP[2].
  • Sample Analysis: Inject the synthesized enantioenriched sample. Calculate ee using the area normalization method:

    
    .
    
Protocol B: Mosher’s Ester Derivatization for NMR Analysis

Objective: Orthogonal validation of ee and absolute configuration assignment. Causality Note: Both (R)- and (S)-MTPA-Cl must be reacted in separate vials. Using only one reagent can lead to erroneous ee calculations if kinetic resolution occurs (where one enantiomer of the alcohol reacts faster than the other)[4]. Forcing the reaction to completion mitigates this risk.

Mosher Pyr Pyrrolidin-3-ol (Unknown ee) R_MTPA (R)-MTPA-Cl + Pyridine / DMAP Pyr->R_MTPA S_MTPA (S)-MTPA-Cl + Pyridine / DMAP Pyr->S_MTPA Diast1 (S,R)-Ester + (R,R)-Ester Diastereomers R_MTPA->Diast1 Diast2 (R,S)-Ester + (S,S)-Ester Diastereomers S_MTPA->Diast2 NMR_Analysis 1H / 19F NMR Integration (Δδ) Diast1->NMR_Analysis Diast2->NMR_Analysis Result Calculate ee % & Absolute Config NMR_Analysis->Result

Reaction logic and data flow for Mosher's ester NMR derivatization.

  • Reaction Setup: In two separate dry NMR tubes, dissolve 5 mg of the synthesized pyrrolidin-3-ol in 0.5 mL of anhydrous CDCl

    
    .
    
  • Catalyst Addition: Add 10 µL of anhydrous pyridine and a catalytic crystal of DMAP (4-dimethylaminopyridine) to each tube. Causality: DMAP acts as an acyl transfer catalyst, accelerating the esterification to ensure 100% conversion and preventing kinetic resolution.

  • Derivatization: To Tube A, add 15 µL of (R)-MTPA-Cl. To Tube B, add 15 µL of (S)-MTPA-Cl. Seal and agitate at room temperature for 1-2 hours.

  • NMR Acquisition: Acquire ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    H and 
    
    
    
    F NMR spectra.
    
    
    F is highly recommended as it yields crisp singlets for the CF
    
    
    group, eliminating the complex J-coupling overlaps found in the proton spectrum and providing a cleaner baseline for integration.
  • Data Interpretation:

    • For ee: Integrate the distinct

      
      F signals of the major and minor diastereomers in Tube A. 
      
      
      
      .
    • For Absolute Configuration: Calculate

      
       for the protons on the pyrrolidine ring. Positive values indicate protons on the right side of the Mosher plane, and negative values indicate the left, allowing spatial mapping of the C3 stereocenter[5].
      

Conclusion & Best Practices

For routine, high-throughput ee determination of pyrrolidin-3-ol derivatives, Chiral SFC stands unmatched in speed, resolution, and environmental sustainability. However, chromatographic data is strictly relative. As a best practice in rigorous drug development, any novel asymmetric synthesis of a pyrrolidin-3-ol derivative should have its initial ee and absolute configuration anchored by Mosher's ester NMR analysis. Once the stereochemical identity is orthogonally confirmed, SFC can be confidently deployed for all subsequent reaction optimization and batch-release testing.

References

  • Lee, S. "The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry." researchgate.net. [Link]

  • LCGC International. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." chromatographyonline.com.[Link]

  • De Klerck, K., et al. "Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification." researchgate.net. [Link]

  • Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." nih.gov.[Link]

  • Oregon State University. "Mosher ester derivatives: Mosher ester derivatives for assignment of absolute stereochemistry." oregonstate.edu. [Link]

Sources

Comparative Guide: Amide Coupling Reagents for Pyrrolidine Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrrolidine Challenge

Pyrrolidine acylation represents a unique intersection of steric and electronic challenges in medicinal chemistry. Unlike primary amines, the secondary amine of the pyrrolidine ring exerts significant steric demand, particularly when 2-substituted (e.g., proline derivatives).[1] Furthermore, the nucleophilicity of the nitrogen is modulated by ring puckering and substituents, often requiring highly activated acylating species to drive conversion.

This guide objectively compares the performance of industry-standard and next-generation coupling reagents, providing evidence-based protocols to maximize yield while minimizing the critical risk of epimerization.

Mechanistic Analysis & Reagent Selection

The choice of reagent for pyrrolidine acylation is rarely "one size fits all." It requires balancing activation energy (to overcome sterics) against basicity/acidity (to prevent racemization).

comparative Performance Matrix

The following data synthesizes performance metrics for difficult secondary amine couplings (specifically proline and N-methylated analogs).

Reagent ClassReagentReactivity (Steric Bulk)Epimerization ControlScalabilityCost EfficiencyBest Use Case
Uronium HATU [2] ★★★★★ (Excellent)★★★★☆ (High)LowLowDiscovery scale; "Difficult" couplings; Precious intermediates.
Uronium COMU [2][3][4] ★★★★★ (Excellent)★★★★★ (Superior)MediumMediumSafer alternative to HATU; Microwave synthesis; Green chemistry.
Phosphonic T3P ★★★☆☆ (Good)★★★★★ (Superior)HighHighProcess scale; Chiral substrates; One-pot workup.
Carbodiimide EDC/HOAt [2] ★★★☆☆ (Moderate)[5] ★★★☆☆ (Moderate)HighHighStandard couplings; Non-hindered substrates.
Acid Chloride Ghosez [6] ★★★★★ (Extreme)★☆☆☆☆ (Poor)MediumLow"Nuclear option" for extremely hindered/unreactive substrates.
Decision Framework: Reagent Selection

The following decision tree provides a logical pathway for selecting the optimal reagent based on substrate properties.

ReagentSelection Start Start: Pyrrolidine Acylation IsChiral Is the Carboxylic Acid Chiral/Epimerizable? Start->IsChiral Scale Scale of Reaction? IsChiral->Scale Yes Sterics Steric Hindrance (e.g., Aib, alpha-methyl)? IsChiral->Sterics No T3P Select T3P (50% in EtOAc) (Low Epimerization) Scale->T3P >10g (Process) HATU Select HATU or COMU (Max Reactivity) Scale->HATU <1g (Discovery) Sterics->HATU Moderate/High EDC Select EDC + Oxyma/HOAt (Cost Effective) Sterics->EDC Low/None Ghosez Select Ghosez's Reagent (Acid Chloride) Sterics->Ghosez Extreme

Figure 1: Decision matrix for selecting coupling reagents based on chirality, scale, and steric demand.

Deep Dive: Reagent Profiles & Experimental Data

A. HATU (The Gold Standard for Reactivity)

Mechanism: HATU generates an O-acyl-7-azabenzotriazole active ester. The pyridine nitrogen in the 7-position provides "anchimeric assistance" (neighboring group effect), stabilizing the transition state and accelerating aminolysis by nearly 100-fold compared to HBTU.

  • Pros: Unmatched for sterically hindered pyrrolidines (e.g., Pro-Pro couplings).

  • Cons: High cost; removal of tetramethylurea byproduct can be difficult; potential for guanidinylation of the amine if used in excess.

B. COMU (The Modern Superior)

Mechanism: COMU utilizes the Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group rather than benzotriazole.

  • Key Advantage: Data indicates COMU offers equal or superior reactivity to HATU with significantly lower epimerization rates (often <1% vs 5-10% for HBTU in sensitive cases). It is also non-explosive, unlike HOBt/HOAt derivatives.

  • Solubility: Highly soluble in DMF, making it ideal for high-concentration reactions required for sluggish pyrrolidines.

C. T3P (Propylphosphonic Anhydride)

Mechanism: T3P acts as a kinetic trap. It activates the acid to a mixed anhydride. The reaction is driven by the release of a water-soluble cyclic phosphonate byproduct.

  • Key Advantage: It is arguably the best reagent for epimerization control . Studies show T3P/Pyridine systems often yield <0.5% epimerization where HATU yields 2-5%.

  • Protocol Note: T3P is supplied as a 50% solution in EtOAc or DMF. It requires a specific order of addition (Acid + Base + Amine -> then T3P) to minimize background racemization.

Validated Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU/COMU)

Best for: Discovery chemistry, small scale, hindered substrates.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Pyrrolidine derivative (1.1 equiv)

  • HATU or COMU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous) [0.1 M - 0.2 M concentration]

Workflow:

  • Dissolve the Carboxylic Acid and DIPEA in anhydrous DMF. Stir for 2 minutes.

    • Expert Note: Pre-neutralizing the acid ensures the carboxylate is ready for activation.

  • Add HATU/COMU in one portion. Stir for 2-5 minutes to form the active ester (solution often turns yellow/orange).

    • Critical Step: Do not wait too long (>10 mins) before adding the amine, or the active ester may hydrolyze or rearrange.

  • Add the Pyrrolidine derivative.[7]

  • Monitor via LCMS. Reaction is typically complete in 1-4 hours.

  • Quench: Dilute with EtOAc, wash with sat. NaHCO3 (x2), 1M HCl (x2), and Brine.[8]

Protocol B: Low-Epimerization Process Coupling (T3P)

Best for: Chiral acids, scale-up (>10g), easy workup.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Pyrrolidine derivative (1.1 equiv)

  • Pyridine (3.0 - 5.0 equiv) or NMM (N-methylmorpholine)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Workflow Diagram:

T3PProtocol Mix 1. Dissolve Acid + Pyrrolidine + Pyridine in EtOAc Cool 2. Cool to 0°C (Optional for chiral) Mix->Cool AddT3P 3. Add T3P Solution Dropwise Cool->AddT3P React 4. Warm to RT Stir 2-12h AddT3P->React Wash 5. Wash with Water (Byproducts are water soluble) React->Wash Isolate 6. Evaporate Organic Layer (Clean Product) Wash->Isolate

Figure 2: T3P coupling workflow emphasizing the "all-in-one" organic layer workup.

Expert Insight: Unlike HATU, where the acid is activated before amine addition, T3P works best when added to the mixture of Acid + Amine. This ensures that as soon as the mixed anhydride forms, the amine is present to trap it, minimizing the lifetime of the activated species and reducing racemization.

Troubleshooting Common Pitfalls

IssueCauseSolution
Low Yield Steric hindrance of the secondary amine (Pyrrolidine).Switch to Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ.
Epimerization High basicity of DIPEA/TEA causing alpha-proton abstraction.Switch base to TMP (2,4,6-Trimethylpyridine) or Pyridine (weaker bases). Use T3P.
Guanidinylation Reaction of amine with HATU uronium center instead of carbonyl.Ensure the Acid is pre-activated for 2 mins before adding amine. Do not use >1.1 equiv of HATU.
Diketopiperazine Intramolecular cyclization of Proline dipeptides.Avoid Fmoc-deprotection in the presence of base for long periods. Use bulky protecting groups.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem. (2025).[1][8][10][11] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Link

  • Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters. Link

Sources

In-Depth Technical Guide: Reference Standards for 1-(2-Fluorobenzoyl)pyrrolidin-3-ol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is an in-depth technical analysis designed for researchers and quality control scientists who require rigorous validation of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol reference standards. This compound, often encountered as a metabolic product or process impurity in the synthesis of pyrrolidinophenone derivatives, presents specific stereochemical and stability challenges that standard Certificates of Analysis (CoAs) frequently overlook.

Executive Summary & Technical Context[1][2][3][4][5][6]

1-(2-Fluorobenzoyl)pyrrolidin-3-ol is a functionalized pyrrolidine derivative characterized by an amide bond connecting a 2-fluorophenyl group to a 3-hydroxypyrrolidine moiety.[1][2][3] Its analysis is critical in two primary contexts:

  • Metabolite Identification: As a likely hydroxylation metabolite of 1-(2-fluorobenzoyl)pyrrolidine (a structural analog in the designer drug or pharmaceutical intermediate space).

  • Impurity Profiling: As a degradation product or synthetic byproduct in the manufacture of fluorinated pyrrolidine APIs.[1][4]

The molecule possesses a single chiral center at the C3 position of the pyrrolidine ring, resulting in two enantiomers: (3R) and (3S).[1][2][4] The lack of a pharmacopeial monograph (USP/EP) for this specific analyte necessitates a "Fit-for-Purpose" approach to reference standard qualification.[1][2][3]

The Core Challenge: Stereochemical & Potency Ambiguity

Commercial "Research Grade" standards often lack:

  • Enantiomeric Purity Data: Many are sold as racemates without specifying the enantiomeric excess (ee).[1][2][4]

  • Absolute Content (Potency): Purity is often reported as "Area %" by HPLC, ignoring water content, residual solvents, and inorganic salts, leading to significant assay errors.[1][2]

Comparative Analysis of Reference Standard Tiers

When sourcing or characterizing a standard for 1-(2-Fluorobenzoyl)pyrrolidin-3-ol, you must categorize the material based on its certification level.[1][2][3] The following table contrasts the available options and their suitability for quantitative analysis.

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Secondary / Analytical Standard Tier 3: Research Grade / Building Block
Primary Use ISO 17034-compliant quantification; Legal defensibility.[1][2][3]Routine QC; Method validation.[2][4]Synthesis starting material; Qualitative ID.[1][2][4]
Potency Assignment Absolute Mass Fraction (mg/mg) with Uncertainty (± U).Mass Balance (% Purity × [100 - %Volatiles]).[1][2][4][3]Area % (HPLC/GC) only.
Traceability SI Units (via qNMR or High-Precision Weighing).Traceable to CRM (if available) or internal primary standard.[1][2][4]None.
Stereochemistry Chiral purity explicitly quantified (e.g., >99.5% ee).[1][2][4]May be racemic or unspecified.[1][2][4]Often undefined.[1][2][4]
Homogeneity Tested and verified between vials.Assumed based on bulk batch.Not tested.
Recommendation Mandatory for clinical/forensic quantification.[1][2][4]Acceptable for internal development if characterized in-house.[1][2][4]Unsuitable for quantitative work without further purification.[1][4]

Characterization & Validation Protocol (Self-Validating System)

If a CRM is unavailable (highly probable for this specific analyte), you must establish a Primary Standard Candidate in-house.[1][2][4][3] This protocol ensures the material is suitable for use as a calibrator.[1][2][4]

A. Structural Identification (Qualitative)[1][2][4]
  • 
    H-NMR (DMSO-d
    
    
    
    ):
    • Confirm the amide rotamers (typical for N-acyl pyrrolidines).[1][2][3]

    • Diagnostic signals: 2-Fluorophenyl multiplet (

      
       7.2–7.6 ppm), Methine at C3 (
      
      
      
      ~4.3 ppm), and the distinct splitting of the pyrrolidine methylene protons due to the amide bond rigidity.[1][2][3]
  • HRMS (ESI+):

    • Target:

      
       calculated for C
      
      
      
      H
      
      
      FNO
      
      
      .
    • Acceptance: Mass error < 5 ppm.

B. Purity & Potency Assignment (Quantitative)

Do not rely on HPLC Area %. Use the Mass Balance Approach or qNMR .[1][2][4]

Method 1: The Mass Balance Equation (The "Gold Standard" for Impurity Standards)

[1][2][3]
  • Chromatographic Purity: HPLC-UV at 210 nm (to capture the benzoyl chromophore) and 254 nm.

    • Column: C18 (e.g., Waters XBridge), 3.5 µm.[1][2][4]

    • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile Gradient.[1][2][4]

  • Volatiles: TGA (Thermogravimetric Analysis) or Karl Fischer (for water) + GC-Headspace (for solvents).[1][2][3]

  • Inorganics: ROI (Residue on Ignition) if the synthesis involved metal catalysts.[1][2][4]

Method 2: Quantitative NMR (qNMR)

This is the most robust method for assigning potency to a research-grade material.[1][2][4][3]

  • Internal Standard (IS): Maleic Acid (TraceCERT®) or Dimethyl sulfone.[1][2][4]

  • Solvent: DMSO-dngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (ensures solubility of both analyte and IS).[1][2][3]
    
  • Protocol:

    • Weigh ~10 mg of Analyte and ~10 mg of IS (precision ±0.01 mg).[2][4]

    • Dissolve in 0.6 mL DMSO-d

      
      .
      
    • Acquire

      
      H-NMR with 
      
      
      
      (relaxation delay)
      
      
      seconds (to ensure full relaxation).
    • Integrate the IS peak and a non-overlapping Analyte peak (e.g., the aromatic proton).[1][2][4]

C. Stereochemical Purity (Chiral Analysis)

Since the 3-hydroxyl group introduces chirality, you must separate the enantiomers to verify if the standard is racemic, (R), or (S).[1][2][3]

  • Technique: Chiral SFC (Supercritical Fluid Chromatography) or Normal Phase Chiral HPLC.[1][2][4]

  • Column: Chiralpak AD-H or OD-H.[1][2][3]

  • Mobile Phase: COngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     / Methanol (with 0.1% DEA).[1][2]
    
  • Detection: UV at 220 nm.[1][2][4]

Experimental Workflows & Visualizations

Workflow 1: Reference Standard Qualification Pathway

This diagram illustrates the decision matrix for qualifying a vendor-supplied standard.

QualificationWorkflow Start Receive Standard (1-(2-Fluorobenzoyl)pyrrolidin-3-ol) CheckCOA Check Vendor CoA (Is it ISO 17034?) Start->CheckCOA Decision1 Is Potency Assigned with Uncertainty? CheckCOA->Decision1 UseDirect Use as Primary Standard Decision1->UseDirect Yes InHouseChar Initiate In-House Characterization Decision1->InHouseChar No (Research Grade) ID_Check Identity Check (1H-NMR + HRMS) InHouseChar->ID_Check Purity_Check Purity Assessment (HPLC-UV + GC-HS + KF) ID_Check->Purity_Check Chiral_Check Stereochemical Check (Chiral SFC/HPLC) Purity_Check->Chiral_Check Assign_Potency Assign Potency (Mass Balance or qNMR) Chiral_Check->Assign_Potency Final_Valid Release as Secondary Standard Assign_Potency->Final_Valid

Figure 1: Decision matrix for qualifying non-pharmacopeial reference standards.

Workflow 2: Stereochemical Resolution Strategy

If the standard is racemic and you require a single enantiomer, follow this resolution or analysis logic.

Stereochem Sample Racemic 1-(2-Fluorobenzoyl)pyrrolidin-3-ol Deriv Derivatization (Optional: Mosher's Ester) Sample->Deriv Indirect Method Separation Chiral HPLC/SFC (Chiralpak AD-H) Sample->Separation Direct Method Deriv->Separation Peak1 Peak 1: (R)-Enantiomer (Elutes First - Typical) Separation->Peak1 Peak2 Peak 2: (S)-Enantiomer (Elutes Second) Separation->Peak2 Analysis Calculate ee% (Area1 - Area2) / Total Peak1->Analysis Peak2->Analysis

Figure 2: Stereochemical separation and analysis workflow.

Critical Experimental Considerations

Stability of the Amide Bond

The N-benzoyl amide bond is generally stable, but the 3-hydroxyl group makes the molecule susceptible to:

  • Oxidation: Conversion to the ketone (1-(2-fluorobenzoyl)pyrrolidin-3-one) if stored improperly.[1][2][3]

  • Acyl Migration: Under strongly acidic or basic conditions, the benzoyl group could theoretically migrate to the oxygen, though this is sterically disfavored compared to primary amines.[1][2][4]

  • Storage: Store neat material at -20°C. Solutions in methanol or acetonitrile should be prepared fresh or stored at 4°C for no more than 1 week.

Solubility Profile
  • Soluble: DMSO, Methanol, Acetonitrile, Dichloromethane.[1][2][4]

  • Insoluble: Water (limited solubility due to the lipophilic fluorobenzoyl group), Hexane.[1][2][4]

  • Protocol Tip: For HPLC sample prep, dissolve in 50:50 Methanol:Water to match the initial mobile phase conditions and prevent peak distortion.[1][2][4]

References

  • International Council for Harmonisation (ICH). (2006).[1][2][4] Q3A(R2): Impurities in New Drug Substances.[1][2][4] Retrieved from [1][2][3]

  • United States Pharmacopeia (USP). (2023).[1][2][4] General Chapter <11> Reference Standards. USP-NF.[1][2][4][3] Retrieved from [1][2][3]

  • International Organization for Standardization (ISO). (2016).[1][2][4] ISO 17034:2016 General requirements for the competence of reference material producers.[1][2][4] Retrieved from [1][2][3]

  • Pauli, G. F., et al. (2014).[1][2][4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][2][4] Journal of Medicinal Chemistry, 57(22), 9220–9231.[1][2][4] Retrieved from [1][2][3]

  • European Medicines Agency (EMA). (2006).[1][2][4] Guideline on the Limits of Genotoxic Impurities.[1][2][4] Retrieved from [1][2][3]

Sources

Safety Operating Guide

1-(2-Fluorobenzoyl)pyrrolidin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Do not dispose of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol down the drain or in general trash. [1][2]

This compound contains a fluorine atom bonded to an aromatic ring.[1] Consequently, it must be classified and segregated as Halogenated Organic Waste .[1][2] The presence of fluorine mandates high-temperature incineration with specific flue-gas scrubbing capabilities to neutralize hydrogen fluoride (HF) byproducts.[1][3][4] Mixing this with non-halogenated waste streams (e.g., pure acetone/ethanol) forces the entire volume to be treated as halogenated, significantly increasing disposal costs and environmental impact.[1][2][5]

Chemical Assessment & Hazard Identification

As scientists, we must understand the why behind the protocol. The disposal pathway is dictated by the molecular structure, specifically the stability of the C-F bond and the amide functionality.[1][2]

Feature Implication for Disposal
Fluorine Substituent CRITICAL: Upon combustion, this releases Hydrogen Fluoride (HF), a corrosive gas.[1][2] Standard municipal incinerators cannot handle this; it requires a facility with alkaline scrubbers.[1]
Pyrrolidine Amide Nitrogen-containing organics can generate NOx during incineration.[1] Requires controlled oxidation.[1]
Hydroxyl Group (-OH) Increases water solubility slightly, but does not make it safe for aqueous disposal (sewer).[1][2]
Physical State Typically a solid powder or viscous oil.[1] Dust generation is a respiratory irritant (H335).[1][6]

GHS Hazard Classification:

  • Signal Word: Warning

  • H315: Causes skin irritation.[1][6][7]

  • H319: Causes serious eye irritation.[1][6][7][8][9]

  • H335: May cause respiratory irritation.[1][6][7][9]

Waste Segregation Decision Logic

Proper segregation is the primary defense against laboratory accidents and regulatory fines.[1] Use the following logic flow to determine the correct waste stream for your specific experimental context.

WasteSegregation Start Start: Identify Waste Form IsSolid Is the waste a pure Solid/Powder? Start->IsSolid IsLiquid Is the waste in Solution/Liquid? Start->IsLiquid SolidBin Solid Waste Container (Label: Hazardous Solid - Halogenated) IsSolid->SolidBin Yes SolventCheck Check Solvent Composition IsLiquid->SolventCheck HaloStream Halogenated Organic Waste Stream (e.g., DCM, Chloroform mix) SolventCheck->HaloStream Contains Halogens (DCM, etc.) TraceContam Is concentration > 1%? SolventCheck->TraceContam Only Non-Halogens (Acetone, etc.) NonHaloStream Non-Halogenated Stream (e.g., Acetone, MeOH) TraceContam->NonHaloStream Trace (<0.1%) CombineHalo MUST Segregate into Halogenated Stream TraceContam->CombineHalo Significant (>1%) CombineHalo->HaloStream

Caption: Decision tree for segregating 1-(2-Fluorobenzoyl)pyrrolidin-3-ol based on physical state and solvent composition. Note that significant contamination of non-halogenated solvents requires the entire mixture to be treated as halogenated.[1][2][5]

The Disposal Protocol (Step-by-Step)

This protocol assumes you are working in a standard research laboratory environment (Academic or Pharmaceutical).

Phase A: Preparation & PPE

Before handling waste, verify your Personal Protective Equipment (PPE).[1][2][4]

  • Gloves: Nitrile (0.11 mm minimum thickness).[1] Double glove if handling liquid solutions in DCM or Chloroform.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]

  • Respiratory: If handling large quantities of solid powder outside a fume hood, use an N95 or P100 particulate respirator.[1]

Phase B: Handling Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers if the compound is potentially acidic or wet.[1]

  • Transfer: Transfer the solid using a disposable spatula or powder funnel to minimize dust generation.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write out the full name: "1-(2-Fluorobenzoyl)pyrrolidin-3-ol". Do not use abbreviations or chemical structures alone.

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

    • Constituents: List "100%" if pure.

Phase C: Handling Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases.[1][2] Amides can hydrolyze in strong base/acid, but the primary risk is uncontrolled reaction with oxidizers.[1][2]

  • Stream Selection: Pour into the Halogenated Organic Solvents carboy (typically red or yellow safety cans, depending on facility color codes, but often distinct from the "Non-Halogenated" white/blue cans).[1][2]

    • Note: Even if dissolved in Acetone (non-halogenated), the presence of the Fluorine atom in the solute technically classifies the mixture as halogenated for incineration purposes.[1][2]

  • Triple Rinse: Rinse the empty reaction vessel with a small amount of compatible solvent (e.g., acetone) and add this rinse to the same waste container.[1]

Emergency Spill Response Workflow

Accidents happen. Your response must be reflexive.

SpillResponse Assess 1. Assess Volume & Hazard (Is it manageable?) Evacuate Evacuate Lab & Call EHS Assess->Evacuate Large/Unsafe PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Assess->PPE Small (<500mL/50g) Contain 3. Containment (Surround spill with absorbent socks) PPE->Contain Absorb 4. Absorption (Vermiculite or Chem-Sorb pads) Contain->Absorb Collect 5. Collection (Scoop into hazardous waste bag) Absorb->Collect Label 6. Label & Dispose (Treat as Halogenated Waste) Collect->Label

Caption: Operational workflow for managing minor laboratory spills of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol.

Regulatory Compliance (RCRA & Global Standards)

While this specific compound may not be individually listed on the EPA "P-List" or "U-List" (40 CFR 261.33), it is regulated under the "Cradle-to-Grave" responsibility.[1][2]

  • RCRA Classification (USA): If the waste exhibits toxicity or is mixed with listed solvents (e.g., Methylene Chloride - F002), it adopts those codes.[1][2]

  • Best Practice Code: If no specific solvent codes apply, categorize as D001 (Ignitable, if in organic solvent) or general Hazardous Waste due to toxicity/irritant properties.[1][2]

  • EU Waste Code (EWC): Typically 07 05 13 * (solid wastes containing hazardous substances) or 14 06 02 * (other halogenated solvents and solvent mixtures).[1]

References
  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 10852731 (Related Fluorobenzoyl structures).[1] PubChem.[1] [Link]2]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1] EPA.gov.[1] [Link]2]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Hazard Communication Standard: Safety Data Sheets - 29 CFR 1910.1200.[1] OSHA.gov.[1] [Link]2]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS.org.[1] [Link]2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorobenzoyl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorobenzoyl)pyrrolidin-3-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.